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  • Product: 6-chloro-1H-pyrazolo[3,4-b]pyridin-3-amine
  • CAS: 1352909-30-8

Core Science & Biosynthesis

Foundational

6-chloro-1H-pyrazolo[3,4-b]pyridin-3-amine chemical structure and properties

An In-depth Technical Guide to 6-chloro-1H-pyrazolo[3,4-b]pyridin-3-amine: A Cornerstone Scaffold in Modern Medicinal Chemistry Abstract 6-chloro-1H-pyrazolo[3,4-b]pyridin-3-amine is a pivotal heterocyclic compound that...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 6-chloro-1H-pyrazolo[3,4-b]pyridin-3-amine: A Cornerstone Scaffold in Modern Medicinal Chemistry

Abstract

6-chloro-1H-pyrazolo[3,4-b]pyridin-3-amine is a pivotal heterocyclic compound that has garnered significant attention in the field of drug discovery and development. Its unique bicyclic structure, combining the features of a pyrazole and a pyridine ring, offers a versatile scaffold for the synthesis of a wide array of pharmacologically active molecules. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, synthesis, reactivity, and applications, with a particular focus on its role as a key building block for potent kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their research endeavors.

Molecular Structure and Physicochemical Properties

The foundational aspect of any chemical entity is its structure, which dictates its reactivity and biological interactions. 6-chloro-1H-pyrazolo[3,4-b]pyridin-3-amine is a fused heterocyclic system where a pyrazole ring is annulated to a pyridine ring.

Chemical Structure

The structure is characterized by a pyridine ring substituted with a chlorine atom at the 6-position and fused with a pyrazole ring that bears an amine group at the 3-position. The presence of two nitrogen atoms in the pyrazole ring allows for tautomerism, with the hydrogen atom potentially residing on either nitrogen, though the 1H-tautomer is commonly depicted.

Caption: 2D structure of 6-chloro-1H-pyrazolo[3,4-b]pyridin-3-amine.

Physicochemical Data

A summary of the key properties of this compound is crucial for its application in experimental settings. These properties influence its solubility, reactivity, and handling requirements.

PropertyValueSource
Molecular Formula C₆H₅ClN₄[1]
Molecular Weight 168.58 g/mol [1]
CAS Number 1352909-30-8[2]
Appearance Solid (Typical)[3]
Topological Polar Surface Area (TPSA) 67.59 Ų[1]
Predicted LogP 1.19[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 3[1]

Synthesis and Reactivity

The synthesis of the pyrazolo[3,4-b]pyridine core is well-established, typically involving the construction of the bicyclic system from either a substituted pyridine or a substituted pyrazole precursor.[4][5]

General Synthetic Strategy

A common and effective approach involves the cyclization of a 5-aminopyrazole with a suitable three-carbon electrophilic partner that forms the pyridine ring. The substituents on the final product are dictated by the functional groups present on the starting materials. For instance, the synthesis can be achieved from 5-amino-1H-pyrazoles reacting with β-dicarbonyl compounds or their equivalents.[6][7]

Synthesis_Workflow Start Substituted 5-Aminopyrazole Step1 Condensation/ Cyclization with β-ketoester or equivalent Start->Step1 Intermediate Pyrazolo[3,4-b]pyridin-one Intermediate Step1->Intermediate Step2 Chlorination (e.g., POCl₃) Intermediate->Step2 Product 6-chloro-1H-pyrazolo[3,4-b]pyridine Scaffold Step2->Product Step3 Functional Group Interconversion (e.g., Amination) Product->Step3 FinalProduct 6-chloro-1H-pyrazolo[3,4-b]pyridin-3-amine Step3->FinalProduct

Caption: Generalized synthetic workflow for pyrazolo[3,4-b]pyridine derivatives.

Reactivity and Functionalization

The chemical personality of 6-chloro-1H-pyrazolo[3,4-b]pyridin-3-amine is defined by its three key functional regions, making it a highly versatile scaffold for diversification:

  • The 3-amino Group: This primary amine is a potent nucleophile and can readily participate in reactions such as acylation, alkylation, and condensation to form amides, secondary/tertiary amines, or Schiff bases, respectively.[8] This position is often a key vector for modifying pharmacokinetic properties or introducing interactions with biological targets.

  • The 6-chloro Group: The chlorine atom on the electron-deficient pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the straightforward introduction of various substituents, including amines, alcohols, and thiols. More importantly, it is an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the installation of diverse aryl, heteroaryl, or alkyl groups.[9]

  • The Pyrazole Nitrogens (N1/N2): The N-H of the pyrazole ring can be alkylated or arylated, providing another critical point for structural modification. Selective functionalization at N1 versus N2 can be achieved by carefully choosing reaction conditions and protecting group strategies, which can significantly impact the compound's biological activity and conformation.

Applications in Drug Discovery

The pyrazolo[3,4-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.[5][7] 6-chloro-1H-pyrazolo[3,4-b]pyridin-3-amine is particularly valuable as an intermediate for kinase inhibitors.

Kinase Inhibitors

Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, especially cancer. The pyrazolo[3,4-b]pyridine core serves as an excellent ATP-competitive scaffold. Derivatives have shown potent inhibitory activity against several kinases.

  • Anaplastic Lymphoma Kinase (ALK): The scaffold has been instrumental in developing inhibitors that can overcome resistance to existing therapies. For example, derivatives have been designed to be potent against the L1196M "gatekeeper" mutation in ALK, a common mechanism of resistance to the first-generation inhibitor crizotinib.[10]

  • Bruton's Tyrosine Kinase (BTK): The related 1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold, which shares significant structural and electronic similarity, has been used to develop potent irreversible BTK inhibitors for treating B-cell malignancies.[11] This highlights the broader utility of the pyrazolopyrimidine family in kinase inhibitor design.

Applications Scaffold 6-chloro-1H-pyrazolo[3,4-b]pyridin-3-amine 3-NH₂ 6-Cl 1-NH AmineMod Amide/Urea Formation (Solubility, H-bonding) Scaffold:f0->AmineMod CouplingMod Suzuki/Buchwald Coupling (Hydrophobic Pocket Interaction) Scaffold:f1->CouplingMod NAlkylationMod N-Alkylation (Vector Control, Potency) Scaffold:f2->NAlkylationMod ALK ALK Inhibitors AmineMod->ALK OtherKinase Other Kinase Targets AmineMod->OtherKinase CouplingMod->ALK ROS1 ROS1 Inhibitors CouplingMod->ROS1 NAlkylationMod->ALK

Caption: Diversification of the scaffold to generate various kinase inhibitors.

Experimental Protocol: Buchwald-Hartwig Amination

The following is a representative, self-validating protocol for the functionalization of the 6-chloro position via a Buchwald-Hartwig amination reaction. This method is chosen for its broad applicability and importance in medicinal chemistry for installing amine substituents.

Objective: To synthesize a 6-amino substituted derivative from 6-chloro-1H-pyrazolo[3,4-b]pyridin-3-amine.

Materials:

  • 6-chloro-1H-pyrazolo[3,4-b]pyridin-3-amine (1.0 eq)

  • Desired primary or secondary amine (1.2 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Ligand (e.g., Xantphos or BINAP, 4-10 mol%)

  • Base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 eq)

  • Anhydrous solvent (e.g., Dioxane or Toluene)

Procedure:

  • Inert Atmosphere: To a dry reaction vessel, add the palladium catalyst, ligand, and base. The vessel is then evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen). This cycle should be repeated three times to ensure an oxygen-free environment.

  • Reagent Addition: Add 6-chloro-1H-pyrazolo[3,4-b]pyridin-3-amine, the desired amine, and the anhydrous solvent to the vessel under the inert atmosphere.

  • Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: The reaction progress is monitored by a self-validating system like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting material spot/peak and the appearance of a new, more polar product spot/peak indicates reaction progression.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.

  • Purification: The filtrate is concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired 6-amino substituted product.

  • Characterization: The structure and purity of the final compound are confirmed using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Safety and Handling

As with any laboratory chemical, proper safety precautions are paramount.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling this compound.[12][13]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[12][14] Avoid contact with skin and eyes.[13] In case of contact, rinse immediately and thoroughly with water.[14]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12]

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. Do not allow the product to enter drains.

Conclusion

6-chloro-1H-pyrazolo[3,4-b]pyridin-3-amine is a high-value scaffold that serves as a cornerstone in the synthesis of complex heterocyclic molecules for drug discovery. Its strategically positioned functional groups allow for controlled, multi-directional diversification, enabling the systematic exploration of chemical space. Its proven utility in the development of potent and selective kinase inhibitors underscores its importance and ensures its continued application in the pursuit of novel therapeutics.

References

  • PubChem. 6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine. National Center for Biotechnology Information.

  • ChemicalBook. 6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine.

  • ResearchGate. Scalable Synthesis of 6-Chloro-1 H -pyrazolo[3,4- b ]pyrazine via a Continuous Flow Formylation/Hydrazine Cyclization Cascade.

  • ChemicalBook. 6-chloro-1H-pyrazolo[3,4-b]pyridine.

  • DOI. Scalable Synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine via a Continuous Flow Formylation / Hydrazine Cyclization Cascade.

  • MilliporeSigma. Safety Data Sheet.

  • Kishida Chemical Co., Ltd. Safety Data Sheet.

  • PubChem. 6-Chloro-1H-pyrazolo[3,4-b]pyrazine. National Center for Biotechnology Information.

  • CymitQuimica. 6-chloro-1H-pyrazolo[3,4-b]pyridine.

  • BLDpharm. 1260664-81-0|6-Chloro-1H-pyrazolo[3,4-b]pyrazine.

  • PMC. Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. National Center for Biotechnology Information.

  • Aaron Chemicals LLC. Safety Data Sheet for 5-Chloro-3-methyl-1H-pyrazolo[4,3-b]pyridine.

  • CymitQuimica. Safety Data Sheet for 3-Chloro-1-(pyridin-3-yl)-1H-pyrazol-4-amine.

  • Sigma-Aldrich. 6-Chloro-1h-pyrazolo[3,4-b]pyridin-3-amine.

  • Wiley Online Library. Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra.

  • ResearchGate. Synthesis and preliminary biological screening of 6-aminopyrazolo[3,4-b]pyridine derivatives.

  • ChemScene. 6-Chloro-1H-pyrazolo[4,3-c]pyridin-3-amine.

  • ResearchGate. 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

  • ResearchGate. Synthesis of Pyrazolo[3,4‐b]pyridin‐6‐ones.

  • MDPI. Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques.

  • RSC Publishing. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines.

  • Scientific Research Publishing. Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives.

  • Chem-Impex. 4-Chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine.

  • Taylor & Francis Online. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors.

  • Frontier Specialty Chemicals. 6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

  • DAU. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.

  • MDPI. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research.

  • Elsevier. Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor.

  • PMC. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. National Center for Biotechnology Information.

  • TCI AMERICA. Amylcyclohexane.

Sources

Exploratory

Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold

An In-Depth Technical Guide to 6-chloro-1H-pyrazolo[3,4-b]pyridin-3-amine (CAS 1352909-30-8): A Key Intermediate for Drug Discovery Abstract This technical guide provides a comprehensive overview of 6-chloro-1H-pyrazolo[...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 6-chloro-1H-pyrazolo[3,4-b]pyridin-3-amine (CAS 1352909-30-8): A Key Intermediate for Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 6-chloro-1H-pyrazolo[3,4-b]pyridin-3-amine, a heterocyclic building block of significant interest to researchers and professionals in drug development. The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, known for its wide range of biological activities, including kinase inhibition. This document details the compound's physicochemical properties, general synthesis strategies, and its versatile applications as a key intermediate. Furthermore, it presents an overview of commercial suppliers, an exemplary experimental protocol for its use in Suzuki-Miyaura cross-coupling, and discusses its potential in the development of novel therapeutics.

The pyrazolo[3,4-b]pyridine core is a fused heterocyclic system that has garnered substantial attention in medicinal chemistry. These compounds are considered purine bioisosteres and have demonstrated a wide spectrum of biological activities, including antimicrobial, antiviral, and anti-tumor properties.[1][2] Their structural features allow them to interact with a variety of biological targets, particularly protein kinases, making them valuable scaffolds in the design of targeted therapeutics.[3]

6-chloro-1H-pyrazolo[3,4-b]pyridin-3-amine (CAS 1352909-30-8) is a strategically important derivative of this scaffold. The presence of three key functional elements—the pyrazole ring, the pyridine ring, and specifically the amine and chloro substituents—provides multiple reaction handles for chemical modification. This versatility allows for the systematic exploration of chemical space around the core, a critical process in lead optimization during drug discovery. The chloro group at the 6-position is particularly amenable to palladium-catalyzed cross-coupling reactions, while the 3-amine group offers a site for amidation, alkylation, or diazotization, enabling the synthesis of diverse compound libraries.[4]

Physicochemical Properties and Identification

A clear understanding of a compound's physical and chemical properties is fundamental for its effective use in research and synthesis.

PropertyValueSource
CAS Number 1352909-30-8[5]
Molecular Formula C₆H₅ClN₄[5]
Molecular Weight 168.58 g/mol Calculated
Synonyms 6-chloro-2H-pyrazolo[3,4-b]pyridin-3-ylamine[5]
Appearance Typically a solid (e.g., White Powder)[6]
Canonical SMILES C1=C(C=C2C(=N1)N=C(N2)N)Cl
InChI Key VVSSTMLVQAUZMC-UHFFFAOYSA-N

Synthesis and Chemical Reactivity

The synthesis of the pyrazolo[3,4-b]pyridine skeleton can generally be achieved through two main strategies: annelating a pyrazole ring onto a pre-existing pyridine or constructing a pyridine ring onto a pyrazole precursor.[7][8] A common method involves the reaction of substituted aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents.[8]

The reactivity of 6-chloro-1H-pyrazolo[3,4-b]pyridin-3-amine is dictated by its functional groups:

  • The 6-Chloro Substituent : This is an excellent leaving group for nucleophilic aromatic substitution (SNAr) and a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the introduction of a wide variety of aryl, heteroaryl, alkyl, or amine groups to build molecular complexity.

  • The 3-Amine Substituent : This nucleophilic group can be readily acylated, alkylated, or used to form ureas and thioureas. It can also be diazotized and converted into other functional groups, providing another vector for diversification.[4]

This dual functionality makes the molecule a powerful building block for creating libraries of compounds for high-throughput screening.

Applications in Drug Discovery

The pyrazolo[3,4-b]pyridine scaffold is a component of numerous compounds investigated for various therapeutic indications. Its derivatives have shown promise as potent and selective inhibitors of protein kinases, which are critical targets in oncology and inflammatory diseases.[2][3]

Kinase Inhibition

A notable example is the role of related pyrazolopyrimidine scaffolds as inhibitors of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway.[9] BTK is a validated target for various B-cell malignancies. The diagram below illustrates a simplified representation of the BCR signaling pathway, highlighting the position of BTK, a potential target for inhibitors derived from scaffolds like 6-chloro-1H-pyrazolo[3,4-b]pyridin-3-amine.

B_Cell_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN LYN (Src Family Kinase) BCR->LYN Antigen Binding SYK SYK LYN->SYK Phosphorylates BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Activates PKC PKCβ PLCg2->PKC via DAG, IP3 NFkB NF-κB Activation PKC->NFkB Inhibitor Pyrazolopyridine-based Inhibitor Inhibitor->BTK Inhibits

Caption: Simplified B-Cell Receptor (BCR) signaling pathway highlighting the role of BTK.

Other Therapeutic Areas

Derivatives of the pyrazolo[3,4-b]pyridine scaffold have also been evaluated for their potential as:

  • Antibacterial agents , addressing the growing problem of drug resistance.[3]

  • Anti-tumor agents through various mechanisms beyond kinase inhibition.[2]

  • Anti-inflammatory agents .[1]

Sourcing and Procurement: A Supplier Overview

6-chloro-1H-pyrazolo[3,4-b]pyridin-3-amine is available from several chemical suppliers that specialize in providing building blocks for research and development. When sourcing this intermediate, researchers should prioritize suppliers that provide comprehensive analytical data (e.g., NMR, HPLC) to verify purity and identity.

SupplierExample Product NumberNotes
Sigma-Aldrich (Merck) COMH93D64D1A (via Combi-Blocks)A major distributor for a wide range of research chemicals.[5]
Fluorochem F077665 (related scaffold)Offers a range of heterocyclic building blocks. Note: This CAS is for a related, but different, compound.[10]
Ambeed, Inc. AMBH9884C81B (related scaffold)Provides various chemical intermediates. Note: This CAS is for a related, but different, compound.[11]
Various Specialized Suppliers VariesNumerous other suppliers like Cool Pharm, Ltd., and Shanghai Longsheng chemical Co.,Ltd. list related methylated compounds, suggesting they operate in this chemical space.[12]

Note: Researchers should always verify the CAS number and specifications directly with the supplier before purchasing.

Exemplary Experimental Protocol: Suzuki-Miyaura Cross-Coupling

To illustrate the utility of 6-chloro-1H-pyrazolo[3,4-b]pyridin-3-amine as a synthetic intermediate, a representative protocol for a Suzuki-Miyaura cross-coupling reaction is provided below. This reaction is a cornerstone of modern medicinal chemistry for creating carbon-carbon bonds.

Objective: To couple an arylboronic acid to the 6-position of the pyrazolopyridine core.

Rationale for Component Selection:

  • Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) : Palladium catalysts are highly efficient for this transformation. The choice of ligand (e.g., PPh₃, dppf) is crucial and can be screened to optimize reaction yield by balancing catalyst stability and activity.

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) : The base is required to activate the boronic acid for transmetalation to the palladium center. Carbonates are commonly used, with cesium carbonate often providing higher reactivity for challenging substrates.

  • Solvent (e.g., Dioxane/H₂O, Toluene, DME) : A solvent system that can dissolve both the organic and inorganic reagents is necessary. A mixture of an organic solvent and water is common to facilitate the dissolution of the carbonate base.

Step-by-Step Methodology
  • Reaction Setup : To a dry reaction vessel equipped with a magnetic stir bar, add 6-chloro-1H-pyrazolo[3,4-b]pyridin-3-amine (1.0 eq.), the desired arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.5 eq.).

  • Inert Atmosphere : Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) for 5-10 minutes. This is critical as the palladium catalyst can be deactivated by oxygen.

  • Solvent and Catalyst Addition : Under the inert atmosphere, add the degassed solvent (e.g., 1,4-dioxane and water, 4:1 ratio). Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).

  • Reaction Execution : Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up : Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-aryl-1H-pyrazolo[3,4-b]pyridin-3-amine.

Workflow Visualization

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Reagents (Pyrazolopyridine, Boronic Acid, Base) B 2. Purge with Inert Gas (Nitrogen/Argon) A->B C 3. Add Degassed Solvent & Palladium Catalyst B->C D 4. Heat and Stir (e.g., 90°C) C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Cool and Quench E->F Reaction Complete G 7. Liquid-Liquid Extraction F->G H 8. Dry and Concentrate G->H I 9. Column Chromatography H->I J 10. Characterize Product (NMR, MS) I->J

Sources

Foundational

The Pyrazolo[3,4-b]pyridine Scaffold: A Privileged Core in Modern Kinase Inhibitor Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals Abstract The pyrazolo[3,4-b]pyridine core has emerged as a "privileged" scaffold in medicinal chemistry, particularly in the design of potent...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The pyrazolo[3,4-b]pyridine core has emerged as a "privileged" scaffold in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. Its inherent ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of various kinases makes it a versatile and highly sought-after motif in targeted drug discovery. This technical guide provides a comprehensive overview of the pyrazolo[3,4-b]pyridine scaffold, from its fundamental mechanism of action and synthesis to its application in the development of clinical candidates. We will delve into the structure-activity relationships that govern its potency and selectivity, provide detailed experimental protocols for its synthesis and evaluation, and present case studies of successful pyrazolo[3,4-b]pyridine-based kinase inhibitors. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working at the forefront of kinase inhibitor design.

The Significance of the Pyrazolo[3,4-b]pyridine Scaffold in Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. This has made them one of the most important classes of drug targets. The pyrazolo[3,4-b]pyridine scaffold has proven to be particularly adept at targeting these enzymes due to its unique structural and electronic properties.

The core of its success lies in its ability to act as a bioisostere of the purine ring of ATP, the natural substrate for kinases. This allows it to effectively occupy the ATP-binding pocket and, crucially, to form hydrogen bonds with the "hinge" region that connects the N- and C-lobes of the kinase domain. This interaction is a cornerstone of the binding affinity and inhibitory activity of many successful kinase inhibitors. The pyrazolo[3,4-b]pyridine system can present hydrogen bond donors and acceptors in a spatial arrangement that mimics the adenine portion of ATP, leading to potent inhibition.[1] Its versatility allows it to interact with kinases through multiple binding modes, making it a privileged scaffold for inhibiting a broad range of kinase targets.

Mechanism of Action: The Hinge-Binding Motif

The inhibitory power of the pyrazolo[3,4-b]pyridine scaffold is primarily attributed to its function as a "hinge-binder." The hinge region of a kinase is a flexible loop of amino acids that is critical for the conformational changes required for catalysis. Small molecule inhibitors that can anchor themselves to this region can effectively lock the kinase in an inactive state.

The pyrazolo[3,4-b]pyridine core typically forms two or three hydrogen bonds with the backbone amide and carbonyl groups of the hinge residues. The N1-H of the pyrazole ring and the nitrogen atom in the pyridine ring are key participants in this hydrogen bonding network. This bidentate interaction provides a strong anchor for the inhibitor, contributing significantly to its binding affinity. The planarity of the fused ring system also allows for favorable van der Waals interactions within the largely hydrophobic ATP-binding pocket.

Synthetic Strategies for Pyrazolo[3,4-b]pyridine Derivatives

The synthesis of the pyrazolo[3,4-b]pyridine core can be approached through several routes, often involving the construction of the pyridine ring onto a pre-existing pyrazole or vice versa. A common and versatile method involves the condensation of a 5-aminopyrazole derivative with a β-dicarbonyl compound or its equivalent.

General Experimental Protocol for the Synthesis of Substituted Pyrazolo[3,4-b]pyridines

This protocol provides a general framework for the synthesis of 4-substituted-1H-pyrazolo[3,4-b]pyridines. The specific reagents and conditions may require optimization depending on the desired substitution pattern.

Step 1: Synthesis of α,β-Unsaturated Ketone Intermediate

  • To a solution of an appropriate aromatic or heteroaromatic aldehyde (1.0 eq) in a suitable solvent such as toluene or ethanol, add a phosphorane ylide (e.g., acetylmethylenetriphenylphosphorane) (1.1 eq).

  • Add a catalytic amount of a weak acid, such as benzoic acid.

  • Reflux the reaction mixture for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired α,β-unsaturated ketone.

Step 2: Cyclocondensation to form the Pyrazolo[3,4-b]pyridine Core

  • Dissolve the α,β-unsaturated ketone (1.0 eq) and a 5-aminopyrazole derivative (e.g., 5-amino-1-phenylpyrazole) (1.0 eq) in a solvent such as ethanol or a mixture of DMF and ethanol.[2]

  • Add a Lewis acid catalyst, such as zirconium(IV) chloride (ZrCl4) (0.3 eq), to the mixture.[2]

  • Heat the reaction mixture to reflux (typically 80-100 °C) for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Partition the residue between an organic solvent (e.g., chloroform or ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the target pyrazolo[3,4-b]pyridine derivative.

In Vitro Evaluation of Kinase Inhibitory Activity

The biological activity of newly synthesized pyrazolo[3,4-b]pyridine derivatives is primarily assessed through in vitro kinase inhibition assays. Several robust and high-throughput compatible assay formats are commercially available.

LanthaScreen® Eu Kinase Binding Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of an inhibitor to the kinase of interest.

Principle: The assay relies on the displacement of a fluorescently labeled ATP-competitive "tracer" from the kinase by a test compound. The kinase is labeled with a tag that is recognized by a europium (Eu)-labeled antibody. When the tracer is bound to the kinase, FRET occurs between the Eu-donor and the tracer's acceptor fluorophore. An inhibitor will compete with the tracer for binding, leading to a decrease in the FRET signal.[3]

Experimental Workflow:

LanthaScreen_Workflow Start Start Prepare_Reagents Prepare Reagents (Kinase, Antibody, Tracer, Inhibitor) Start->Prepare_Reagents Dispense_Inhibitor Dispense 4X Inhibitor (or vehicle) into 384-well plate Prepare_Reagents->Dispense_Inhibitor Add_Kinase_Ab Add 2X Kinase/ Eu-Antibody Mixture Dispense_Inhibitor->Add_Kinase_Ab Add_Tracer Add 4X Tracer Solution Add_Kinase_Ab->Add_Tracer Incubate Incubate at RT for 60 minutes Add_Tracer->Incubate Read_Plate Read Plate on TR-FRET Reader (Ex: 340 nm, Em: 615/665 nm) Incubate->Read_Plate Analyze_Data Analyze Data (Calculate Emission Ratio and Determine IC50) Read_Plate->Analyze_Data End End Analyze_Data->End

LanthaScreen Eu Kinase Binding Assay Workflow.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a 4X serial dilution of the test compound in 100% DMSO. From this, create an intermediate dilution series at 4X the final desired concentration in 1X Kinase Buffer.

    • Prepare a 2X working solution of the kinase and Eu-labeled anti-tag antibody in 1X Kinase Buffer.

    • Prepare a 4X working solution of the Kinase Tracer in 1X Kinase Buffer. The final concentration of the tracer should be close to its Kd for the kinase.

  • Assay Procedure (384-well plate):

    • Dispense 5 µL of each 4X test compound dilution into the wells.

    • Add 5 µL of the 2X kinase/Eu-antibody mixture to each well.

    • Add 5 µL of the 4X Kinase Tracer solution to each well.

    • The final volume in each well will be 15 µL.

  • Incubation and Plate Reading:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Read the plate on a TR-FRET-capable plate reader with excitation at ~340 nm and emission at ~615 nm (Europium) and ~665 nm (Tracer).

  • Data Analysis:

    • Calculate the emission ratio for each well by dividing the acceptor signal (665 nm) by the donor signal (615 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.

ADP-Glo™ Kinase Assay

This is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Principle: The assay is performed in two steps. First, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert the ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction. The luminescent signal is proportional to the ADP concentration.[4]

Experimental Workflow:

ADPGlo_Workflow Start Start Kinase_Reaction Perform Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) Start->Kinase_Reaction Add_ADPGlo_Reagent Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) Kinase_Reaction->Add_ADPGlo_Reagent Incubate1 Incubate at RT for 40 minutes Add_ADPGlo_Reagent->Incubate1 Add_Detection_Reagent Add Kinase Detection Reagent (Converts ADP to ATP, generates light) Incubate1->Add_Detection_Reagent Incubate2 Incubate at RT for 30-60 minutes Add_Detection_Reagent->Incubate2 Read_Luminescence Read Luminescence Incubate2->Read_Luminescence Analyze_Data Analyze Data (Determine IC50) Read_Luminescence->Analyze_Data End End Analyze_Data->End

ADP-Glo™ Kinase Assay Workflow.

Detailed Protocol:

  • Kinase Reaction:

    • Set up the kinase reaction in a 384-well plate with the kinase, substrate, ATP, and test compound in the appropriate kinase buffer. The final reaction volume is typically 5 µL.

    • Incubate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time within the linear range of the reaction.

  • Reaction Termination and ATP Depletion:

    • Equilibrate the plate to room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Plot the luminescent signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Structure-Activity Relationship (SAR) of Pyrazolo[3,4-b]pyridine Kinase Inhibitors

The versatility of the pyrazolo[3,4-b]pyridine scaffold allows for extensive chemical modifications at various positions to optimize potency, selectivity, and pharmacokinetic properties. The following SAR discussion is based on a series of pyrazolo[3,4-b]pyridine derivatives as inhibitors of Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle.

Case Study: Pyrazolo[3,4-b]pyridine-based CDK2 and CDK9 Inhibitors

A recent study explored two series of pyrazolo[3,4-b]pyridine derivatives and evaluated their inhibitory activity against CDK2 and CDK9.[5] The results provide valuable insights into the SAR of this scaffold.

CompoundR1R2CDK2 IC50 (µM)CDK9 IC50 (µM)
9a HH1.630 ± 0.0090.262 ± 0.013
14g 4-FH0.460 ± 0.0240.801 ± 0.041
Ribociclib --0.068 ± 0.0040.050 ± 0.003

Data adapted from a study on pyrazolo[3,4-b]pyridine derivatives as CDK inhibitors.[5][6]

Key SAR Insights:

  • Substitution at the 4-position of the phenyl ring (R1): The introduction of a fluorine atom at the 4-position of the phenyl ring in compound 14g resulted in a significant increase in CDK2 inhibitory activity (IC50 = 0.460 µM) compared to the unsubstituted analogue 9a (IC50 = 1.630 µM).[5] This suggests that this position is sensitive to substitution and can be modified to enhance potency.

  • Differential Selectivity: Interestingly, the substitution that improved CDK2 activity in 14g led to a decrease in CDK9 inhibitory activity compared to 9a . This highlights the potential to fine-tune the selectivity profile of pyrazolo[3,4-b]pyridine inhibitors through targeted modifications.

  • Overall Potency: While the showcased compounds are less potent than the approved CDK inhibitor Ribociclib, they demonstrate that the pyrazolo[3,4-b]pyridine scaffold is a viable starting point for the development of potent CDK inhibitors. Further optimization of the substituents is likely to yield compounds with improved activity.

Signaling Pathways Targeted by Pyrazolo[3,4-b]pyridine Inhibitors

The broad applicability of the pyrazolo[3,4-b]pyridine scaffold is evident from the diverse range of kinases it can inhibit, each playing a critical role in distinct signaling pathways.

Cyclin-Dependent Kinases (CDKs) and Cell Cycle Regulation

CDKs are a family of serine/threonine kinases that, when complexed with their regulatory cyclin subunits, drive the progression of the cell cycle.[7] Dysregulation of CDK activity is a common feature of cancer, leading to uncontrolled cell proliferation. Pyrazolo[3,4-b]pyridine-based inhibitors can block the activity of CDKs, leading to cell cycle arrest and apoptosis in cancer cells.

Cell_Cycle_Pathway cluster_G1 G1 Phase cluster_S S Phase cluster_G2 G2 Phase cluster_M M Phase Mitogens Mitogenic Signals CyclinD_CDK46 Cyclin D-CDK4/6 Mitogens->CyclinD_CDK46 Activates Rb Rb CyclinD_CDK46->Rb Phosphorylates CyclinD_CDK46->Rb p E2F E2F Rb->E2F Inhibits Rb->E2F Rb->E2F Releases CyclinE_CDK2 Cyclin E-CDK2 E2F->CyclinE_CDK2 Promotes Transcription p16 p16 (INK4a) p16->CyclinD_CDK46 Inhibits DNA_Replication DNA Replication CyclinE_CDK2->DNA_Replication Initiates CyclinA_CDK2 Cyclin A-CDK2 DNA_Replication->CyclinA_CDK2 CyclinB_CDK1 Cyclin B-CDK1 CyclinA_CDK2->CyclinB_CDK1 Mitosis Mitosis CyclinB_CDK1->Mitosis Pyrazolo_Inhibitor Pyrazolo[3,4-b]pyridine CDK Inhibitor Pyrazolo_Inhibitor->CyclinD_CDK46 Inhibits Pyrazolo_Inhibitor->CyclinE_CDK2 Inhibits Pyrazolo_Inhibitor->CyclinA_CDK2 Inhibits Pyrazolo_Inhibitor->CyclinB_CDK1 Inhibits

Simplified Cell Cycle Regulation by CDKs and Inhibition by Pyrazolo[3,4-b]pyridines.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Angiogenesis

VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[8] In cancer, tumors induce angiogenesis to supply themselves with nutrients and oxygen, and to metastasize. Inhibiting VEGFR-2 is a key strategy in cancer therapy. Pyrazolo[3,4-b]pyridine derivatives have been developed as potent inhibitors of VEGFR-2.

VEGFR2_Pathway cluster_downstream Downstream Signaling VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Pyrazolo_Inhibitor Pyrazolo[3,4-b]pyridine VEGFR-2 Inhibitor Pyrazolo_Inhibitor->VEGFR2 Inhibits Autophosphorylation PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf Ras->Raf Cell_Response Cellular Responses (Proliferation, Migration, Survival) PKC->Cell_Response Akt->Cell_Response MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Response

VEGFR-2 Signaling Pathway in Angiogenesis and its Inhibition.

Conclusion

The pyrazolo[3,4-b]pyridine scaffold has firmly established itself as a cornerstone in the design of kinase inhibitors. Its inherent ability to effectively mimic the hinge-binding interactions of ATP, coupled with its synthetic tractability, has led to the discovery of numerous potent and selective inhibitors against a wide array of kinase targets. The continued exploration of the chemical space around this privileged core, guided by a deep understanding of structure-activity relationships and target biology, promises to deliver the next generation of targeted therapies for a multitude of human diseases. This guide has provided a comprehensive, albeit not exhaustive, overview of the key aspects of pyrazolo[3,4-b]pyridine-based drug discovery, with the aim of empowering researchers to further exploit the potential of this remarkable scaffold.

References

  • Expert Opinion on Therapeutic Patents. (2013). Pyrazolo[3,4-b]pyridine kinase inhibitors: a patent review (2008 – present). Retrieved from [Link]

  • MDPI. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Retrieved from [Link]

  • Assay Genie. (2024). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Retrieved from [Link]

  • Cancers. (2020). The Roles of Cyclin-Dependent Kinases in Cell-Cycle Progression and Therapeutic Strategies in Human Breast Cancer. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). CDK Signaling Pathway. Retrieved from [Link]

  • Cusabio. (n.d.). VEGF Signaling Pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). Interaction of the pyrazolo[3,4-b]pyridine core with the hinge region of kinases. Retrieved from [Link]

  • Bio-Rad. (n.d.). Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map. Retrieved from [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2003). 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases: highly potent 2,6-Difluorophenacyl analogues. Retrieved from [Link]

  • MDPI. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Retrieved from [Link]

  • European Journal of Medicinal Chemistry. (2023). Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. Retrieved from [Link]

  • ResearchGate. (2023). Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). CDK2 and CDK9 inhibitory activity (IC 50, µM) for 9a, 14g and ribociclib. Retrieved from [Link]

Sources

Exploratory

The Strategic Dance of Atoms: A Technical Guide to the Structure-Activity Relationship of 6-Chloro-1H-pyrazolo[3,4-b]pyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals The 6-chloro-1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as a versatile framework for the dev...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 6-chloro-1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as a versatile framework for the development of potent and selective inhibitors of various biological targets.[1][2] Its unique electronic properties and structural rigidity make it an attractive starting point for the design of novel therapeutics. This technical guide delves into the intricate structure-activity relationships (SAR) of 6-chloro-1H-pyrazolo[3,4-b]pyridine derivatives, providing a comprehensive analysis of how modifications to this core structure influence biological activity. We will explore the causal relationships behind experimental choices and synthesize key findings to offer field-proven insights for researchers in drug discovery.

The 6-Chloro-1H-pyrazolo[3,4-b]pyridine Core: A Foundation for Potency

The 1H-pyrazolo[3,4-b]pyridine system is a fusion of a pyrazole and a pyridine ring, with the 1H-tautomer being significantly more stable.[3][4] The presence of a chlorine atom at the C6 position of this scaffold is a common feature in many biologically active derivatives. This substitution can influence the molecule's overall electronic distribution, lipophilicity, and metabolic stability, often contributing to enhanced target engagement and improved pharmacokinetic properties. The 6-chloro-1H-pyrazolo[3,4-b]pyridine core has been identified as a key component in compounds targeting a range of diseases, including cancer, infectious diseases, and inflammatory disorders.[1][5][6]

Decoding the Structure-Activity Relationship: A Positional Analysis

The biological activity of 6-chloro-1H-pyrazolo[3,4-b]pyridine derivatives is exquisitely sensitive to the nature and position of various substituents. Understanding the SAR at each modifiable position is crucial for rational drug design and optimization.

The N1 Position: A Gateway to Selectivity

The N1 position of the pyrazole ring is a critical handle for modulating potency and selectivity. Substitution at this position can influence the orientation of the molecule within the target's binding pocket and establish key interactions.

  • Small Alkyl and Aryl Groups: In many instances, the presence of a small alkyl or an unsubstituted or substituted phenyl group at the N1 position is well-tolerated and can contribute to overall activity. For example, in a series of pyrazolo[3,4-b]pyridine derivatives developed as anticancer agents, N1-phenyl substitution was a common feature.[7]

  • Hydrogen Bonding Potential: An unsubstituted N1-H can act as a hydrogen bond donor, which can be crucial for anchoring the molecule to the target protein. Studies on adenosine 5'-monophosphate-activated protein kinase (AMPK) activators revealed that an exposed pyrazole N-H group was essential for potency.[8]

The C3 Position: The Engine of Potency

The C3 position is frequently a key point of interaction with the target protein, and modifications here often have a profound impact on biological activity.

  • Amino and Substituted Amino Groups: The introduction of an amino group at the C3 position, which can be further functionalized, is a common strategy. This amino group can serve as a key hydrogen bond donor or as a point of attachment for larger side chains that can probe deeper into the binding pocket. For instance, in the development of Tropomyosin receptor kinase (TRK) inhibitors, various substituted amino groups at the C3 position were explored to optimize binding affinity.

  • Aryl and Heteroaryl Groups: The attachment of aryl or heteroaryl rings at the C3 position can lead to potent compounds through the formation of π-π stacking interactions with aromatic residues in the active site. The nature and substitution pattern of these rings are critical for fine-tuning activity and selectivity.

The C4 and C5 Positions: Fine-Tuning the Fit

While the C6 position is fixed with a chlorine atom in this guide's focus, the C4 and C5 positions offer opportunities for further optimization.

  • C4 Position: Modifications at the C4 position can influence the overall conformation of the molecule and its interaction with the solvent-exposed regions of the binding site. The introduction of small alkyl or alkoxy groups can modulate lipophilicity and cellular permeability.

  • C5 Position: The C5 position is adjacent to the key C6-chloro substituent. Substitutions at this position can sterically and electronically influence the interactions of the chlorine atom and the pyridine nitrogen. In the design of potent Anaplastic Lymphoma Kinase (ALK) inhibitors, modifications at the C5 position were investigated to overcome drug resistance.[9]

Case Studies: 6-Chloro-1H-pyrazolo[3,4-b]pyridines in Action

To illustrate the practical application of these SAR principles, we will examine specific examples of 6-chloro-1H-pyrazolo[3,4-b]pyridine derivatives developed for different therapeutic targets.

As Potent Kinase Inhibitors

The 1H-pyrazolo[3,4-b]pyridine scaffold has proven to be a fertile ground for the discovery of potent kinase inhibitors.[5][10][11] The 6-chloro substitution is often a key feature in these molecules.

A notable example is the development of TANK-binding kinase 1 (TBK1) inhibitors.[5][12] In this series, the 6-chloro-1H-pyrazolo[3,4-b]pyridine core was identified as a potent scaffold. SAR studies revealed that specific substitutions at the N1 and C3 positions were crucial for achieving picomolar inhibitory activity.[5]

Table 1: SAR Summary of 6-Chloro-1H-pyrazolo[3,4-b]pyridine Derivatives as TBK1 Inhibitors

PositionSubstituentEffect on ActivityReference
N1 Small alkyl groupsGenerally well-tolerated[5]
Phenyl ringCan enhance potency[5]
C3 Substituted anilinesCrucial for high potency; specific substitution patterns are key[5][12]
Heterocyclic aminesCan also lead to potent inhibitors[5]
C4 HydrogenGenerally preferred[5]
C5 HydrogenGenerally preferred[5]
As Antichagasic Agents

Derivatives of 1H-pyrazolo[3,4-b]pyridine have also been investigated as potential treatments for Chagas disease, caused by the parasite Trypanosoma cruzi.[13] SAR studies on a series of these compounds highlighted the importance of both electronic and geometric parameters for their trypanocidal activity.[13] While not all compounds in this study were 6-chloro substituted, the findings provide valuable insights into the general SAR of this scaffold against this parasite. The presence of specific substituents at the C3 and C4 positions was found to be critical for activity.[13]

Experimental Protocols: A Guide to Synthesis

The synthesis of 6-chloro-1H-pyrazolo[3,4-b]pyridine derivatives typically involves the construction of the fused ring system from appropriately substituted pyrazole or pyridine precursors. A common and versatile method is the reaction of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent, followed by chlorination of the resulting pyrazolo[3,4-b]pyridin-6-one.

General Synthetic Scheme for 6-Chloro-1H-pyrazolo[3,4-b]pyridine Derivatives

G cluster_0 Starting Materials cluster_1 Core Formation cluster_2 Functionalization A 5-Aminopyrazole Derivative C Cyclocondensation A->C B 1,3-Dicarbonyl Compound B->C D Pyrazolo[3,4-b]pyridin-6-one C->D Formation of Pyridone Ring E Chlorination (e.g., POCl3) D->E F 6-Chloro-1H-pyrazolo[3,4-b]pyridine Core E->F Introduction of Chlorine at C6 G Further Derivatization (N1, C3, etc.) F->G H Final Derivative G->H

Caption: General synthetic workflow for 6-chloro-1H-pyrazolo[3,4-b]pyridine derivatives.

Step-by-Step Protocol for the Synthesis of a 6-Chloro-1H-pyrazolo[3,4-b]pyridine Intermediate:

  • Cyclocondensation: A mixture of a 5-aminopyrazole derivative and a suitable 1,3-dicarbonyl compound (e.g., ethyl acetoacetate) is heated in a suitable solvent, often with an acid or base catalyst, to form the corresponding pyrazolo[3,4-b]pyridin-6-one.[14]

  • Chlorination: The resulting pyrazolo[3,4-b]pyridin-6-one is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), typically at elevated temperatures, to yield the 6-chloro-1H-pyrazolo[3,4-b]pyridine core.

  • Purification: The crude product is purified by standard techniques, such as column chromatography or recrystallization, to afford the desired 6-chloro intermediate.

This intermediate can then be subjected to various functionalization reactions at the N1 and C3 positions, such as N-alkylation, N-arylation, and palladium-catalyzed cross-coupling reactions, to generate a library of diverse derivatives for SAR studies.[9]

Future Directions and Concluding Remarks

The 6-chloro-1H-pyrazolo[3,4-b]pyridine scaffold continues to be a highly valuable framework in the pursuit of novel therapeutics. The deep understanding of its SAR, as outlined in this guide, empowers medicinal chemists to design more potent, selective, and drug-like molecules. Future research will likely focus on exploring novel substitutions and functionalizations of this core to address emerging biological targets and overcome challenges such as drug resistance. The strategic and data-driven modification of this versatile scaffold holds immense promise for the development of next-generation medicines.

References

  • Synthesis, in vitro evaluation, and SAR studies of a potential antichagasic 1H-pyrazolo[3,4-b]pyridine series. [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. [Link]

  • Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. [Link]

  • Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. [Link]

  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. [Link]

  • Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. [Link]

  • Structural activity relationship (SAR) of the target pyrazolo[3,4-b]pyridine derivatives. [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]

  • Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. [Link]

  • ChemInform Abstract: Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. [Link]

  • 1H-PYRAZOLO [3,4-b] PYRIDINE DERIV
  • Discovery, biological evaluation, structure–activity relationships and mechanism of action of pyrazolo[3,4-b]pyridin-6-one derivatives as a new class of anticancer agents. [Link]

  • 6-(Pyrazol-1-yl)pyrazolo[3,4-b]pyridines: Synthesis, Structure, and Wheat Growth Regulating Activity. [Link]

  • Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. [Link]

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  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]

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Foundational

Rational Design and Bioisosteric Replacement of Adenine with the Pyrazolo[3,4-b]pyridine Core in Kinase Inhibitors

Executive Summary In the landscape of targeted oncology and signal transduction modulation, the development of ATP-competitive kinase inhibitors relies heavily on mimicking the endogenous substrate: adenosine triphosphat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of targeted oncology and signal transduction modulation, the development of ATP-competitive kinase inhibitors relies heavily on mimicking the endogenous substrate: adenosine triphosphate (ATP). The adenine purine ring of ATP anchors into the highly conserved kinase hinge region via a bidentate hydrogen-bonding network. However, native purine scaffolds often suffer from poor metabolic stability, limited patentability, and suboptimal lipophilicity.

The bioisosteric replacement of the adenine core with a pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged strategy in medicinal chemistry. By morphing the purine ring into a pyrazolo-pyridine system, drug developers can maintain critical hinge-region interactions while unlocking novel vector geometries to target the gatekeeper and solvent-exposed pockets. This whitepaper provides an in-depth mechanistic analysis, quantitative binding profiles, and self-validating experimental protocols for deploying the pyrazolo[3,4-b]pyridine core in drug discovery.

Mechanistic Rationale: The "Why" Behind the Scaffold

Overcoming the Limitations of Native Purines

The classical purine ring is highly electron-rich, making it susceptible to rapid enzymatic oxidation by hepatic oxidases. By replacing the imidazole ring of purine with a pyrazole ring, and the pyrimidine with a pyridine, the overall electron density of the system is fundamentally altered. This scaffold morphing prevents rapid metabolic degradation while preserving the essential spatial arrangement of the nitrogen atoms [1].

Hinge-Binding Causality

In ATP-competitive inhibitors, the pyrazolo[3,4-b]pyridine core acts as a direct structural analog to adenine. The causality of its high affinity lies in its bidentate hydrogen-bonding capability:

  • N1 (Hydrogen Bond Donor): Interacts with the backbone carbonyl of the hinge region (e.g., Glu85 in CHK1 or Leu83 in CDK2).

  • N7 (Hydrogen Bond Acceptor): Interacts with the backbone amide NH of the adjacent hinge residue (e.g., Cys87 in CHK1) [2, 3].

This precise geometric alignment allows the pyrazolo[3,4-b]pyridine core to competitively displace ATP. Furthermore, the C3, C4, and C6 positions of the pyrazolo[3,4-b]pyridine ring provide synthetically accessible vectors. Substituting these positions allows researchers to drive the molecule deep into the hydrophobic specificity pocket or extend it outward into the solvent-exposed region to enhance aqueous solubility [4].

Structural & Pathway Visualization

The following diagram illustrates the logical flow of how bioisosteric replacement directly translates to downstream pathway blockade.

G A Adenine / ATP (Native Substrate) B Kinase Hinge Region (e.g., Glu85, Cys87) A->B Phosphorylation Drive E Downstream Blockade (Cell Cycle Arrest) B->E Inhibition of Signaling C Pyrazolo[3,4-b]pyridine (Bioisostere) D Competitive Displacement (N1/N7 H-bonding) C->D Scaffold Morphing D->B High-Affinity Binding

Kinase inhibition logic via pyrazolo[3,4-b]pyridine ATP-competitive displacement.

Quantitative Binding Profiles

The bioisosteric replacement strategy has been successfully deployed across multiple kinase targets. The table below summarizes the quantitative impact of utilizing the pyrazolo[3,4-b]pyridine core compared to native or early-generation scaffolds.

Kinase TargetNative / Reference ScaffoldPyrazolo[3,4-b]pyridine DerivativeEnzymatic IC50 / AffinityKey Hinge Region Contacts
CDK1 / CDK2 Pyrazolo[1,5-a]pyrimidine (Dinaciclib)BMS-2652466 nM (CDK1) / 9 nM (CDK2)Leu83 (CDK2) [5]
CDK2 / CDK9 Imidazolo[4,5-d]pyrimidine (Roscovitine)Compound 9a2.59 µM (HeLa cellular IC50)ATP adenine pocket [1]
CHK1 Purine / PyrimidineCompound 2 / SAR-020106Low nM rangeGlu85, Cys87 [3]
MNK1 / MNK2 Pyrimidine (CGP57380)Pyrazolo[3,4-b]pyridin-3-aminesLow µM rangeATP-pocket backbone amides [4]

Experimental Methodologies: Synthesis & Self-Validating Assays

To ensure scientific integrity, the protocols below are designed as self-validating systems. Every step includes the mechanistic causality behind the experimental choice.

Protocol 1: Synthesis of the Functionalized 1H-pyrazolo[3,4-b]pyridine Core

This protocol utilizes a condensation and late-stage diversification strategy.

  • Core Condensation: React 3-aminopyrazole with an activated 1,3-diketone or ethyl cyanoacetate in glacial acetic acid under reflux (120°C) for 4 hours.

    • Causality: The electron-rich exocyclic amine of the pyrazole acts as a nucleophile, attacking the highly electrophilic carbonyl carbon. This specific trajectory ensures the regioselective formation of the fused pyridine ring, locking the N1 and N7 atoms into the correct geometry for future hinge-binding [1].

  • Halogenation (Activation): Treat the resulting pyrazolopyridone intermediate with phosphorus oxychloride (

    
    ) at 110°C for 6 hours.
    
    • Causality: This converts the stable pyridone tautomer into a 4-chloro-1H-pyrazolo[3,4-b]pyridine intermediate. The newly introduced chloride serves as an excellent leaving group, activating the C4 position for downstream functionalization [2].

  • SNAr Displacement (Diversification): Dissolve the 4-chloro intermediate in n-butanol. Add the desired nucleophile (e.g., a morpholine derivative) and triethylamine (

    
    ). Heat at 120°C in a microwave reactor for 60 minutes.
    
    • Causality: The electron-withdrawing nature of the fused pyrazole ring highly activates the pyridine C4 position. This makes it susceptible to Nucleophilic Aromatic Substitution (SNAr), allowing the precise introduction of solubilizing vectors that will project into the kinase's ribose-binding pocket [2].

  • Purification: Isolate the product via preparative HPLC using a water/acetonitrile gradient with 0.1% TFA, followed by lyophilization.

Protocol 2: Self-Validating Kinase Inhibition Assay (FRET/Radiometric)

This protocol validates the ATP-competitive nature of the synthesized bioisostere.

  • Buffer Preparation: Prepare a kinase assay buffer containing 50 mM HEPES (pH 7.5), 10 mM

    
    , 1 mM EGTA, and 2 mM Dithiothreitol (DTT).
    
    • Causality: DTT is critical to prevent the oxidation of active-site cysteine residues (e.g., Cys87 in CHK1), ensuring the kinase remains in its active conformation.

      
       is essential as it coordinates the phosphate groups of ATP; its precise concentration ensures the assay mimics physiological ATP-binding kinetics.
      
  • ATP

    
     Titration:  Run the enzymatic assay strictly at the predetermined Michaelis constant (
    
    
    
    ) of ATP for the specific target kinase (e.g., 15 µM for CDK2).
    • Causality: Testing exactly at the

      
       of ATP ensures that the derived 
      
      
      
      values are a true reflection of the inhibitor's affinity (
      
      
      ) according to the Cheng-Prusoff equation. If ATP is too low, the inhibitor appears artificially potent; if too high, the competitive inhibitor is outcompeted. This step self-validates the competitive nature of the pyrazolo[3,4-b]pyridine core.
  • Orthogonal Cellular Validation (Western Blot): Treat target cancer cells (e.g., HeLa or MDA-MB-231) with the inhibitor for 24 hours. Lyse cells and probe for downstream phosphorylation markers (e.g., p-eIF4E for MNK1 or p-Rb for CDK2) [4].

    • Causality: Enzymatic affinity does not guarantee cellular efficacy. Measuring downstream pathway blockade self-validates that the bioisostere possesses sufficient lipophilicity to cross the lipid bilayer and outcompete high intracellular ATP pools (~1-5 mM).

Workflow Visualization

The following diagram maps the step-by-step methodology from chemical synthesis to biological validation.

Workflow S1 1. Condensation (Core Synthesis) S2 2. Halogenation (POCl3 Activation) S1->S2 S3 3. SNAr Diversification (Vector Addition) S2->S3 S4 4. Enzymatic Assay (Km ATP Titration) S3->S4 S5 5. Cellular Validation (Western Blot) S4->S5

Step-by-step synthesis and self-validating assay workflow for the pyrazolo core.

References

  • Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. MDPI.
  • Identification of Inhibitors of Checkpoint Kinase 1 through Template Screening. Journal of Medicinal Chemistry.
  • Structure-Guided Evolution of Potent and Selective CHK1 Inhibitors through Scaffold Morphing. PMC - NIH.
  • Study of the pyrazolo[3,4-b]pyridin-3-amine scaffold as an MNK inhibitor.
  • 1H-Pyrazolo[3,4-b]pyridine Inhibitors of Cyclin-Dependent Kinases: Highly Potent 2,6-Difluorophenacyl Analogues.
Exploratory

An In-depth Technical Guide to 6-chloro-1H-pyrazolo[3,4-b]pyridin-3-amine: A Key Intermediate in Modern Drug Discovery

Abstract This technical guide provides a comprehensive overview of 6-chloro-1H-pyrazolo[3,4-b]pyridin-3-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 6-chloro-1H-pyrazolo[3,4-b]pyridin-3-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its fundamental molecular and physicochemical properties, outline a representative synthetic protocol, and explore its critical role as a versatile building block for the development of potent and selective kinase inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering both foundational knowledge and practical insights into the application of this important scaffold.

Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold

The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic system in medicinal chemistry, recognized for its structural resemblance to purines. This similarity allows molecules incorporating this scaffold to interact with a wide array of biological targets, particularly protein kinases, which play a central role in cellular signaling and are frequently implicated in diseases such as cancer, inflammation, and neurodegenerative disorders.[1][2] The fusion of a pyrazole and a pyridine ring creates a rigid, planar structure with a unique distribution of hydrogen bond donors and acceptors, making it an ideal platform for the design of targeted therapeutics.

Derivatives of the pyrazolo[3,4-b]pyridine scaffold have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antiviral, and potent anti-cancer properties.[3][4] 6-chloro-1H-pyrazolo[3,4-b]pyridin-3-amine, in particular, serves as a crucial intermediate, offering strategically positioned functional groups—a reactive chloro substituent and a nucleophilic amino group—that allow for diverse chemical modifications and the systematic exploration of structure-activity relationships (SAR).

Molecular and Physicochemical Properties

A precise understanding of the molecular and physicochemical properties of a compound is fundamental to its application in research and development.

PropertyValueSource
Molecular Formula C₆H₅ClN₄
Molecular Weight 168.58 g/mol Calculated
CAS Number 1352909-30-8
Appearance Solid (typical)General knowledge
Synonyms 6-chloro-2H-pyrazolo[3,4-b]pyridin-3-ylamine

Note: Experimental data such as melting point and solubility for this specific compound are not widely published. Researchers should perform their own characterization.

Synthesis of 6-chloro-1H-pyrazolo[3,4-b]pyridin-3-amine

The synthesis of the pyrazolo[3,4-b]pyridine core can be achieved through several established routes. A common and effective strategy involves the annulation of a pyrazole ring onto a pre-existing pyridine scaffold. The following protocol is a representative method based on the reaction of a substituted 2-chloronicotinonitrile with hydrazine, a well-documented approach for creating 3-aminopyrazolo[3,4-b]pyridines.[5][6]

Retrosynthetic Analysis

The synthesis logically begins with a commercially available or readily synthesized dichlorinated pyridine derivative, which upon reaction with hydrazine, cyclizes to form the desired bicyclic system.

G Target 6-chloro-1H-pyrazolo[3,4-b]pyridin-3-amine Intermediate Cyclization Target->Intermediate Disconnection StartingMaterial 2,6-dichloronicotinonitrile + Hydrazine Intermediate->StartingMaterial Precursors

Caption: Retrosynthesis of the target compound.

Experimental Protocol: A Representative Synthesis

Disclaimer: This is a generalized protocol based on established chemical principles for analogous compounds. Researchers must adapt and optimize the conditions for their specific laboratory setup and scale, adhering to all institutional safety guidelines.

Reaction:

2,6-dichloronicotinonitrile + Hydrazine hydrate → 6-chloro-1H-pyrazolo[3,4-b]pyridin-3-amine

Materials:

  • 2,6-dichloronicotinonitrile

  • Hydrazine hydrate

  • Ethanol (or another suitable alcohol solvent)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dichloronicotinonitrile (1.0 eq) in ethanol under an inert atmosphere.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (typically 1.5-2.0 eq) dropwise at room temperature. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-12 hours). The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The rationale behind using reflux is to provide sufficient thermal energy to overcome the activation barrier for the nucleophilic aromatic substitution and subsequent intramolecular cyclization.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel to yield the pure 6-chloro-1H-pyrazolo[3,4-b]pyridin-3-amine.

G cluster_0 Synthesis Workflow A Dissolve 2,6-dichloronicotinonitrile in Ethanol B Add Hydrazine Hydrate (dropwise) A->B C Reflux for 4-12h (Monitor by TLC/LC-MS) B->C D Cool to RT & Isolate Crude Product C->D E Purify by Recrystallization or Chromatography D->E F Characterize Final Product E->F

Caption: Experimental workflow for synthesis.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The true value of 6-chloro-1H-pyrazolo[3,4-b]pyridin-3-amine lies in its utility as a versatile starting material for the synthesis of libraries of potential drug candidates. The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution (SNA_Ar_), allowing for the introduction of a wide variety of side chains, while the amino group at the 3-position can be acylated, alkylated, or used in coupling reactions.

This dual functionality has been extensively exploited in the development of inhibitors for several important protein kinase families.

Targeting Glycogen Synthase Kinase-3 (GSK-3)

Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase implicated in a multitude of cellular processes, and its dysregulation is linked to diseases such as Alzheimer's, type II diabetes, and certain cancers. Numerous studies have identified pyrazolo[3,4-b]pyridine derivatives as potent and selective inhibitors of GSK-3.[1][3] The 6-chloro-1H-pyrazolo[3,4-b]pyridin-3-amine scaffold allows for the synthesis of compounds where different aryl or heteroaryl groups can be introduced at the 6-position to probe the ATP-binding site of the kinase.

Inhibition of Dual-Specificity Tyrosine Phosphorylation-Regulated Kinases (DYRK)

The DYRK family of kinases, particularly DYRK1A and DYRK1B, are of significant interest due to their roles in neurodevelopment and cancer. Overexpression of DYRK1A is associated with Down syndrome, while DYRK1B is a target in several cancers. The 1H-pyrazolo[3,4-b]pyridine core has been successfully utilized to develop potent inhibitors of these kinases.[4] For instance, derivatives synthesized from intermediates like 6-chloro-1H-pyrazolo[3,4-b]pyridin-3-amine have shown excellent inhibitory activity against DYRK1B, highlighting the scaffold's potential in developing novel anti-cancer therapeutics.[4]

G cluster_0 Chemical Diversification cluster_1 Therapeutic Targets Core 6-chloro-1H-pyrazolo[3,4-b]pyridin-3-amine SNAr SNA_Ar_ at C6-Cl (e.g., Suzuki, Buchwald-Hartwig coupling) Core->SNAr Amine Functionalization at C3-NH2 (e.g., Acylation, Alkylation) Core->Amine GSK3 GSK-3 Inhibitors (Alzheimer's, Diabetes) SNAr->GSK3 DYRK DYRK1A/1B Inhibitors (Cancer, Down Syndrome) SNAr->DYRK TRK TRK Inhibitors (Cancer) Amine->TRK Further modification

Caption: Role as a key intermediate in drug discovery.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 6-chloro-1H-pyrazolo[3,4-b]pyridin-3-amine.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Refer to the specific Safety Data Sheet (SDS) provided by the supplier for detailed hazard and handling information.

Conclusion

6-chloro-1H-pyrazolo[3,4-b]pyridin-3-amine is a high-value chemical intermediate that serves as a cornerstone for the synthesis of a diverse range of biologically active molecules. Its strategic functionalization sites, combined with the inherent drug-like properties of the pyrazolo[3,4-b]pyridine scaffold, make it an indispensable tool for medicinal chemists. The continued exploration of derivatives from this core structure holds significant promise for the discovery of novel therapeutics, particularly in the realm of kinase inhibition for the treatment of cancer and other debilitating diseases.

References

  • Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors. PubMed. Available at: [Link]

  • 6-Aryl-pyrazolo[3,4-b]pyridines: Potent inhibitors of glycogen synthase kinase-3 (GSK-3). ResearchGate. Available at: [Link]

  • Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors. PubMed. Available at: [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. Available at: [Link]

  • Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Scientific Research Publishing. Available at: [Link]

  • A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. National Center for Biotechnology Information. Available at: [Link]

  • Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. PubMed. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available at: [Link]

  • Synthesis of Pyrazolo[3,4‐b]pyridin‐6‐ones. ResearchGate. Available at: [Link]

  • Synthesis of Pyrazolo[3,4‐b]pyridin‐6‐ones. ResearchGate. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Digital.CSIC. Available at: [Link]

Sources

Foundational

The Ascendancy of Pyrazolo[3,4-b]pyridines: A Technical Guide to the Kinase Inhibitor Patent Landscape

Executive Summary The pyrazolo[3,4-b]pyridine scaffold has firmly established itself as a "privileged" core in modern medicinal chemistry, particularly in the design of kinase inhibitors. Its remarkable versatility stems...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazolo[3,4-b]pyridine scaffold has firmly established itself as a "privileged" core in modern medicinal chemistry, particularly in the design of kinase inhibitors. Its remarkable versatility stems from its bioisosteric relationship with the adenine ring of ATP, enabling it to form critical hydrogen bond interactions within the hinge region of numerous protein kinases.[1][2][3] This guide provides an in-depth analysis of the patent landscape for pyrazolo[3,4-b]pyridine-based kinase inhibitors, offering a technical resource for researchers, drug developers, and intellectual property strategists. We will dissect the key patents, major corporate and academic players, and the spectrum of kinase targets that have been successfully modulated by this scaffold. Furthermore, this guide delves into the practical aspects of inhibitor development, presenting exemplary synthetic routes and bioassay protocols to empower the next wave of discovery in this fertile chemical space.

Introduction: The Pyrazolo[3,4-b]pyridine Scaffold - A Cornerstone of Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes for therapeutic intervention, especially in oncology. The development of small-molecule kinase inhibitors has revolutionized cancer treatment. The success of any kinase inhibitor program hinges on the selection of a core scaffold that can provide potent and selective binding to the ATP pocket.

The 1H-pyrazolo[3,4-b]pyridine structure is a fused heterocyclic system that acts as an exceptional hinge-binder.[1] Its pyrazole ring presents a hydrogen bond donor (N1-H) and acceptor (N2), while the pyridine ring offers an additional acceptor (N7). This arrangement masterfully mimics the hydrogen bonding pattern of adenine with the kinase hinge region, providing a high-affinity anchor for the inhibitor.[1][3] The true power of this scaffold lies in its synthetic tractability; positions C3, C4, C5, and C6 can be readily functionalized, allowing chemists to project vectors into specific sub-pockets of the kinase active site to achieve both high potency and selectivity.[4] This has led to a proliferation of patents from numerous companies and universities, covering a wide array of kinase targets.[1]

Analysis of the Patent Landscape

The intellectual property landscape for pyrazolo[3,4-b]pyridine kinase inhibitors is dynamic and competitive, marked by the significant contributions of a few key players and a broad range of targeted kinases.

Key Patent Assignees

A review of the patent literature reveals that Array BioPharma (now part of Pfizer) has been a dominant force in this field, often in collaboration with Genentech (a member of the Roche Group).[5][6][7] Their extensive patent portfolio covers the application of this scaffold against critical oncology targets, including RAF, MET, and TAM kinases.[2][5][8] Other significant contributors to this space include Plexxikon Inc., Japan Tobacco, and AbbVie, demonstrating the widespread recognition of the scaffold's potential.[7][9]

Timeline and Geographical Trends

Patenting activity for this scaffold gained significant momentum from the late 2000s onwards. Early patents, such as those from Warner-Lambert, explored broader therapeutic applications.[10] However, the focus quickly sharpened towards oncology, with a surge of filings from 2008 to the present, as detailed in a comprehensive 2013 review and subsequent applications.[1] The majority of these patents have been filed in major pharmaceutical markets, including the United States (USPTO), Europe (EPO), and increasingly, China (CNIPA), reflecting the global nature of kinase inhibitor research and development.

Table of Representative Patents

The following table summarizes key patents that exemplify the scope and evolution of intellectual property for pyrazolo[3,4-b]pyridine kinase inhibitors.

Patent / ApplicationTitleAssignee(s)Key Kinase Targets ClaimedPublication Date (YYYY-MM-DD)
US 11,780,835 B2 Pyrazolo[3,4-b]pyridine compounds as inhibitors of TAM and MET kinasesArray BioPharma Inc.TAM kinases, c-Met2023-10-10
WO 2020/047184 A1 PYRAZOLO[3,4-b]PYRIDINE COMPOUNDS AS INHIBITORS OF TAM AND MET KINASESArray BioPharma Inc.TAM kinases, c-Met2020-03-05
WO 2009/111279 A1 Pyrazole [3, 4-b] pyridine raf inhibitorsArray BioPharma Inc.Raf Kinases (B-Raf)2009-09-11
US 2012/0157452 A1 1H-PYRAZOLO[3,4-B] PYRIDINE COMPOUNDS FOR INHIBITING RAF KINASEGenentech, Inc.Raf Kinases2012-06-21
US 9,796,711 B2 Substituted pyrazolo[3,4-b]pyridin-6-carboxylic acids and method of useAbbVie S.À.R.L.(CFTR Modulators)2017-10-24
US 7,423,054 B2 Therapeutic pyrazolo[3,4-b]pyridines and indazolesWarner Lambert Co LLC(CNS Disorders)2008-09-09

Key Kinase Targets and Therapeutic Indications

The versatility of the pyrazolo[3,4-b]pyridine core is evident from the broad spectrum of kinases it has been shown to inhibit. These targets are implicated in numerous diseases, primarily cancer.

Tyrosine Kinases
  • c-Met: A receptor tyrosine kinase often dysregulated in various cancers, driving proliferation and metastasis. Several patents from Array BioPharma and Genentech claim pyrazolo[3,4-b]pyridines as potent c-Met inhibitors.[7][11]

  • TRK Family (A, B, C): Tropomyosin receptor kinases are key drivers in certain cancers defined by NTRK gene fusions. The scaffold has been successfully adapted to create pan-TRK inhibitors.[12]

  • FGFR Family: Fibroblast growth factor receptors are another class of receptor tyrosine kinases where this scaffold has been employed to develop selective inhibitors.[3][13]

  • BCR-ABL: The fusion protein driving chronic myeloid leukemia (CML). The approved drug Olverembatinib is a third-generation BCR-ABL inhibitor effective against the T315I resistance mutation.[14][15]

Serine/Threonine Kinases
  • RAF (B-Raf): A critical component of the MAPK/ERK signaling pathway, frequently mutated in melanoma and other cancers.[2]

  • ATR: Ataxia-Telangiectasia and Rad3-related kinase is a master regulator of the DNA damage response. Camonsertib (RP-3500) is a clinical-stage ATR inhibitor built upon this core.[5][16]

  • CDKs: Cyclin-dependent kinases are fundamental regulators of the cell cycle, and their inhibition is a validated anti-cancer strategy.[13]

  • Mps1: Monopolar spindle kinase 1 is a key component of the spindle assembly checkpoint, and potent inhibitors with the pyrazolo[3,4-b]pyridine core have been developed.[17]

Signaling Pathway Context

To understand the therapeutic rationale, it is crucial to visualize where these inhibitors act. The following diagrams illustrate the central roles of two key target pathways.

MAPK_Pathway GF Growth Factor RTK RTK (e.g., c-Met, FGFR) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (Proliferation, Survival) ERK->TF Inhibitor Pyrazolo[3,4-b]pyridine RAF Inhibitor Inhibitor->RAF DDR_Pathway DNA_Damage DNA Damage (Replication Stress) ATR ATR DNA_Damage->ATR CHK1 CHK1 ATR->CHK1 p CDC25 CDC25 CHK1->CDC25 p CellCycle Cell Cycle Arrest DNA Repair CDC25->CellCycle Inhibitor Camonsertib (RP-3500) (ATR Inhibitor) Inhibitor->ATR

Caption: Inhibition of the DNA Damage Response by an ATR inhibitor.

Clinical Development Landscape

The transition from patent filing to clinical application is the ultimate validation of a drug scaffold. Several pyrazolo[3,4-b]pyridine derivatives have made this leap, demonstrating promising efficacy and safety in human trials.

Compound Name (Code)Target(s)Highest Development PhaseKey Indication(s)Clinical Trial ID (Example)
Olverembatinib (HQP1351)BCR-ABLApproved (China)TKI-Resistant Chronic Myeloid Leukemia (CML) [14][18][19]NCT04126681
Camonsertib (RP-3500)ATRPhase 1/2Solid Tumors with specific DNA repair deficiencies [5][20]NCT04497116
Glumetinib (SCC244)c-MetPhase 1/2c-Met positive Non-Small Cell Lung Cancer (NSCLC) [3][21]NCT04270591
ARRY-382 (PF-07265804)CSF-1RDiscontinuedAdvanced Solid Tumors [22][23][24]NCT02880371

Scientific & Technical Insights for Researchers

This section provides practical, field-tested methodologies for the synthesis and evaluation of novel pyrazolo[3,4-b]pyridine inhibitors.

Exemplary Synthetic Strategy

A common and effective method for constructing the pyrazolo[3,4-b]pyridine core involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. This approach offers high convergence and allows for diversity at multiple positions.

Synthesis_Workflow Start1 5-Aminopyrazole Condensation Condensation (Acid or Base catalyst, Reflux in EtOH) Start1->Condensation Start2 1,3-Dicarbonyl Compound (e.g., Ethyl Acetoacetate) Start2->Condensation Cyclization Intramolecular Cyclization & Dehydration Condensation->Cyclization Core Pyrazolo[3,4-b]pyridine Core Cyclization->Core Functionalization Further Functionalization (e.g., Suzuki, Buchwald-Hartwig) Core->Functionalization Final Target Inhibitor Functionalization->Final

Caption: General workflow for the synthesis of pyrazolo[3,4-b]pyridines.

Exemplary Protocol: Synthesis of a Tetrahydro-1H-pyrazolo[3,4-b]pyridine Scaffold [16]

  • Reactant Preparation: In a suitable flask, combine the starting 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (1.0 eq), the desired aniline (1.0 eq), and a catalytic amount of sulfonated amorphous carbon (AC-SO3H, ~5 mg per 0.25 mmol).

  • Reaction: Add absolute ethanol as the solvent (e.g., 2.0 mL per 0.25 mmol) and agitate the mixture at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 30-45 minutes).

  • Work-up: Upon completion, filter the reaction mixture to remove the catalyst. Wash the solid residue with cold ethanol (3 x 5 mL).

  • Purification: The crude product can be purified by recrystallization from ethanol to yield the desired ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate.

Standard Bioassay Protocols

Evaluating the biological activity of newly synthesized compounds is a critical step. Standardized assays ensure data is reliable and comparable.

Screening_Workflow Compound Synthesized Compound (Pyrazolo[3,4-b]pyridine derivative) KinaseAssay In Vitro Kinase Assay (e.g., ADP-Glo) Compound->KinaseAssay CellAssay Cell-Based Proliferation Assay (e.g., MTT) Compound->CellAssay IC50 Determine IC50 Value KinaseAssay->IC50 Lead Lead Candidate IC50->Lead GI50 Determine GI50 Value CellAssay->GI50 GI50->Lead

Caption: A typical screening cascade for kinase inhibitor evaluation.

Protocol 1: In Vitro Kinase Assay (Luminescence-Based, e.g., ADP-Glo™)

Causality: This assay directly measures the enzymatic activity of the target kinase by quantifying ATP consumption. A decrease in signal indicates inhibition.

  • Reagent Preparation: Prepare a 1x Kinase Assay Buffer. Thaw recombinant kinase enzyme, substrate peptide, and ATP on ice. Prepare serial dilutions of the test inhibitor in the assay buffer (final DMSO concentration should be ≤1%).

  • Reaction Setup: In a 384-well plate, add the kinase enzyme, substrate, and ATP to designated wells.

  • Inhibitor Addition: Add the serially diluted inhibitor to "Test" wells and a vehicle control (DMSO) to "Positive Control" and "Blank" wells.

  • Initiation & Incubation: Initiate the kinase reaction by adding ATP (except to "Blank" wells). Incubate the plate at room temperature for the optimized reaction time (e.g., 40-60 minutes).

  • Detection: Stop the reaction and measure kinase activity by adding the ADP-Glo™ Reagent, which depletes unused ATP. Then, add the Kinase Detection Reagent to convert the generated ADP back to ATP and produce a luminescent signal via a luciferase reaction.

  • Data Acquisition: Measure luminescence using a microplate reader. Calculate percent inhibition relative to controls and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell Proliferation Assay (MTT-Based) [14][15] Causality: This assay assesses the cytotoxic or cytostatic effect of an inhibitor on cancer cells. It measures the metabolic activity of viable cells, which correlates with cell number.

  • Cell Plating: Seed cancer cells (e.g., A549, HCT116) in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the pyrazolo[3,4-b]pyridine inhibitor for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT reagent (e.g., 10 µL of a 5 mg/mL solution) to each well. Incubate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals. 4. Solubilization: Add a detergent solution (e.g., 100 µL of SDS-HCl solution) to each well to dissolve the formazan crystals. [14]5. Absorbance Reading: Incubate at room temperature in the dark for 2-4 hours, then measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition).

Future Outlook and White Space Analysis

The pyrazolo[3,4-b]pyridine scaffold, while heavily explored, still presents significant opportunities. The next frontier lies in developing inhibitors with novel mechanisms of action, such as allosteric modulators or covalent inhibitors, to overcome acquired resistance. Furthermore, while oncology has been the primary focus, the scaffold's potential in treating inflammatory and autoimmune diseases by targeting kinases like JAKs or TBK1 remains an area ripe for further patenting and development. The pursuit of highly selective inhibitors for less-explored kinases within the human kinome represents a clear "white space" for innovation. As our understanding of kinase biology deepens, the versatility and proven track record of the pyrazolo[3,4-b]pyridine core ensure it will remain a cornerstone of kinase drug discovery for the foreseeable future.

References

  • Wenglowsky, S. M. (2013). Pyrazolo[3,4-b]pyridine kinase inhibitors: a patent review (2008--present). Expert Opinion on Therapeutic Patents, 23(3), 281-298. [Link]

  • Justia Patents. (2012). 1H-PYRAZOLO[3,4-B] PYRIDINE COMPOUNDS FOR INHIBITING RAF KINASE. Retrieved from [Link]

  • Google Patents. (2020). WO2020047184A1 - PYRAZOLO[3,4-b]PYRIDINE COMPOUNDS AS INHIBITORS OF TAM AND MET KINASES.
  • Google Patents. (2009). WO2009111279A1 - Pyrazole [3, 4-b] pyridine raf inhibitors.
  • Gampa, V., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. [Link]

  • Jiang, Q., et al. (2022). Olverembatinib (HQP1351), a well-tolerated and effective tyrosine kinase inhibitor for patients with T315I-mutated chronic myeloid leukemia: results of an open-label, multicenter phase 1/2 trial. Journal of Hematology & Oncology, 15(1), 113. [Link]

  • Patsnap. (n.d.). ARRY-382. Retrieved from [Link]

  • Taylor & Francis Online. (2013). Pyrazolo[3,4-b]pyridine kinase inhibitors: a patent review (2008 – present). Retrieved from [Link]

  • Justia Patents. (n.d.). Patents Assigned to Array Biopharma Inc. Retrieved from [Link]

  • Min, J., et al. (2023). Discovery of the Potent and Selective ATR Inhibitor Camonsertib (RP-3500). Journal of Medicinal Chemistry. [Link]

  • Al-Zoubi, R. M., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]

  • Jabbour, E., et al. (2025). Olverembatinib in chronic myeloid leukemia—review of historical development, current status, and future research. Annals of Hematology. [Link]

  • Mohamed, M. S., et al. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry, 2(3), 78-88. [Link]

  • Liu, N., et al. (2023). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 14(1), 85-102. [Link]

  • Wang, Y., et al. (2023). Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry, 253, 115334. [Link]

  • Ascentage Pharma. (2022). Ascentage Pharma Announces Phase I/II Data of Olverembatinib (HQP1351) Published in the Journal of Hematology & Oncology. Retrieved from [Link]

  • ASH Publications. (2023). 869 Olverembatinib (HQP1351) Demonstrates Efficacy Vs. Best Available Therapy (BAT) in Patients (Pts) with Tyrosine Kinase Inhibitor (TKI)-Resistant Chronic Myeloid Leukemia Chronic-Phase (CML-CP) in a Registrational Randomized Phase 2 Study. Retrieved from [Link]

  • Eldehna, W. M., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals, 18(11), 1770. [Link]

  • PubChem. (n.d.). Therapeutic pyrazolo[3,4-b]pyridines and indazoles - Patent US-7423054-B2. Retrieved from [Link]

  • Google Patents. (2021). US 2021/0147568 A1.
  • Kulukian, A., et al. (2020). Preclinical Activity of HER2-Selective Tyrosine Kinase Inhibitor Tucatinib as a Single Agent or in Combination with Trastuzumab or Docetaxel in Solid Tumor Models. Molecular Cancer Therapeutics, 19(4), 975-987. [Link]

  • Infante, J. R., et al. (2022). ARRY-382 in Combination with Pembrolizumab in Patients with Advanced Solid Tumors: Results from a Phase 1b/2 Study. Clinical Cancer Research, 28(12), 2517-2526. [Link]

  • ResearchGate. (2025). Preclinical Evaluation of SCC244 (Glumetinib), a Novel, Potent, and Highly Selective Inhibitor of c-Met in MET-dependent Cancer Models. Retrieved from [Link]

  • He, X., et al. (2022). Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. ACS Medicinal Chemistry Letters, 14(1), 69-75. [Link]

  • El-Naggar, A. M., et al. (2022). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. RSC Advances, 12(3), 1545-1562. [Link]

  • ClinicalTrials.gov. (2022). Assessment of Anti-tumor and Safety in Glumetinib in Patients With c-MET-positive Non-Small Cell Lung Cancer. Retrieved from [Link]

  • PubMed. (2022). ARRY-382 in Combination with Pembrolizumab in Patients with Advanced Solid Tumors: Results from a Phase 1b/2 Study. Retrieved from [Link]

  • PubMed. (2024). An updated patent review on PD-1/PD-L1 antagonists (2022-present). Retrieved from [Link]

  • PubMed. (2025). Development of New Pyrazolo [3,4- b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Retrieved from [Link]

  • PubChem. (n.d.). Substituted pyrazolo[3,4-b]pyridin-6-carboxylic acids and method of use - Patent US-9796711-B2. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: A Guide to the Synthesis of 6-Substituted Pyrazolo[3,4-b]pyridines from 3-Aminopyrazole Precursors

Introduction The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system in modern medicinal chemistry and drug development. This bicyclic structure, an isostere of purine, is a cornerstone in the design of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system in modern medicinal chemistry and drug development. This bicyclic structure, an isostere of purine, is a cornerstone in the design of compounds with a wide spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, antiviral, and kinase inhibitory properties.[1][2][3] The functionalization of this core, particularly at the 6-position of the pyridine ring, allows for fine-tuning of a molecule's steric and electronic properties, which is critical for optimizing its interaction with biological targets.

This guide provides an in-depth overview of robust and versatile synthetic strategies for constructing 6-substituted pyrazolo[3,4-b]pyridines, with a primary focus on methods commencing from readily available 3-aminopyrazole precursors. We will explore the mechanistic underpinnings of key cyclocondensation reactions, offer detailed experimental protocols, and discuss best practices for reaction optimization, purification, and characterization.

Core Synthetic Strategies: Annulation of the Pyridine Ring

The most prevalent and efficient approach for synthesizing the pyrazolo[3,4-b]pyridine system involves the annulation of a pyridine ring onto a pre-existing, appropriately substituted 3-aminopyrazole.[4][5][6] The 3-aminopyrazole acts as a 1,3-dinucleophile, reacting with a variety of 1,3-bielectrophilic partners to construct the six-membered pyridine ring.

Strategy 1: Cyclocondensation with 1,3-Dicarbonyl Compounds

This is a classical and widely used method for constructing the pyrazolo[3,4-b]pyridine core. The reaction involves the condensation of a 3-aminopyrazole with a 1,3-dicarbonyl compound or its synthetic equivalent.

Mechanistic Insight: There are two primary mechanistic pathways proposed for this transformation.[7] The reaction initiates with a nucleophilic attack from either the exocyclic amino group or the C4 carbon of the pyrazole onto one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazolo[3,4-b]pyridine ring system. When a non-symmetrical 1,3-dicarbonyl is used, the potential for forming two different regioisomers exists.[7][8] The regiochemical outcome is dictated by the relative electrophilicity of the two carbonyl groups.

G cluster_start Starting Materials cluster_mech Mechanism cluster_end Product A 3-Aminopyrazole C Nucleophilic Attack (C4 or NH2) A->C Reacts with B 1,3-Dicarbonyl Compound B->C D Intramolecular Cyclization C->D Forms intermediate E Dehydration/ Aromatization D->E Undergoes F 6-Substituted Pyrazolo[3,4-b]pyridine E->F Yields G A 3-Aminopyrazole C Condensation (-EtOH) A->C B Diethyl Ethoxy- methylenemalonate B->C D Intermediate Adduct C->D E Thermal Cyclization (High Temp, ~250°C) D->E F 4-Hydroxy-pyrazolo- [3,4-b]pyridine-5-carboxylate E->F G POCl3 F->G Reacts with H 4-Chloro-pyrazolo- [3,4-b]pyridine G->H

Sources

Application

Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) on 6-Chloropyrazolopyridines

Introduction: The Strategic Importance of Pyrazolopyridines and SNAr Chemistry The pyrazolopyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery.[1][2] Its...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Pyrazolopyridines and SNAr Chemistry

The pyrazolopyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery.[1][2] Its unique structural and electronic properties have led to its incorporation into a multitude of biologically active compounds with diverse therapeutic applications, including antiviral, anti-inflammatory, and anticancer agents. The ability to precisely and efficiently functionalize this core structure is paramount for the exploration of structure-activity relationships (SAR) and the development of novel drug candidates.

Nucleophilic Aromatic Substitution (SNAr) stands out as a powerful and versatile strategy for the derivatization of electron-deficient heteroaromatic systems like pyrazolopyridines.[3][4] This class of reactions allows for the introduction of a wide array of functional groups, including amines, ethers, and thioethers, by displacing a suitable leaving group, typically a halogen, from the aromatic ring. The 6-chloro-substituted pyrazolopyridine core is particularly amenable to SNAr, as the electron-withdrawing nature of the fused pyrazole and the pyridine nitrogen atom activates the C6 position for nucleophilic attack.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical execution of SNAr protocols for 6-chloropyrazolopyridines. The focus is on providing not just step-by-step instructions, but also the underlying scientific rationale to empower users to troubleshoot and adapt these methods for their specific research needs.

The Mechanism of SNAr on 6-Chloropyrazolopyridines: An Addition-Elimination Pathway

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[3][5] Understanding this pathway is crucial for optimizing reaction conditions and predicting outcomes.

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the chlorine atom (the C6 position). This step disrupts the aromaticity of the pyridine ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][6] The stability of this intermediate is a key factor influencing the reaction rate. The negative charge is delocalized over the aromatic system and, significantly, onto the electronegative nitrogen atom of the pyridine ring, which provides substantial stabilization.[7]

  • Elimination of the Leaving Group and Restoration of Aromaticity: In the second step, the leaving group (chloride ion) is expelled, and the aromaticity of the pyrazolopyridine ring is restored. This step is typically fast.

The rate-determining step is usually the formation of the Meisenheimer complex.[3][7] Therefore, factors that stabilize this intermediate will accelerate the reaction.

Diagram: The SNAr Mechanism on a 6-Chloropyrazolopyridine

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex (Resonance Stabilized) cluster_products Products Reactant 6-Chloropyrazolopyridine Intermediate Anionic Intermediate Reactant->Intermediate Nucleophilic Attack (Rate-Determining Step) Nucleophile Nucleophile (Nu⁻) Product 6-Substituted Pyrazolopyridine Intermediate->Product Elimination of Leaving Group LeavingGroup Chloride (Cl⁻)

Caption: A simplified workflow of the SNAr mechanism.

General SNAr Protocols for 6-Chloropyrazolopyridines

The following protocols are provided as general starting points for the amination, alkoxylation, and thiolation of 6-chloropyrazolopyridines. It is important to note that optimal conditions may vary depending on the specific substrate and nucleophile used.

Protocol 1: Amination of 6-Chloropyrazolopyridines

The introduction of amino groups is a common transformation in drug discovery to modulate solubility, basicity, and to provide a handle for further functionalization.

Step-by-Step Methodology:

  • To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the 6-chloropyrazolopyridine (1.0 eq), the desired amine (1.2-2.0 eq), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA, 2.0-3.0 eq).

  • Add a high-boiling polar aprotic solvent such as DMF, DMAc, or NMP.

  • Heat the reaction mixture to a temperature between 80-150 °C. The optimal temperature will depend on the nucleophilicity of the amine and the reactivity of the substrate.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionsRationale
Solvent DMF, DMAc, NMP, DioxaneHigh-boiling polar aprotic solvents facilitate the reaction and can help to dissolve all components.
Base K₂CO₃, Cs₂CO₃, DIPEAThe base is required to neutralize the HCl generated during the reaction and can also deprotonate less nucleophilic amines.
Temperature 80-150 °CHigher temperatures are often necessary to overcome the activation energy barrier, especially with less reactive amines.
Equivalents of Amine 1.2-2.0A slight excess of the amine is used to drive the reaction to completion.

Diagram: General Workflow for SNAr Reactions

SNAr_Workflow Start Start Reaction_Setup Reaction Setup: - 6-Chloropyrazolopyridine - Nucleophile - Base - Solvent Start->Reaction_Setup Heating Heating and Stirring Reaction_Setup->Heating Monitoring Reaction Monitoring (TLC, LC-MS) Heating->Monitoring Monitoring->Heating Incomplete Workup Aqueous Workup and Extraction Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Product Final Product Purification->Product

Caption: A schematic of the general experimental workflow for SNAr.

Protocol 2: Alkoxylation of 6-Chloropyrazolopyridines

The synthesis of aryl ethers via SNAr is a fundamental transformation. This protocol outlines a common procedure for the alkoxylation of 6-chloropyrazolopyridines.

Step-by-Step Methodology:

  • In a flame-dried flask under an inert atmosphere, dissolve the desired alcohol (1.5-2.0 eq) in a dry polar aprotic solvent such as THF or DMF.

  • Add a strong base (e.g., NaH, KOtBu, 1.2-1.5 eq) portion-wise at 0 °C to generate the alkoxide in situ.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add a solution of the 6-chloropyrazolopyridine (1.0 eq) in the same solvent.

  • Heat the reaction mixture to a temperature between 60-120 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction at 0 °C with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

ParameterRecommended ConditionsRationale
Solvent THF, DMF, DioxaneDry polar aprotic solvents are essential when using strong bases like NaH.
Base NaH, KOtBu, KHMDSA strong base is required to deprotonate the alcohol and form the more nucleophilic alkoxide.
Temperature 60-120 °CThe reaction temperature depends on the reactivity of the alkoxide.
Equivalents of Alcohol 1.5-2.0An excess of the alcohol ensures complete conversion of the starting material.
Protocol 3: Thiolation of 6-Chloropyrazolopyridines

The introduction of a sulfur linkage is often desirable in medicinal chemistry. Thiolation can be achieved under relatively mild conditions due to the high nucleophilicity of thiols and thiolates.[8]

Step-by-Step Methodology:

  • To a solution of the 6-chloropyrazolopyridine (1.0 eq) and the desired thiol (1.1-1.5 eq) in a polar solvent like DMF or ethanol, add a base such as K₂CO₃ or Et₃N (2.0-3.0 eq).

  • Stir the reaction mixture at room temperature or heat gently to 50-80 °C.

  • Monitor the reaction progress by TLC or LC-MS. Thiols are generally very reactive, and these reactions are often complete within a few hours at room temperature.[9]

  • Once the reaction is complete, dilute with water and extract the product with an organic solvent.

  • Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

ParameterRecommended ConditionsRationale
Solvent DMF, Ethanol, AcetonitrilePolar solvents are suitable for this transformation.
Base K₂CO₃, Et₃N, Cs₂CO₃A base is used to deprotonate the thiol to the more nucleophilic thiolate.
Temperature Room Temperature to 80 °CThe high nucleophilicity of thiols often allows for milder reaction conditions compared to amination or alkoxylation.
Equivalents of Thiol 1.1-1.5A small excess of the thiol is typically sufficient.

Troubleshooting and Expert Insights

  • Low Yields: If the reaction is not proceeding to completion, consider increasing the temperature, using a stronger base (for amines and alcohols), or switching to a more polar solvent. For unreactive substrates, using the corresponding 6-fluoropyrazolopyridine, if available, can significantly increase the reaction rate.[6][10]

  • Side Reactions: In some cases, with polyfunctionalized nucleophiles, competitive reactions at other sites can occur. Protecting sensitive functional groups on the nucleophile may be necessary. With certain amines, diarylation can be a side product if the reaction temperature is too high or the reaction time is too long.

  • Purification Challenges: The use of high-boiling solvents like DMF or DMAc can complicate product isolation. Thoroughly washing the organic extracts with water and brine is crucial to remove these solvents. If the product is basic (e.g., an amine adduct), an acid-base extraction can be an effective purification step.

Conclusion

The SNAr reaction is a robust and highly effective method for the functionalization of 6-chloropyrazolopyridines. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can efficiently synthesize a diverse library of substituted pyrazolopyridines for various applications in drug discovery and materials science. The protocols provided herein serve as a solid foundation for the successful implementation of these important transformations.

References

  • ResearchGate. (n.d.). One pot SNAr/Direct Pd‐catalyzed CH arylation functionalization of pyrazolo[1,5‐a]pyrimidine in C3 and C7 positions | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Regioselective Synthesis of 2,4-Substituted Pyrido[1′,2′:1,5]pyrazolo[3,4-d]pyrimidines through Sequential Pd-Catalyzed Arylation and SNAr Reactions | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). HFIP Promoted Low-Temperature SNAr of Chloroheteroarenes Using Thiols and Amines | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). The mechanism of SNAr reaction | Download Scientific Diagram. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Retrieved from [Link]

  • Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe3O4). (n.d.). PMC. Retrieved from [Link]

  • MDPI. (n.d.). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. Retrieved from [Link]

  • Pen & Prosperity. (n.d.). Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Baran Lab. (n.d.). Haloselectivity of Heterocycles. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Retrieved from [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (n.d.). PMC. Retrieved from [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). PMC - NIH. Retrieved from [Link]

  • YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved from [Link]

  • MDPI. (2021, May 5). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Retrieved from [Link]

  • ResearchGate. (n.d.). Nucleophilic substitution reactions with a variety of heteroaromatic,.... Retrieved from [Link]

  • RCS Research Chemistry Services. (n.d.). SNAr Reaction of Polyhalogenated Heterocycles. Retrieved from [Link]

  • ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Retrieved from [Link]

  • ACS Publications. (2015, September 17). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers | Organic Letters. Retrieved from [Link]

  • BYU ScholarsArchive. (n.d.). Kinetic Studies of 6-Halopurine Nucleoside in SNAr Reactions; 6-(Azolyl, Alkylthio and Fluoro). Retrieved from [Link]

  • PubMed. (2004, August 19). SNAr iodination of 6-chloropurine nucleosides: aromatic Finkelstein reactions at temperatures below -40 degrees C. Retrieved from [Link]

  • Google Patents. (n.d.). WO2003027054A1 - Process for alkoxylation of di, tri and polyalcohols.
  • Universidad del Atlántico. (2022, August 12). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). EP0095562B1 - Catalysts for alkoxylation reactions.
  • ResearchGate. (n.d.). Thiolation of Biopolymers for Developing Drug Delivery Systems with Enhanced Mechanical and Mucoadhesive Properties: A Review. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Heterocyclic transformations. Part 3. Thiolate ion-induced transformations of 6-methyl-1,3-oxazine-2,4(3H)-diones to 3-(alkyl/arylthio)but-2-enamides. Retrieved from [Link]

Sources

Method

Procedure for cyclization of 2-chloronicotinonitriles to pyrazolo[3,4-b]pyridines

Application Note: Strategic Cyclization of 2-Chloronicotinonitriles to Pyrazolo[3,4-b]pyridines Executive Summary & Strategic Significance The pyrazolo[3,4-b]pyridine scaffold is a "privileged structure" in medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Cyclization of 2-Chloronicotinonitriles to Pyrazolo[3,4-b]pyridines

Executive Summary & Strategic Significance

The pyrazolo[3,4-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore in various kinase inhibitors (e.g., sGC stimulators like riociguat), anti-cancer agents, and anti-inflammatory drugs.

This guide details the conversion of 2-chloronicotinonitriles (2-chloro-3-cyanopyridines) into 3-amino-1H-pyrazolo[3,4-b]pyridines using hydrazine derivatives.[1] Unlike generic protocols, this note addresses the critical "SNAr-Cyclization Cascade," offering optimized thermal and microwave-assisted methodologies. We prioritize regiochemical control and impurity management, ensuring high-purity isolation of the target heterocycle.

Mechanistic Insight: The SNAr-Cyclization Cascade

Understanding the mechanism is non-negotiable for troubleshooting. The reaction proceeds via a two-step cascade:[1][2]

  • Intermolecular

    
    :  The hydrazine nucleophile displaces the chlorine atom at the C2 position. This is the rate-determining step in unactivated systems.
    
  • Intramolecular Nucleophilic Addition: The terminal nitrogen of the hydrazinyl intermediate attacks the electrophilic nitrile carbon (C3), followed by tautomerization to form the stable aromatic fused system.

Key Insight: The nitrile carbon becomes the C3-amino group in the final scaffold.

Figure 1: Reaction Mechanism Pathway

ReactionMechanism SM 2-Chloro-3-cyanopyridine (Electrophile) Intermediate Intermediate: 2-Hydrazinylnicotinonitrile SM->Intermediate Step 1: SNAr (-HCl) Hydrazine Hydrazine Hydrate (Nucleophile) Hydrazine->Intermediate TS Cyclization TS (Intramolecular Attack) Intermediate->TS Step 2: Ring Closure Product Product: 3-Amino-1H-pyrazolo[3,4-b]pyridine TS->Product Tautomerization

Caption: The cascade sequence from chloronicotinonitrile to pyrazolo[3,4-b]pyridine. Step 1 is substitution; Step 2 is cyclization onto the nitrile.

Critical Parameters & Decision Matrix

Before selecting a protocol, evaluate the substrate constraints using the decision matrix below.

Figure 2: Method Selection Workflow

MethodSelection Start Start: Select Substrate Subst Is the Hydrazine Substituted? (e.g., Phenylhydrazine) Start->Subst Scale Scale of Reaction Subst->Scale No (Hydrazine Hydrate) Thermal Protocol A: Standard Thermal Reflux (High Regiocontrol) Subst->Thermal Yes (Risk of Isomers) Scale->Thermal > 1 gram Microwave Protocol B: Microwave Assisted (High Throughput) Scale->Microwave < 500 mg

Caption: Decision tree for selecting between Thermal (Protocol A) and Microwave (Protocol B) methods based on scale and substitution.

Experimental Protocols

Protocol A: Standard Thermal Cyclization (The "Gold Standard")

Best for: Large scale (>1g), substituted hydrazines, and substrates requiring precise temperature control.

Reagents:

  • 2-Chloronicotinonitrile (1.0 equiv)

  • Hydrazine Hydrate (80% or 64% solution) (2.0 - 3.0 equiv)

  • Solvent: Ethanol (Absolute) or 1,4-Dioxane.

  • Base (Optional): Triethylamine (1.1 equiv) - Use only if reaction is sluggish.

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloronicotinonitrile (e.g., 10 mmol) in Ethanol (30 mL).

  • Addition: Add Hydrazine Hydrate (20-30 mmol) dropwise at room temperature.

    • Expert Tip: If using phenylhydrazine, cool to 0°C during addition to prevent exothermic decomposition or uncontrolled side reactions.

  • Reflux: Heat the mixture to reflux (approx. 78-80°C for EtOH). Monitor by TLC (System: EtOAc/Hexane 1:1).

    • Checkpoint: The intermediate 2-hydrazinylnicotinonitrile may appear first. Continue heating until it converts fully to the cyclized product (typically 2–4 hours).

  • Workup:

    • Cool the reaction mixture to room temperature, then to 0–5°C in an ice bath.

    • The product usually precipitates as a solid.

    • Filter the solid under vacuum. Wash the cake with cold ethanol (2 x 5 mL) and then diethyl ether (to remove trace hydrazine).

  • Purification: Recrystallize from Ethanol or DMF/Water if necessary.

Validation:

  • 1H NMR (DMSO-d6): Look for the disappearance of the nitrile peak (IR) and the appearance of the

    
     signal (broad singlet, often 
    
    
    
    5.5–7.5 ppm) and the pyrazole NH (very broad, >12 ppm).

Protocol B: Microwave-Assisted Synthesis (Green Chemistry)

Best for: Library generation, rapid screening, and difficult substrates.

Reagents:

  • 2-Chloronicotinonitrile (1.0 equiv)

  • Hydrazine Hydrate (2.5 equiv)

  • Solvent: Water/Ethanol (1:1) or Water (if substrate allows).[3]

Procedure:

  • Setup: Place 2-chloronicotinonitrile (1.0 mmol) and Hydrazine Hydrate (2.5 mmol) in a 10 mL microwave process vial.

  • Solvent: Add 3 mL of EtOH/Water (1:1). Cap the vial with a crimp top.

  • Irradiation: Heat in a dedicated microwave reactor (e.g., Biotage or CEM).

    • Temperature: 120°C

    • Time: 10–15 minutes

    • Pressure: Monitor (typically < 10 bar).

  • Workup: Pour the reaction mixture into crushed ice. The product will precipitate. Filter and dry.[2][4]

Comparative Data: Thermal vs. Microwave

ParameterProtocol A (Thermal)Protocol B (Microwave)
Time 3 – 6 Hours10 – 20 Minutes
Yield 75 – 85%85 – 95%
Purity (Crude) Moderate (Recryst. often needed)High (Often clean ppt)
Green Score Low (Organic solvents, energy)High (Aqueous media, fast)

Expert Insight: Regioselectivity with Substituted Hydrazines

When using substituted hydrazines (


, e.g., Phenylhydrazine), two isomers are theoretically possible.
  • The Rule: In the reaction with 2-chloronicotinonitriles, the 1-substituted pyrazolo[3,4-b]pyridine is the major product.

  • Why? The terminal primary amine (

    
    ) of the hydrazine is more nucleophilic and less sterically hindered than the substituted nitrogen (
    
    
    
    ). Therefore, the
    
    
    attacks the C2-Chlorine first. The substituted nitrogen (
    
    
    ) then attacks the nitrile.
  • Result: The R-group ends up on the N1 position of the pyrazole ring.

Troubleshooting Table

ObservationRoot CauseCorrective Action
No Reaction Deactivated Cl (e.g., e- donating groups on Py)Switch to Protocol B (Microwave) or use high-boiling solvent (Butanol/DMF).
Intermediate Stuck Incomplete CyclizationIncrease reaction time or add a weak acid catalyst (Acetic Acid) to activate the nitrile.
Oily Product Impurities/Solvent TrappingTriturate the oil with cold Ether/Hexane to induce crystallization.

References

  • Molecules (Review): 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022).[5][6] Comprehensive review on synthetic strategies and tautomerism.

  • Green Chemistry Letters: Microwave-Assisted, Multicomponent Synthesis of Pyrazolo[3,4-b]pyridines. (2012). Details on aqueous/microwave acceleration.

  • European Journal of Medicinal Chemistry: Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation... (2012). Comparative study of thermal vs microwave yields.

  • BenchChem Protocols: Synthesis and Properties of 2-Chloro-3-cyanopyridine Derivatives. General handling of the starting material.[7]

Sources

Application

Application Notes and Protocols: Strategic Functionalization of the C3-Amino Group in the Pyrazolo[3,4-b]pyridine Scaffold

Authored by: A Senior Application Scientist Introduction: The Pyrazolo[3,4-b]pyridine Scaffold as a Privileged Structure The pyrazolo[3,4-b]pyridine core is a prominent heterocyclic scaffold that has garnered significant...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Pyrazolo[3,4-b]pyridine Scaffold as a Privileged Structure

The pyrazolo[3,4-b]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Its structure, a fusion of pyrazole and pyridine rings, serves as a bioisostere for purines, enabling it to effectively interact with the hinge region of various kinases.[1] This has led to the development of numerous derivatives exhibiting a wide spectrum of biological activities, including potent kinase inhibitors, anticancer agents, and antimicrobial compounds.[2][3][4]

The versatility of this scaffold is greatly enhanced by the presence of a C3-amino group. This primary aromatic amine acts as a crucial synthetic handle, providing a strategic point for diversification and the introduction of a wide array of functional groups.[5] The nature of the substituent at the C3-position can profoundly influence the molecule's physicochemical properties, target binding affinity, and overall pharmacological profile.[3][6] This guide provides a detailed exploration of key strategies for the functionalization of this C3-amino group, complete with mechanistic insights and field-proven laboratory protocols.

Synthesis of the Core Scaffold: 3-Amino-1H-pyrazolo[3,4-b]pyridine

Before functionalization, the synthesis of the 3-amino-1H-pyrazolo[3,4-b]pyridine core is paramount. A common and efficient method involves the cyclization of a substituted pyridine with a hydrazine source. For instance, the reaction of 2-chloro-3-cyanopyridine with hydrazine hydrate provides a reliable route to the parent 3-amino-1H-pyrazolo[3,4-b]pyridine.[5][7] This starting material is the gateway to the diverse chemistry detailed below.

G cluster_synthesis Core Synthesis cluster_functionalization C3-Amino Functionalization Pathways 2_chloro_3_cyano 2-Chloro-3-cyanopyridine core 3-Amino-1H-pyrazolo[3,4-b]pyridine 2_chloro_3_cyano->core Cyclization hydrazine Hydrazine Hydrate hydrazine->core acylation N-Acylation / N-Sulfonylation core->acylation RCOCl or RSO2Cl arylation N-Arylation (Buchwald-Hartwig) core->arylation Ar-X, Pd-Catalyst urea Urea / Thiourea Formation core->urea R-NCO or R-NCS condensation Condensation (Schiff Bases) core->condensation R-CHO

Figure 1: General workflow from the core synthesis to key C3-amino functionalization pathways.

Key Functionalization Strategies at the C3-Amino Group

The nucleophilic character of the C3-amino group makes it amenable to a variety of classical and modern synthetic transformations. The choice of reaction dictates the final properties of the molecule, allowing for tailored drug design.

N-Acylation and N-Sulfonylation: Introducing Amide and Sulfonamide Moieties

N-acylation and N-sulfonylation are fundamental transformations that convert the primary amine into corresponding amides and sulfonamides. These reactions are typically robust, high-yielding, and tolerant of a wide range of functional groups. The resulting amide and sulfonamide moieties can introduce crucial hydrogen bond donor/acceptor capabilities, which are often vital for target engagement.[6][8]

Causality Behind Experimental Choices:

  • Reagents: Acid chlorides/anhydrides and sulfonyl chlorides are used for their high reactivity.

  • Base: A non-nucleophilic base like pyridine or triethylamine (TEA) is employed to neutralize the HCl or sulfonic acid byproduct, driving the reaction to completion without competing with the primary amine.

  • Solvent: An inert aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) is chosen to ensure solubility of the reactants and prevent side reactions.

Protocol 1: General Procedure for N-Acylation

  • Setup: To a solution of 3-amino-1H-pyrazolo[3,4-b]pyridine (1.0 eq.) in anhydrous DCM or DMF (0.1 M) under a nitrogen atmosphere, add triethylamine (1.5 eq.).

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add the desired acid chloride (1.1 eq.) dropwise over 10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.[6]

Reagent ClassExampleTypical ConditionsProduct
Acid ChlorideAcetyl ChlorideTEA, DCM, 0 °C to RTN-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide
Sulfonyl ChlorideBenzenesulfonyl ChloridePyridine, DCM, RTN-(1H-pyrazolo[3,4-b]pyridin-3-yl)benzenesulfonamide

Table 1: Representative Reagents for N-Acylation and N-Sulfonylation.

N-Arylation via Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[9] This transformation is indispensable for synthesizing C3-arylamino pyrazolo[3,4-b]pyridines, which are prevalent in kinase inhibitor scaffolds. The reaction couples the C3-amino group with an aryl halide or triflate.

Causality Behind Experimental Choices:

  • Catalyst System: A palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a phosphine ligand are required. The ligand's steric bulk and electronic properties are critical for facilitating the catalytic cycle, which involves oxidative addition, amine coordination, deprotonation, and reductive elimination.[9][10] Sterically hindered biarylphosphine ligands (e.g., XPhos, BrettPhos) are often superior for coupling challenging substrates.[11]

  • Base: A strong, non-nucleophilic base (e.g., sodium tert-butoxide, cesium carbonate) is essential to deprotonate the amine in the catalytic cycle, forming the key palladium-amido complex.

  • Inert Atmosphere: The Pd(0) active catalyst is oxygen-sensitive. Therefore, the reaction must be performed under an inert atmosphere (e.g., nitrogen or argon) using degassed solvents to prevent catalyst degradation.

G Start Reactants: - 3-Amino-pyrazolo[3,4-b]pyridine - Aryl Halide (Ar-X) - Base (e.g., NaOtBu) - Pd Catalyst (e.g., Pd₂(dba)₃) - Ligand (e.g., XPhos) Setup Combine reactants in degassed solvent (e.g., Toluene) under inert atmosphere (N₂/Ar) Start->Setup Reaction Heat reaction mixture (e.g., 80-110 °C) Monitor by TLC/LC-MS Setup->Reaction Workup Cool, filter through Celite to remove Pd salts. Partition between water and organic solvent. Reaction->Workup Purification Dry organic layer, concentrate, and purify by column chromatography Workup->Purification Product C3-Arylamino-pyrazolo[3,4-b]pyridine Purification->Product

Figure 2: Experimental workflow for a typical Buchwald-Hartwig amination reaction.

Protocol 2: Buchwald-Hartwig N-Arylation

  • Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 eq.), 3-amino-1H-pyrazolo[3,4-b]pyridine (1.2 eq.), sodium tert-butoxide (1.4 eq.), the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (2-4 mol%).

  • Inerting: Evacuate and backfill the flask with nitrogen or argon three times.

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (typically 8-24 hours), as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove palladium residues, washing the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash chromatography on silica gel.[11]

Formation of Urea and Thiourea Derivatives

Reacting the C3-amino group with isocyanates or isothiocyanates provides a straightforward route to urea and thiourea derivatives. These functional groups are excellent hydrogen bond donors and acceptors and are frequently used to probe interactions within a protein's active site.[6]

Protocol 3: Synthesis of C3-Urea/Thiourea Derivatives

  • Setup: Dissolve 3-amino-1H-pyrazolo[3,4-b]pyridine (1.0 eq.) in anhydrous pyridine or DMF.

  • Reagent Addition: Add the desired isocyanate or isothiocyanate (1.05 eq.) to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature or heat gently (e.g., 60 °C) for 2-6 hours.

  • Work-up: Pour the reaction mixture into ice water. If a precipitate forms, collect it by filtration, wash with water, and dry. If no solid forms, extract the product with ethyl acetate.

  • Purification: Wash the organic extracts, dry over Na₂SO₄, and concentrate. The crude product can be purified by recrystallization or column chromatography.[6]

Condensation Reactions: Schiff Bases and Beyond

Condensation of the C3-amino group with aldehydes or ketones yields Schiff bases (imines). These intermediates can be valuable in their own right or serve as precursors for further cyclization reactions to build more complex, fused heterocyclic systems.[12][13] For example, reaction with 1,3-dicarbonyl compounds can lead to the formation of pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine derivatives.[13][14]

Protocol 4: Schiff Base Formation

  • Setup: To a solution of 3-amino-1H-pyrazolo[3,4-b]pyridine (1.0 eq.) in ethanol or methanol, add the aldehyde (1.0 eq.).

  • Catalyst: Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction: Reflux the mixture for 4-8 hours. The product often precipitates from the reaction mixture upon cooling.

  • Isolation: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Characterization of Functionalized Products

The unambiguous characterization of all newly synthesized compounds is critical. A standard suite of analytical techniques should be employed:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure, including the successful functionalization at the C3-position.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the elemental composition and molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compounds.

Applications in Drug Discovery

Functionalization of the C3-amino group has yielded compounds with significant therapeutic potential. For example, various C3-acylamino and C3-arylamino derivatives have shown potent antiproliferative activity against human cancer cell lines.[6][12] Some derivatives have also been investigated as antidiabetic agents by inhibiting α-amylase.[15] The ability to systematically modify this position allows for the fine-tuning of a compound's structure-activity relationship (SAR) to optimize potency and selectivity.

C3-SubstituentResulting Compound ClassReported Biological ActivityReference
Aryl AmideN-Aryl-N-(1H-pyrazolo[3,4-b]pyridin-3-yl)amideAnticancer[6]
Aryl Urea1-Aryl-3-(1H-pyrazolo[3,4-b]pyridin-3-yl)ureaAnticancer[6]
Substituted Pyrimidinepyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidineAnticancer, Cytotoxic[13]
Schiff BaseN-Benzylidene-1H-pyrazolo[3,4-b]pyridin-3-amineAntimicrobial, Antiproliferative[12]

Table 2: Examples of C3-Functionalized Pyrazolo[3,4-b]pyridines and Their Applications.

Conclusion

The C3-amino group of the pyrazolo[3,4-b]pyridine scaffold is a strategically vital position for chemical elaboration in drug discovery. Through well-established reactions such as acylation, sulfonylation, and urea formation, as well as advanced methods like Buchwald-Hartwig amination, researchers can access a vast chemical space. The protocols and insights provided in this guide offer a robust framework for scientists to design and synthesize novel derivatives, ultimately accelerating the development of new therapeutic agents based on this privileged heterocyclic core.

References

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  • El-Saghier, A. M. M., et al. (2011). Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole. Journal of the Chinese Chemical Society, 58(5), 659-666. [Link]

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Sources

Method

Determining the Solubility of 6-chloro-1H-pyrazolo[3,4-b]pyridin-3-amine in DMSO and DMF: An Application Note and Protocol

Introduction The solubility of a compound is a critical physicochemical parameter in the drug discovery and development process.[1][2][3][4] It significantly influences a drug's absorption, distribution, metabolism, and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The solubility of a compound is a critical physicochemical parameter in the drug discovery and development process.[1][2][3][4] It significantly influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its therapeutic efficacy.[5] Poor solubility can lead to challenges in formulation, reduced bioavailability, and unreliable results in in-vitro assays.[2][4] Therefore, early and accurate determination of a compound's solubility in relevant solvents is paramount.[4]

This application note provides a detailed protocol for determining the solubility of 6-chloro-1H-pyrazolo[3,4-b]pyridin-3-amine in two commonly used aprotic polar solvents, dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). This compound, a substituted pyrazolopyridine, represents a class of heterocyclic scaffolds of significant interest in medicinal chemistry. DMSO is a widely used solvent for compound storage and in high-throughput screening (HTS) due to its broad dissolving power.[6][7][8] DMF is also a common solvent in organic synthesis and various industrial applications.[9][10][11][12][13] Understanding the solubility of 6-chloro-1H-pyrazolo[3,4-b]pyridin-3-amine in these solvents is essential for its effective handling, formulation, and biological evaluation.

This document is intended for researchers, scientists, and drug development professionals. It outlines a reliable and reproducible method for generating crucial solubility data.

Chemical Properties of 6-chloro-1H-pyrazolo[3,4-b]pyridin-3-amine

PropertyValueSource
Molecular FormulaC₆H₅ClN₄[14]
Molecular Weight168.58 g/mol [15]
AppearanceSolid (form may vary)[16]
CAS Number1352909-30-8[14]

Experimental Workflow

The following diagram illustrates the general workflow for the kinetic solubility determination of 6-chloro-1H-pyrazolo[3,4-b]pyridin-3-amine.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Weigh Compound create_stock Create Concentrated Stock Solution prep_compound->create_stock prep_solvent Prepare Solvents (DMSO & DMF) prep_solvent->create_stock serial_dilution Prepare Serial Dilutions create_stock->serial_dilution equilibration Equilibrate Samples (e.g., 24h at RT) serial_dilution->equilibration centrifugation Centrifuge to Pellet Undissolved Compound equilibration->centrifugation supernatant_transfer Transfer Supernatant centrifugation->supernatant_transfer quantification Quantify Concentration (e.g., HPLC, UV-Vis) supernatant_transfer->quantification data_analysis Calculate Solubility quantification->data_analysis

Caption: Experimental workflow for solubility determination.

Detailed Protocols

This section outlines the step-by-step protocols for determining the kinetic solubility of 6-chloro-1H-pyrazolo[3,4-b]pyridin-3-amine in DMSO and DMF. The principle of this method is to create a supersaturated stock solution, allow it to equilibrate, and then quantify the concentration of the dissolved compound in the supernatant after removing any undissolved solid.[6][17]

Materials and Equipment
  • 6-chloro-1H-pyrazolo[3,4-b]pyridin-3-amine (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9%

  • Anhydrous Dimethylformamide (DMF), ≥99.8%

  • Analytical balance (readable to at least 0.01 mg)

  • Vortex mixer

  • Microcentrifuge

  • Calibrated micropipettes and sterile tips

  • 1.5 mL or 2 mL microcentrifuge tubes

  • Thermomixer or incubator capable of maintaining a constant temperature (e.g., 25 °C)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Appropriate vials for analysis

  • Methanol or other suitable solvent for dilution prior to analysis

Protocol 1: Solubility Determination in DMSO
  • Preparation of a Supersaturated Suspension:

    • Accurately weigh approximately 5-10 mg of 6-chloro-1H-pyrazolo[3,4-b]pyridin-3-amine into a pre-weighed microcentrifuge tube.

    • Add a small, precise volume of DMSO (e.g., 100 µL) to the tube. The goal is to add an amount of solvent that is insufficient to fully dissolve the compound, thus creating a suspension.

    • Tightly cap the tube.

  • Equilibration:

    • Vortex the suspension vigorously for 1-2 minutes to facilitate initial dissolution and ensure a fine suspension.

    • Place the tube in a thermomixer or incubator set at a constant temperature (e.g., 25 °C) and agitate for 24 hours. This allows the system to reach equilibrium. Gentle, continuous agitation is recommended.

  • Separation of Undissolved Solid:

    • After the equilibration period, centrifuge the suspension at a high speed (e.g., 12,000 x g) for 10-15 minutes to pellet the undissolved solid.

  • Sample Preparation for Analysis:

    • Carefully aspirate a known volume of the clear supernatant (e.g., 10 µL) without disturbing the pellet.

    • Dilute the supernatant with a suitable solvent in which the compound is freely soluble (e.g., methanol) to a concentration within the linear range of the analytical method. A large dilution factor (e.g., 1:100 or 1:1000) will likely be necessary.

  • Quantification:

    • Analyze the diluted sample using a validated HPLC or UV-Vis spectroscopy method to determine the concentration of 6-chloro-1H-pyrazolo[3,4-b]pyridin-3-amine.

    • Prepare a standard curve of the compound in the same diluent to accurately quantify the concentration in the diluted sample.

  • Calculation of Solubility:

    • Calculate the original concentration in the DMSO supernatant by multiplying the measured concentration by the dilution factor. This value represents the kinetic solubility of the compound in DMSO at the specified temperature.

Protocol 2: Solubility Determination in DMF

The protocol for determining the solubility in DMF is identical to that for DMSO. Simply substitute DMF for DMSO in all steps of Protocol 1.

Data Presentation (Illustrative Example)

The following table presents a hypothetical set of results for the solubility of 6-chloro-1H-pyrazolo[3,4-b]pyridin-3-amine in DMSO and DMF at 25 °C.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mM)
DMSO2545.2268.1
DMF2538.7229.6

Note: These are illustrative data and do not represent experimentally determined values.

Causality and Experimental Choices

  • Kinetic vs. Thermodynamic Solubility: The described protocol determines the kinetic solubility, which is a measure of the concentration of a compound in solution after a supersaturated stock is diluted and allowed to precipitate over a defined period. This is often more relevant for early drug discovery and in vitro screening contexts where compounds are typically dissolved in an organic solvent like DMSO before being introduced to an aqueous buffer.[17][18] Thermodynamic solubility, determined by the shake-flask method, represents the true equilibrium solubility and is a more time and resource-intensive measurement.[19][20]

  • Choice of Solvents: DMSO and DMF are polar aprotic solvents with high dielectric constants, making them excellent solvents for a wide range of organic compounds.[9][12] Their use is widespread in both chemical synthesis and biological screening.[11][13] However, it is important to be aware that both solvents can have effects on biological systems, and their concentration in assays should be carefully controlled.[8][21][22][23]

  • Equilibration Time: A 24-hour equilibration period is generally considered sufficient for most compounds to reach a state of equilibrium in a kinetic solubility assay.[6] Shorter times may not allow for complete precipitation of the excess compound, leading to an overestimation of solubility.

  • Quantification Method: HPLC is the preferred method for quantification due to its high sensitivity, specificity, and ability to separate the analyte from any potential impurities or degradants. UV-Vis spectroscopy can also be used if the compound has a distinct chromophore and the sample is free from interfering substances.

Self-Validating System and Trustworthiness

To ensure the trustworthiness and reproducibility of the results, the following measures should be incorporated:

  • Triplicate Measurements: Each solubility determination should be performed in at least triplicate to assess the variability of the results.

  • Standard Curve: A multi-point standard curve should be generated for each analytical run to ensure accurate quantification. The R² value of the calibration curve should be >0.99.

  • Solvent Blanks: A solvent blank should be run to ensure that there are no interfering peaks or background absorbance at the analytical wavelength.

  • Positive and Negative Controls: If available, compounds with known high and low solubility in the respective solvents should be run alongside the test compound to validate the assay performance.

Conclusion

This application note provides a comprehensive and robust protocol for determining the solubility of 6-chloro-1H-pyrazolo[3,4-b]pyridin-3-amine in DMSO and DMF. The described method is straightforward, requires standard laboratory equipment, and generates reliable data that is crucial for the advancement of this compound in the drug discovery pipeline. Adherence to the principles of good laboratory practice, including appropriate controls and replicate measurements, will ensure the generation of high-quality and trustworthy solubility data.

References

  • Popa, L., et al. (2020). The Importance of Solubility for New Drug Molecules. IntechOpen. Available from: [Link]

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  • Millipore. (n.d.). MultiScreen Solubility Filter Plate. Available from: [Link]

  • Ecoinvent. (n.d.). N,N-dimethylformamide production, direct synthesis. Available from: [Link]

  • ResearchGate. (n.d.). Protocol for the Dried Dimethyl Sulfoxide Solubility Assay. Available from: [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]

  • MDPI. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Available from: [Link]

  • PubMed. (2012). Diverse effects of dimethyl sulfoxide (DMSO) on the differentiation potential of human embryonic stem cells. Available from: [Link]

  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5558-5560. Available from: [Link]

  • MDPI. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. Available from: [Link]

  • Shanghai Yearn Chemical Science-Tech Co., Ltd. (2023). “Universal solvent” –DMSO. Available from: [Link]

  • PubMed. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Available from: [Link]

  • PubChem. (n.d.). 6-Chloro-1H-pyrazolo[3,4-b]pyrazine. Available from: [Link]

  • Yousaf, A. M., et al. (2020). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Current Pharmaceutical Analysis, 16(5), 513-524. Available from: [Link]

  • Mettler Toledo. (2025). Determining the Ideal Solubility of Drug Candidates by Means of DSC. Available from: [Link]

  • MDPI. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Available from: [Link]

  • Capot Chemical. (2017). MSDS of 6-chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine. Available from: [Link]

  • ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Available from: [Link]

  • PubChemLite. (n.d.). 6-chloro-1h-pyrazolo[3,4-b]pyridine. Available from: [Link]

  • ResearchGate. (2025). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Available from: [Link]

  • PubChem. (n.d.). 6-Chloro-n,1-dimethyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine. Available from: [Link]

Sources

Application

Application Note: Strategic Synthesis of Urea Derivatives from 3-Aminopyrazolo[3,4-b]pyridine

Executive Summary & Scientific Context The 3-aminopyrazolo[3,4-b]pyridine scaffold represents a privileged structure in medicinal chemistry, particularly within the design of ATP-competitive kinase inhibitors.[1] This bi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

The 3-aminopyrazolo[3,4-b]pyridine scaffold represents a privileged structure in medicinal chemistry, particularly within the design of ATP-competitive kinase inhibitors.[1] This bicyclic heteroaromatic system functions as a bioisostere of the adenine ring of ATP, capable of forming critical hydrogen bonds within the "hinge region" of kinase active sites (e.g., CDK, GSK-3, and Aurora kinases).[1]

Derivatization of the exocyclic amine at the 3-position into a urea linkage is a high-value transformation. The urea moiety serves two critical functions:

  • Pharmacophoric Extension: It acts as a directional linker, projecting substituents into the hydrophobic "back pocket" or solvent-exposed regions of the enzyme.[1]

  • H-Bonding Network: The urea NH groups often engage conserved residues (e.g., the "gatekeeper" residue or the DFG motif aspartate), significantly enhancing potency and selectivity.[1]

The Synthetic Challenge: Electronic Deactivation

While urea formation is chemically elementary, the 3-aminopyrazolo[3,4-b]pyridine presents a specific challenge: Nucleophilic Deactivation .[1] The pyridine nitrogen (N7) exerts a strong electron-withdrawing effect, reducing the nucleophilicity of the exocyclic 3-amino group compared to a standard aniline.[1] Consequently, standard "mix-and-stir" protocols often fail or suffer from low conversion.[1]

This Application Note details two field-proven protocols designed to overcome this electronic deactivation, ensuring high yields and reproducibility.

Chemical Strategy & Workflow

We present two distinct methodologies. Method A is the direct route using isocyanates, suitable when the electrophile is commercially available.[1] Method B is the "Universal Carbamate Route," a robust, two-step protocol ideal for library generation where the isocyanate is unstable or unavailable.[1]

Visualizing the Synthetic Logic

UreaSynthesis Start 3-Aminopyrazolo[3,4-b]pyridine (Scaffold) Decision Is R-NCO Commercially Available? Start->Decision MethodA Method A: Direct Isocyanate Coupling Decision->MethodA Yes MethodB_Step1 Method B (Step 1): Activation with Phenyl Chloroformate Decision->MethodB_Step1 No / Unstable Product Target Urea Derivative MethodA->Product Base / THF / 60°C Intermediate Phenyl Carbamate Intermediate (Stable Solid) MethodB_Step1->Intermediate Pyridine / THF / 0°C MethodB_Step2 Method B (Step 2): Displacement with Amine (R-NH2) Intermediate->MethodB_Step2 DMSO / DIPEA / 80°C MethodB_Step2->Product

Figure 1: Decision tree for selecting the optimal synthetic route based on reagent availability and scaffold reactivity.

Detailed Experimental Protocols

Pre-requisite: Protection of N1

Critical Note: The pyrazole ring nitrogen (N1) is acidic and nucleophilic.[1] If N1 is unsubstituted, it will compete with the exocyclic amine (N3) for the electrophile, leading to mixtures of N1-urea, N3-urea, and bis-urea products.[1]

  • Requirement: Ensure N1 is substituted (e.g., alkyl, aryl) or protected (e.g., THP, SEM, Boc) before attempting these protocols.[1]

Protocol A: Direct Isocyanate Coupling

Best for: Rapid synthesis when the isocyanate (R-NCO) is stable and available.[1]

Reagents:

  • Substrate: 1-substituted-3-aminopyrazolo[3,4-b]pyridine (1.0 equiv)[1]

  • Reagent: Aryl or Alkyl Isocyanate (1.2 – 1.5 equiv)[1]

  • Base: Triethylamine (Et3N) or Pyridine (2.0 equiv)[1]

  • Solvent: Anhydrous THF or 1,4-Dioxane[1]

Procedure:

  • Dissolution: In a flame-dried vial, dissolve the 3-aminopyrazolo[3,4-b]pyridine (0.5 mmol) in anhydrous THF (5 mL).

    • Note: If solubility is poor, add minimal dry DMF (0.5 mL) as a co-solvent.[1]

  • Activation: Add Et3N (1.0 mmol) and stir at Room Temperature (RT) for 10 minutes.

  • Addition: Add the isocyanate (0.6 mmol) dropwise via syringe.

  • Reaction:

    • Standard: Stir at 60°C for 4–12 hours.

    • Monitoring: Monitor by LC-MS.[1][2] The starting amine is often UV-active; look for the mass shift of +[MW of Isocyanate].[1]

  • Work-up:

    • Cool to RT.

    • Pour into cold water (20 mL). The urea product usually precipitates.[1]

    • Filter the solid and wash with water followed by cold diethyl ether.[1]

    • Purification: If no precipitate forms, extract with EtOAc, dry over Na2SO4, and purify via flash chromatography (MeOH/DCM gradient).[1]

Protocol B: The Phenyl Carbamate "Universal" Route

Best for: Library synthesis, diverse amines, or when isocyanates are not available.[1] This is the "Gold Standard" for reproducibility.

Mechanism: This method converts the deactivated 3-amino group into a reactive phenyl carbamate intermediate. This intermediate is often a stable solid that can be stored, allowing for parallel synthesis of diverse urea libraries by simply adding different amines in Step 2.[1]

Step 1: Synthesis of the Phenyl Carbamate Intermediate

Reagents:

  • Substrate: 1-substituted-3-aminopyrazolo[3,4-b]pyridine (1.0 equiv)[1]

  • Reagent: Phenyl chloroformate (1.1 equiv)[1]

  • Base: Pyridine (3.0 equiv)[1][3]

  • Solvent: Anhydrous THF or DCM[1]

Procedure:

  • Setup: Cool a solution of the 3-amino substrate (1.0 mmol) and pyridine (3.0 mmol) in anhydrous THF (10 mL) to 0°C (ice bath).

  • Addition: Dropwise add phenyl chloroformate (1.1 mmol). A white precipitate (pyridinium hydrochloride) will form immediately.[1]

  • Reaction: Remove the ice bath and stir at RT for 2–4 hours.

    • Check: TLC should show complete consumption of the polar amine and formation of a less polar intermediate.[1]

  • Isolation (Critical):

    • Quench with water (30 mL).

    • The phenyl carbamate intermediate usually precipitates as a solid.[1] Filter, wash with water and hexanes, and dry under vacuum.[1]

    • Yield expectation: >85%.[1][2][4] This solid is stable and can be stored.[1]

Step 2: Amine Displacement to Form Urea

Reagents:

  • Intermediate: Phenyl carbamate from Step 1 (1.0 equiv)[1]

  • Reactant: Secondary or Primary Amine (R-NH2) (1.2 – 1.5 equiv)[1]

  • Base: DIPEA (Diisopropylethylamine) (2.0 equiv)[1]

  • Solvent: DMSO or NMP (for library scale) or Acetonitrile (for bulk)

Procedure:

  • Mixing: Dissolve the phenyl carbamate intermediate (0.2 mmol) in DMSO (1 mL).

  • Addition: Add the target amine (0.24 mmol) and DIPEA (0.4 mmol).

  • Displacement: Heat the mixture to 80°C for 6–12 hours.

    • Why Heat? The phenoxide leaving group is good, but the steric bulk of the pyrazolo-pyridine scaffold often requires thermal energy to drive the reaction to completion.[1]

  • Purification:

    • Library Scale: Direct injection onto Prep-HPLC (Reverse Phase C18, Water/Acetonitrile + 0.1% Formic Acid).[1]

    • Bulk Scale: Dilute with water/brine.[1] Extract with EtOAc.[1] The byproduct is phenol, which can be removed by washing the organic layer with 1N NaOH (caution: ensure product is not base-sensitive) or extensive washing with ether.[1]

Data Summary & Troubleshooting

Comparative Analysis of Methods
FeatureMethod A (Isocyanate)Method B (Phenyl Carbamate)
Reagent Availability Limited (Commercial R-NCO only)Unlimited (Any primary/secondary amine)
Reaction Conditions Mild (RT to 60°C)Requires Heat (80°C) for Step 2
Atom Economy High (100%)Lower (Loss of Phenol)
Purification Often simple filtrationRequires removal of phenol byproduct
Success Rate Moderate (sensitive to moisture)High (Robust & Reproducible)
Troubleshooting Guide

Issue 1: Low Solubility of Starting Material

  • Cause: The flat, rigid heteroaromatic system stacks efficiently.[1]

  • Solution: Use "structure-breaking" solvents like HMPA (toxic, use caution) or NMP.[1] For Method A, adding 10% DMF to THF often solves this without quenching the isocyanate.[1]

Issue 2: Regioselectivity (N1 vs N3)

  • Observation: Multiple spots on TLC/LC-MS.[1]

  • Fix: As noted, N1 must be capped.[1] If using a 1H-pyrazolo[3,4-b]pyridine (unsubstituted N1), perform N1-alkylation first using alkyl halide/Cs2CO3 in DMF.[1] The N1 position is significantly more acidic and nucleophilic toward alkyl halides than the exocyclic N3 amine.[1]

Issue 3: No Reaction in Method A

  • Cause: The 3-amino group is too electron-deficient.[1]

  • Solution: Switch to Method B. Alternatively, use a "hot" isocyanate generation method: Mix the amine R-NH2 with Carbonyldiimidazole (CDI) in THF, stir for 1h, then add the 3-aminopyrazolo[3,4-b]pyridine and heat to reflux.[1]

References

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Source: National Institutes of Health (NIH) / PMC.[1] Context: Comprehensive review of urea synthesis methodologies and their role in drug-target interactions (H-bonding). URL:[Link]

  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation. Source: National Institutes of Health (NIH) / PMC.[1] Context: Specific protocols for derivatizing the pyrazolo[3,4-b]pyridine scaffold, including amine substitutions and urea formation at position 6 (transferable chemistry). URL:[Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Source: MDPI (Molecules Journal).[1] Context: Detailed review of the reactivity of the 3-amino group and ring synthesis methods (Gould-Jacobs reaction). URL:[Link][1]

  • Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of Aqueous Solubility. Source: National Institutes of Health (NIH) / PMC.[1] Context: Discusses solubility challenges and solutions for similar rigid kinase inhibitor scaffolds. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Pyrazolo[3,4-b]pyridin-3-amine Solubilization Guide

[1][2] Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Overcoming "Brick Dust" Properties in Pyrazolo[3,4-b]pyridine Intermediates[1][2][3] Introduction: The "Brick Dust" Challenge...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Overcoming "Brick Dust" Properties in Pyrazolo[3,4-b]pyridine Intermediates[1][2][3]

Introduction: The "Brick Dust" Challenge

Welcome. If you are accessing this guide, you are likely staring at a flask containing a pyrazolo[3,4-b]pyridin-3-amine intermediate that refuses to dissolve in DCM, MeOH, or even mild heating in DMSO.[1]

The Root Cause: The pyrazolo[3,4-b]pyridine core is a planar, electron-deficient heteroaromatic system.[1][2][3] The C3-amine and N1-proton create a perfect storm for intermolecular hydrogen bonding and strong ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-

stacking.[1] This results in a tight crystal lattice (high melting point, low solubility)—often referred to as "brick dust."[1][2]

This guide provides field-proven protocols to disrupt these interactions during synthesis, purification, and analysis.

Diagnostic Workflow

Before proceeding, identify where in your workflow the solubility failure is occurring.[1]

Solubility_Workflow Start Identify Solubility Bottleneck Syn Reaction Phase (Precipitation/Stalling) Start->Syn Pur Purification Phase (Streaking/Insoluble) Start->Pur Ana Analysis Phase (Broad NMR/No Signal) Start->Ana SEM Solution: SEM/Boc Protection (Disrupt H-bonding) Syn->SEM Green Solution: Aqueous Medium Synthesis (Precipitation as feature) Syn->Green DMF Solution: DMF/Water Recrystallization Pur->DMF Flash Solution: Polar Modifier Flash (DCM:MeOH:NH3) Pur->Flash TFA Solution: DMSO-d6 + TFA-d (Break Aggregates) Ana->TFA caption Figure 1: Decision matrix for troubleshooting pyrazolo[3,4-b]pyridine solubility.

Module 1: Synthetic Strategy (Prevention)

Issue: The intermediate precipitates out of the reaction mixture before conversion is complete, or the workup is impossible due to emulsions/solids.

Protocol A: The SEM Protection Route

Best for: Early-stage intermediates requiring further functionalization (e.g., Suzuki couplings).[1][2][3]

The N1 proton is the primary donor for H-bonding.[1][2] Masking it with a 2-(trimethylsilyl)ethoxymethyl (SEM) group dramatically increases lipophilicity and solubility in organic solvents.[1][2]

  • Reagents: Sodium hydride (NaH), SEM-Chloride (SEM-Cl), DMF (anhydrous).[1][2][3][4]

  • Procedure:

    • Dissolve the pyrazolo[3,4-b]pyridine intermediate in anhydrous DMF at 0°C.

    • Add NaH (1.2 eq) portion-wise. Evolution of H2 gas indicates deprotonation of N1.[1][2]

    • Stir for 30 mins, then add SEM-Cl (1.1 eq) dropwise.

    • Allow to warm to RT over 2 hours.

  • Outcome: The resulting N-SEM protected intermediate is usually an oil or low-melting solid soluble in EtOAc and DCM, enabling standard silica chromatography.[1][2]

  • Deprotection: Removal is achieved later using TFA or TBAF/en.[1][2]

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Evidence: This strategy was successfully employed to synthesize TBK1 inhibitors, where the SEM-protected core (Intermediate 9) facilitated subsequent palladium-catalyzed C-N couplings that were otherwise impossible due to solubility issues [1].[1][3]

Protocol B: The "Green" Aqueous Crash

Best for: Final step cyclizations where you want the product to fall out.[1][2]

Instead of fighting the insolubility, use it. Synthesizing the core in water (or EtOH/Water) allows the product to precipitate as a pure solid, avoiding extraction.[1][2]

  • System: Aminopyrazole + Malondialdehyde derivative + p-TsOH (catalyst).

  • Solvent: Water (reflux).[1][2]

  • Workup: Simply cool the reaction to RT. The hydrophobic "brick dust" product will precipitate.[1][2] Filter, wash with water, and dry.[1]

  • Benefit: Avoids liquid-liquid extraction of insoluble compounds.[1][2]

ngcontent-ng-c3932382896="" class="ng-star-inserted">

Evidence: Synthesis of 5-(3,3-dimethyl-3H-indol-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridines was achieved in water, yielding high-purity precipitates without chromatography [2].[1][3]

Module 2: Purification & Isolation

Issue: Compound streaks on silica gel (Rf = 0 to 0.8 smear) or is insoluble in recrystallization solvents.

Troubleshooting Table: Solvent Systems
MethodSolvent SystemMechanismApplication
Flash Column DCM : MeOH : NH4OH (90:9:[1][2][3]1)Ammonia deprotonates trace silanols, reducing drag on the basic amine.[1][2][3]General purification of crude amines.[1][2]
Recrystallization DMF : Water (Hot -> Cold)DMF dissolves the stack at high temp; water acts as anti-solvent.[1][2]High-purity isolation of final intermediates [3].
Trituration Boiling EthanolRemoves impurities while leaving the "brick dust" product behind.[1][2]Cleaning up crude precipitates from aqueous reactions.[1][2]
Protocol: The DMF/Water Recrystallization
  • Dissolve the crude solid in the minimum amount of boiling DMF (approx. 100-140°C).

  • Once clear, remove from heat.[1][2]

  • Immediately add water dropwise until a persistent turbidity (cloudiness) appears.[1][2]

  • Allow to cool slowly to room temperature, then to 4°C.

  • Filter the crystals.[1][2] This removes tarry impurities that remain soluble in the DMF/Water mother liquor.[1][2]

Module 3: Analytical Characterization (NMR)

Issue: 1H NMR signals are broad, missing (especially NH), or the sample won't lock because it's a suspension.

The Fix: Aggregation Breaking Standard DMSO-d6 is often insufficient to break the dimer/stacking of pyrazolo[3,4-b]pyridines.[1][2]

Recommended Solvent Cocktail:

  • Primary: DMSO-d6 (0.6 mL)

  • Modifier: TFA-d (Trifluoroacetic acid-d, 2-3 drops) or Acetic Acid-d4.[1][2]

Why it works: The acid protonates the pyridine nitrogen and/or the exocyclic amine.[1][2] This introduces a positive charge repulsion between the planar rings, breaking the ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-

stacks.[1] It also sharpens the exchangeable protons (though they may shift downfield).[1]
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Note: If TFA-d is unavailable, standard TFA can be used, but you will see a massive carboxyl proton peak >11 ppm.[1]

Module 4: Biological Assay Formulation

Issue: The intermediate is pure but crashes out in the aqueous buffer of your kinase assay (IC50 data is erratic).

Solution: "Apparent" Solubility Enhancement For biological testing, you do not need true thermodynamic solubility; you need kinetic stability in the assay buffer.[1][2][3]

  • DMSO Stock: Prepare at 10 mM in 100% DMSO.

  • Dilution: Do not dilute directly into water. Dilute into a buffer containing 0.05% Pluronic F-68 or Tween 80 .[1][2]

  • Advanced Formulation: For in vivo or high-concentration assays, encapsulate in albumin nanoparticles or liposomes.[1][2]

ngcontent-ng-c3932382896="" class="ng-star-inserted">

Evidence: Research on the isosteric pyrazolo[3,4-d]pyrimidines demonstrated that miniaturized polymer-drug microarrays (using Pluronic F-68) significantly improved "apparent" water solubility and cytotoxicity data compared to free drug [4].[1]

References
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. Source: National Institutes of Health (NIH) / PubMed Context:[1][2] Describes the use of SEM protection (Intermediate 9) to enable synthesis and purification. URL:[Link]

  • Synthesis of novel pyrazolo[3,4-b]pyridine derivatives in aqueous medium. Source: Arkivoc (Arkat USA) Context:[1][2][3] Details the "Green" synthesis in water where precipitation is the isolation method. URL:[Link]

  • Synthesis and studies of pyrazolo[3,4-b]pyridin-4-one derivatives. Source: SciSpace Context: Provides specific protocols for DMF/Water recrystallization. URL:[Link]

  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Source: National Institutes of Health (NIH) / PMC Context:[1][2] Validates the use of Pluronic F-68 and Tween 80 for assay formulation. URL:[Link]

Sources

Optimization

Technical Support Center: Regioselectivity in Pyrazolo[3,4-b]pyridine Alkylation

Welcome to the Technical Support Center for the regioselective alkylation of pyrazolo[3,4-b]pyridines. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the regioselective alkylation of pyrazolo[3,4-b]pyridines. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of N1 versus N2 functionalization of this critical heterocyclic scaffold. Pyrazolo[3,4-b]pyridines are privileged structures in drug discovery, and precise control over their substitution pattern is paramount for modulating biological activity.[1][2][3][4][5]

This guide provides in-depth, experience-driven answers to common challenges, troubleshooting strategies for when reactions do not proceed as planned, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when alkylating pyrazolo[3,4-b]pyridines?

A1: The core challenge lies in controlling the regioselectivity of the alkylation. The pyrazole ring of the pyrazolo[3,4-b]pyridine system possesses two nitrogen atoms, N1 and N2, both of which are nucleophilic and can be alkylated.[6][7][8] This often leads to the formation of a mixture of N1 and N2 regioisomers, which can be difficult to separate due to their similar physicochemical properties.[9][10] Achieving a high yield of the desired isomer while minimizing the formation of the other is a common hurdle.[9][11]

The relative stability of the tautomers also plays a role. While the 1H-tautomer of pyrazolo[3,4-b]pyridine is significantly more stable than the 2H-tautomer, the deprotonated pyrazolide anion exhibits delocalized negative charge, allowing for reaction at either nitrogen.[2][6][12]

Q2: I'm getting a mixture of N1 and N2 isomers. What are the key factors that I can modify to improve the regioselectivity?

A2: Several factors critically influence the N1/N2 ratio in pyrazolo[3,4-b]pyridine alkylation. A systematic approach to optimizing these parameters is often necessary. The main levers you can pull are:

  • Steric Hindrance: This is often the most dominant factor. Alkylation generally favors the less sterically hindered nitrogen atom.[9][13] If there is a bulky substituent at the C3 or C4 position of the pyrazolo[3,4-b]pyridine core, the alkylating agent will preferentially attack the more accessible N1 nitrogen. Conversely, a bulky alkylating agent can also enhance selectivity for the less hindered nitrogen.[9][14]

  • Choice of Base and Counterion: The base used to deprotonate the pyrazole NH is critical. Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are commonly employed.[6][9] The nature of the resulting metal cation can influence the location of the counterion, thereby sterically blocking one of the nitrogen atoms and directing the alkylating agent to the other. For instance, using NaH might favor one isomer, while K2CO3 could favor the other under identical conditions.[6][7]

  • Solvent Effects: The polarity and coordinating ability of the solvent play a crucial role.[9] Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are frequently used and can favor the formation of a single regioisomer.[9] In some cases, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to dramatically improve regioselectivity in pyrazole alkylations. The solvent can influence the aggregation state of the pyrazolide salt and the solvation of the cation, thereby impacting the accessibility of the two nitrogen atoms.[15]

  • Electronic Effects: The electronic properties of substituents on both the pyrazole and pyridine rings can alter the nucleophilicity of the N1 and N2 atoms.[6][9] Electron-withdrawing groups can decrease the electron density at the adjacent nitrogen, potentially favoring alkylation at the more distant nitrogen.

  • Temperature: Reaction temperature can influence the kinetic versus thermodynamic control of the reaction. Lower temperatures may favor the kinetically preferred product, while higher temperatures could lead to the thermodynamically more stable isomer.

Q3: Can I use a protecting group strategy to achieve complete regioselectivity?

A3: Yes, a protecting group strategy is an excellent, albeit longer, approach to ensure complete regioselectivity. The general idea is to introduce a protecting group that directs the first functionalization to a specific position, and can then be removed to allow for further modification.

For example, a removable protecting group like the tetrahydropyranyl (THP) group can be used. By carefully choosing the conditions for protection, you can often isolate a single protected isomer. This isomer can then be subjected to alkylation at the remaining free nitrogen. Subsequent deprotection will yield the desired N-alkylated pyrazolo[3,4-b]pyridine. The use of a [2-(trimethylsilyl)ethoxy]methyl (SEM) protecting group and a "SEM switch" strategy has also been reported for achieving regiocontrol in pyrazole functionalization.[16]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Poor Regioselectivity (Mixture of N1 and N2 isomers) Steric and electronic factors are not sufficiently differentiated.- Modify Sterics: Use a bulkier alkylating agent to favor the less hindered nitrogen. If synthesizing the pyrazolopyridine core, consider introducing a bulky substituent at a position adjacent to the undesired nitrogen.[9][14]- Vary the Base/Counterion: Screen different bases (e.g., NaH, K2CO3, Cs2CO3). The size of the counterion (Na+, K+, Cs+) can influence which nitrogen is sterically shielded.[6]- Solvent Screen: Test a range of solvents with varying polarities (e.g., THF, DMF, DMSO). Polar aprotic solvents often promote the formation of a single isomer.[9][15] Consider fluorinated alcohols (TFE, HFIP) which have been shown to enhance regioselectivity.
Low Reaction Yield - Incomplete deprotonation.- Poor reactivity of the alkylating agent.- Side reactions or product degradation.- Stronger Base: If using a weak base like K2CO3, try a stronger base like NaH to ensure complete formation of the pyrazolide anion.[6]- More Reactive Electrophile: Switch from an alkyl chloride or bromide to a more reactive alkyl iodide or triflate.- Optimize Temperature and Time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Avoid excessively high temperatures or prolonged reaction times that could lead to decomposition.[11]
Difficulty Separating N1 and N2 Isomers The isomers have very similar polarities.- Optimize Chromatography: Experiment with different solvent systems for column chromatography. A shallow gradient can sometimes improve separation. Consider using a different stationary phase like alumina.[10]- Preparative HPLC: For challenging separations, preparative HPLC is often the most effective method.[10]- Derivatization: If possible, derivatize the mixture to introduce a group that significantly alters the polarity of one isomer, facilitating separation. The derivatizing group can then be removed.
No Reaction - Base is not strong enough.- Alkylating agent is unreactive.- Steric hindrance is too great.- Increase Base Strength: Move from a carbonate base to a hydride base.[6]- Activate the Electrophile: Use a more reactive leaving group (e.g., I, OTf) on the alkylating agent.- Increase Temperature: Carefully increase the reaction temperature while monitoring for decomposition.- Alternative Alkylation Methods: Consider the Mitsunobu reaction, which proceeds under different conditions and may be more suitable for sterically hindered substrates.[17][18][19]

Advanced Strategies for Regiocontrol

For particularly challenging cases, consider these alternative approaches:

  • Mitsunobu Reaction: The Mitsunobu reaction can be a powerful tool for the N-alkylation of pyrazoles with alcohols.[17][18][19] This reaction proceeds via a different mechanism than standard SN2 alkylation and can sometimes provide complementary regioselectivity. It involves the use of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD).[18][19]

  • Directed Metalation: In some systems, it may be possible to use a directing group on the pyrazolo[3,4-b]pyridine scaffold to direct lithiation to a specific carbon atom. Subsequent quenching with an electrophile can be a route to functionalized derivatives, which could then be elaborated to the desired N-alkyl product.

Experimental Protocols

Protocol 1: General Procedure for Base-Mediated N-Alkylation

This protocol provides a reliable starting point for the alkylation of a pyrazolo[3,4-b]pyridine.

  • To a solution of the pyrazolo[3,4-b]pyridine (1.0 eq) in a dry polar aprotic solvent (e.g., DMF or THF, 0.1-0.5 M), add the base (1.1-1.5 eq, e.g., NaH as a 60% dispersion in mineral oil, or anhydrous K2CO3).

  • Stir the suspension at room temperature for 30-60 minutes to ensure complete deprotonation.

  • Add the alkylating agent (1.1-1.2 eq, e.g., an alkyl halide) dropwise to the reaction mixture.

  • Stir the reaction at the desired temperature (ranging from room temperature to 80 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the regioisomers.

Protocol 2: Characterization of N1 and N2 Isomers

Unequivocal determination of the N1 and N2 isomers is crucial.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1D NMR (¹H and ¹³C): The chemical shifts of the protons and carbons on the pyrazole and pyridine rings will differ between the N1 and N2 isomers. Protons on substituents attached to the alkylated nitrogen will also have distinct chemical shifts.

    • 2D NMR (NOESY/ROESY): Nuclear Overhauser Effect (NOE) spectroscopy is a powerful technique for determining regiochemistry. An NOE correlation between a proton on the alkyl group and a proton on the pyrazolo[3,4-b]pyridine core (e.g., H3 or H4) can definitively establish the point of attachment. For example, an NOE between the N-CH₃ protons and the H4 proton would indicate the N1 isomer.

  • X-ray Crystallography: If a suitable single crystal can be obtained, X-ray diffraction provides unambiguous structural proof of the regiochemistry.[20]

Visualizing the Regioselectivity Challenge

G cluster_0 Starting Material cluster_2 Products Pyrazolopyridine Pyrazolo[3,4-b]pyridine (1H-tautomer) Base Base (e.g., NaH, K2CO3) Pyrazolopyridine->Base Deprotonation N1_isomer N1-alkylated isomer Base->N1_isomer Alkylation at N1 N2_isomer N2-alkylated isomer Base->N2_isomer Alkylation at N2 Solvent Solvent (e.g., DMF, THF) RX Alkylating Agent (R-X) RX->N1_isomer RX->N2_isomer

Caption: General workflow for the alkylation of pyrazolo[3,4-b]pyridine, leading to a mixture of N1 and N2 isomers.

Troubleshooting Workflow

G start Start: Poor Regioselectivity sterics Modify Steric Hindrance (Bulky R-X or Substrate) start->sterics base Vary Base and Counterion (NaH, K2CO3, Cs2CO3) sterics->base No Improvement end End: Improved Regioselectivity sterics->end Success solvent Screen Solvents (DMF, DMSO, TFE) base->solvent No Improvement base->end Success protecting_group Consider Protecting Group Strategy solvent->protecting_group Still Poor solvent->end Success protecting_group->end Success

Caption: Decision tree for optimizing the regioselectivity of pyrazolo[3,4-b]pyridine alkylation.

References

  • Charris-Molina, A., Castillo, J. C., Macías, M., & Portilla, J. (2017). One-Step Synthesis of Fully Functionalized Pyrazolo[3,4-b]pyridines via Isobenzofuranone Ring Opening. The Journal of Organic Chemistry. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of N-alkylated pyrazolopyridines and study of their antimicrobial activities. Available from: [Link]

  • Taylor & Francis Online. (2021). Regioselective Synthesis, Spectroscopic Characterization, and Computational Chemical Study of Spiro[Indoline-3,4'-Pyrazolo[3,4-b] Pyridine Derivatives as Agrochemical Agents. Available from: https://www.tandfonline.com/doi/full/10.1080/10406638.2021.1944203
  • Kudyakova, Y. S., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences. Available from: [Link]

  • Kudyakova, Y. S., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Semantic Scholar. Available from: [Link]

  • Kudyakova, Y. S., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PubMed. Available from: [Link]

  • Charris-Molina, A., Castillo, J. C., Macías, M., & Portilla, J. (2017). One-Step Synthesis of Fully Functionalized Pyrazolo[3,4-b]pyridines via Isobenzofuranone Ring Opening. ACS Publications. Available from: [Link]

  • Taylor & Francis Online. (2021). Regioselective Synthesis, Spectroscopic Characterization, and Computational Chemical Study of Spiro[Indoline-3,4'-Pyrazolo[3,4-b] Pyridine Derivatives as Agrochemical Agents. Available from: https://www.tandfonline.com/doi/full/10.1080/10406638.2021.1944203
  • Scribd. (n.d.). Alkylation of Pyrazole - Printable Mechanism Notes | PDF. Available from: [Link]

  • ScienceDirect. (n.d.). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Available from: [Link]

  • ACS Publications. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Available from: [Link]

  • Grokipedia. (n.d.). Pyrazolopyridines. Available from: [Link]

  • ResearchGate. (2008). Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions. Available from: [Link]

  • ACS Publications. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. Available from: [Link]

  • PMC. (n.d.). Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. Available from: [Link]

  • RSC Publishing. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Available from: [Link]

  • ResearchGate. (2025). Ethyl Vinyl Ether - An Agent for Protection of the Pyrazole NH-Fragment. A Convenient Method for the Preparation of N-Unsubstituted 4-Alkynylpyrazoles. Available from: [Link]

  • ACS Figshare. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. Available from: [Link]

  • PMC. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available from: [Link]

  • PMC. (n.d.). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. Available from: [Link]

  • KTU ePubl. (n.d.). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc. Available from: [Link]

  • MDPI. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Available from: [Link]

  • ACS Publications. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Available from: [Link]

  • MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available from: [Link]

  • Semantic Scholar. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for -Amyloid Plaques. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Available from: [Link]

  • VU Study Tour. (n.d.). Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour. Available from: [Link]

  • Organic Chemistry. (2019). Mitsunobu Reaction. Available from: [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available from: [Link]

  • Beilstein Journals. (2014). Regioselective SN2' Mitsunobu reaction of Morita–Baylis–Hillman alcohols: A facile and stereoselective synthesis of α-alkylidene-β-hydrazino acid derivatives. Available from: [Link]

  • ResearchGate. (2025). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available from: [Link]

  • Google Patents. (n.d.). WO2002096890A2 - Regioselective mitsunobu reaction, particularly for preparing bactericidal oxazolidinones.
  • RSC Publishing. (n.d.). New synthesis of N1- and N2-substituted pyrazolo[4,3-b]pyridine-5-one derivatives as CB2 receptor ligands. Available from: [Link]

  • PubMed. (n.d.). Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4- d]pyrimidines, Purines,[1][21][22]Triazolo[6][9]pyridines, and Related Deaza-Compounds. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Available from: [Link]

  • PMC. (2026). Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics. Available from: [Link]

  • PMC. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Available from: [Link]

  • ScienceDirect. (2025). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Available from: [Link]

  • ResearchGate. (n.d.). Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 6-chloro-1H-pyrazolo[3,4-b]pyridin-3-amine

Introduction: Navigating the Purification of a Key Heterocyclic Intermediate 6-chloro-1H-pyrazolo[3,4-b]pyridin-3-amine is a vital building block in medicinal chemistry and drug development. Its synthesis, often involvin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Purification of a Key Heterocyclic Intermediate

6-chloro-1H-pyrazolo[3,4-b]pyridin-3-amine is a vital building block in medicinal chemistry and drug development. Its synthesis, often involving the cyclization of a suitable precursor with hydrazine, presents unique purification challenges. The presence of a basic amine function on an electron-rich heterocyclic core can lead to difficulties in standard purification protocols, such as strong interactions with silica gel. Furthermore, the use of hydrazine hydrate can result in characteristic impurities that must be effectively removed to ensure the integrity of subsequent synthetic steps.

This guide provides a comprehensive, question-and-answer-based resource for researchers, scientists, and process chemists to troubleshoot and optimize the purification of this important molecule. We will delve into the causality behind common issues and provide field-tested protocols to achieve high purity.

Purification Strategy Workflow

Before diving into specific techniques, it's crucial to have a logical workflow for selecting the appropriate purification method. The choice depends on the scale of the reaction, the nature of the impurities, and the desired final purity.

G start Crude Product (Post-synthesis from Hydrazine) check_purity Assess Purity & Impurities (TLC, LCMS, 1H NMR) start->check_purity decision_impurity What are the main impurities? check_purity->decision_impurity recrystallization Recrystallization (High-Yield, Scalable) decision_impurity->recrystallization Solid with few polar impurities acid_base Acid-Base Extraction (Removes Neutral/Acidic Impurities) decision_impurity->acid_base Neutral starting materials or acidic by-products chromatography Column Chromatography (High-Purity, Small Scale) decision_impurity->chromatography Complex mixture or regioisomers present end_node Pure Product recrystallization->end_node acid_base->chromatography If further polishing is needed acid_base->end_node If purity is sufficient chromatography->end_node

Caption: High-level decision workflow for purifying the target compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect from a synthesis using hydrazine?

A: The primary impurities typically arise from the starting materials and side reactions. These include:

  • Unreacted Starting Materials: The nitrile or dicarbonyl precursor used for the cyclization.

  • Excess Hydrazine: Hydrazine hydrate is often used in excess and can be difficult to remove due to its high boiling point and polarity.

  • Regioisomers: Depending on the precursor, cyclization can sometimes lead to the formation of isomeric pyrazolopyridines, which can be challenging to separate.[1]

  • Partially Reacted Intermediates: Incomplete cyclization or subsequent aromatization can leave pyrazoline intermediates.[2]

  • Hydrolysis Products: If the reaction is run under harsh acidic or basic conditions, the chloro- or amine groups can undergo hydrolysis.

Q2: I've run a proton NMR on my crude product and see a broad, messy baseline in addition to my product signals. What could this be?

A: A messy baseline often indicates the presence of polymeric material or residual high-boiling solvents like DMSO. However, given the basic nature of your product, another possibility is interaction with the NMR tube itself or trace acidic impurities in the NMR solvent (CDCl₃ can contain trace DCl). Try adding a drop of D₂O and see if any broad peaks exchange, or add a very small amount of a non-nucleophilic base like triethylamine to the NMR tube to see if the peak shapes sharpen.

Q3: Which purification method should I try first?

A: For multi-gram scales, recrystallization is often the most efficient first-line approach if your crude product is reasonably pure (>80%) and solid. If you suspect significant amounts of non-basic impurities, an acid-base extraction is an excellent and scalable work-up procedure to quickly remove them.[3][4] Column chromatography should be reserved for smaller scales or when high-purity material is essential and other methods have failed to remove close-running impurities like regioisomers.[5]

Troubleshooting Guide: Purification by Recrystallization

Recrystallization is a powerful technique that relies on the difference in solubility of your compound and its impurities in a given solvent at different temperatures.

Q4: How do I select the best solvent for recrystallization?

A: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. Impurities should either be completely insoluble (allowing for hot filtration) or highly soluble (remaining in the mother liquor upon cooling).

Solvent SystemSuitability & CommentsReference
Ethanol/Water A common and effective system. Dissolve the compound in a minimum of hot ethanol, then add hot water dropwise until turbidity appears. Re-clarify with a few drops of hot ethanol before cooling.[6][6]
Methanol/Diethyl Ether Good for removing non-polar impurities. Dissolve in hot methanol and add ether as the anti-solvent.[7][7]
Ethyl Acetate (EtOAc) Can be effective as a single solvent. It has a good balance of polarity and a relatively low boiling point for easy removal.[8]
Methanol The crude product can sometimes be purified by simple trituration or recrystallization from methanol alone.[9][9]

Q5: My compound is "oiling out" as a liquid instead of forming crystals upon cooling. How can I fix this?

A: Oiling out occurs when the solution becomes supersaturated at a temperature above the compound's melting point. This is a common problem with amine-containing compounds.

  • Cause: The cooling process is too rapid, or the solution is too concentrated.

  • Solution 1: Slow Down Cooling. Allow the flask to cool to room temperature on the benchtop, insulated with a towel, before moving it to an ice bath. Slow cooling provides a larger window of time for ordered crystal lattice formation.[6]

  • Solution 2: Increase Solvent Volume. Add more hot solvent to the oiled-out mixture to redissolve it, then attempt the slow cooling process again with the more dilute solution.[6]

  • Solution 3: Seeding. If you have a pure crystal of the product, add a tiny speck to the cooled solution to act as a nucleation point.

  • Solution 4: Scratching. Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic imperfections in the glass can provide a surface for nucleation to begin.[6]

Troubleshooting Guide: Purification by Column Chromatography

Due to the basic nature of the primary amine, 6-chloro-1H-pyrazolo[3,4-b]pyridin-3-amine can interact very strongly with the acidic surface of standard silica gel, leading to poor separation.

Caption: Comparison of amine behavior on standard vs. base-deactivated silica.

Q6: My compound is irreversibly stuck to the silica column. What happened and how can I prevent it?

A: This is the most common issue when purifying basic amines on silica gel.

  • Cause: The lone pair on the 3-amino group is basic and forms a strong ionic bond with the acidic silanol groups (Si-OH) on the surface of the silica. This effectively immobilizes your compound.

  • Solution: Use a Basic Modifier. The best practice is to add a small amount (0.5-1%) of a volatile base, like triethylamine (TEA) or pyridine, to your mobile phase solvent mixture.[8][10] This base will compete with your compound for the acidic sites on the silica, allowing your product to elute properly. Always pre-treat your column by flushing it with the base-modified mobile phase before loading your sample.[8]

  • Alternative: Consider using a different stationary phase, such as basic alumina or an amine-functionalized silica column, which are designed for purifying basic compounds without the need for mobile phase modifiers.[10]

Q7: What is a good starting mobile phase for flash chromatography?

A: First, perform thin-layer chromatography (TLC) to determine the optimal solvent system. Remember to add the same percentage of triethylamine to your TLC developing solvent as you plan to use for the column. A good starting point is a mixture of a non-polar and a polar solvent.

Solvent System (with ~1% TEA)Polarity & ApplicationReference
Cyclohexane / Ethyl Acetate A good starting point for many pyrazolopyridine analogues. Start with a low ratio of EtOAc (e.g., 9:1) and gradually increase the polarity.[5]
Dichloromethane / Methanol A more polar system. Ideal if your compound has a low Rf in Hexane/EtOAc. Start with 1-2% MeOH in DCM and increase as needed.[10]

Troubleshooting Guide: Purification by Acid-Base Extraction

This technique leverages the basicity of the 3-amino group to separate the target compound from neutral or acidic impurities. The principle is to convert the amine into a water-soluble salt, wash away organic-soluble impurities, and then regenerate the neutral amine for extraction back into an organic solvent.[4][11]

G start Crude Product (in EtOAc or DCM) step1 Step 1: Acidification Add aq. HCl (1M) start->step1 sep1 Separate Layers step1->sep1 org1 Organic Layer 1: Contains Neutral & Acidic Impurities (Discard) sep1->org1 Top/Bottom layer depends on solvent aq1 Aqueous Layer 1: Contains Protonated Product (Water-Soluble Salt) sep1->aq1 step2 Step 2: Basification Add aq. NaOH (e.g., 2M) to Aqueous Layer 1 until pH > 10 aq1->step2 step3 Step 3: Re-extraction Extract with fresh EtOAc or DCM step2->step3 sep2 Separate Layers step3->sep2 aq2 Aqueous Layer 2: (Discard) sep2->aq2 org2 Organic Layer 2: Contains Pure Neutral Product sep2->org2 end_node Dry (Na₂SO₄), Filter, & Evaporate Solvent org2->end_node

Sources

Optimization

Solving low nucleophilicity of C3-amine in pyrazolopyridine reactions

Introduction: Understanding the Challenge Welcome to the technical support guide for navigating the challenges associated with the C3-amino group on the pyrazolopyridine scaffold. Researchers frequently encounter sluggis...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Challenge

Welcome to the technical support guide for navigating the challenges associated with the C3-amino group on the pyrazolopyridine scaffold. Researchers frequently encounter sluggish or failed reactions when this specific amine is used as a nucleophile. This guide provides a series of frequently asked questions (FAQs), in-depth troubleshooting protocols, and mechanistic insights to help you overcome these hurdles.

The core issue stems from the electronic properties of the pyrazolopyridine ring system. The lone pair of electrons on the C3-amine is delocalized into the electron-deficient pyridine ring through resonance. This delocalization significantly reduces the electron density on the nitrogen atom, thereby diminishing its nucleophilicity and making it a weaker nucleophile than a typical primary arylamine.[1][2][3] Understanding this fundamental principle is the first step toward devising effective solutions.

Visualizing the Problem: Resonance Delocalization

The diagram below illustrates how the nitrogen lone pair is drawn into the aromatic system, reducing its availability for nucleophilic attack.

Caption: Resonance structures showing lone pair delocalization.

Frequently Asked Questions (FAQs)

Q1: Why is my C3-aminopyrazolopyridine failing to react in a standard nucleophilic substitution (e.g., acylation, alkylation)?

A1: The primary reason is the inherently low nucleophilicity of the C3-amine, as explained above. Standard conditions that work for simple anilines or aliphatic amines are often insufficient. The lone pair is less available, and the amine is less basic.[1] You will likely need to employ more forcing conditions or activation strategies. This can include using stronger bases to deprotonate the amine, increasing the reaction temperature, or using more reactive electrophiles.

Q2: I'm attempting a Buchwald-Hartwig amination and observing no product formation. What are the first things I should check?

A2: For Buchwald-Hartwig couplings, several factors are critical when dealing with a weakly nucleophilic amine:

  • Choice of Base: This is the most common failure point. A strong, non-nucleophilic base is required to deprotonate the amine, making it a more potent anionic nucleophile. Bases like sodium or potassium tert-butoxide (NaOtBu, KOtBu) are standard starting points. Weaker bases like carbonates (e.g., Cs₂CO₃, K₂CO₃) may not be effective.[4]

  • Ligand Selection: The ligand on your palladium catalyst is crucial. Electron-rich, sterically bulky phosphine ligands are necessary to facilitate the reductive elimination step, which is often the rate-limiting step with electron-deficient amines.

  • Catalyst Precursor: Ensure your palladium precursor is being effectively reduced to the active Pd(0) species. Using pre-catalysts can sometimes provide more consistent results.[5]

Q3: Can the solvent choice significantly impact my reaction's success?

A3: Absolutely. The solvent plays a critical role in solubility, catalyst stability, and reactivity.

  • Aprotic Polar Solvents: Solvents like DMF, DMSO, or NMP can help dissolve starting materials and salts but can also coordinate to the metal center, sometimes inhibiting catalysis. Use with caution and ensure they are anhydrous.

  • Aprotic Nonpolar Solvents: Toluene and dioxane are very common in cross-coupling chemistry. They are generally good at solubilizing organic components but may struggle with inorganic bases, leading to heterogeneous mixtures.[6]

  • Protic Solvents: Protic solvents (like alcohols or water) should generally be avoided as they can hydrogen bond with the amine, further reducing its nucleophilicity, and can interfere with many organometallic catalysts and strong bases.[7]

In-Depth Troubleshooting Guide: Buchwald-Hartwig Amination

This section provides a detailed workflow for troubleshooting a low-yielding or failed Buchwald-Hartwig C-N coupling reaction between a C3-aminopyrazolopyridine and an aryl/heteroaryl halide.

Problem Statement: Low to no conversion in the coupling of C3-aminopyrazolopyridine with an aryl bromide.
Troubleshooting Workflow

The following decision tree provides a logical path for optimizing the reaction.

Troubleshooting_Workflow Start Start: Low/No Conversion Check_Purity 1. Verify Purity & Integrity of Starting Materials & Reagents Start->Check_Purity Vary_Base 2. Optimize the Base Check_Purity->Vary_Base Materials OK Screen_Ligand 3. Screen Catalyst/Ligand System Vary_Base->Screen_Ligand No Improvement Success Reaction Successful Vary_Base->Success Improvement Seen Solvent_Temp 4. Vary Solvent & Temperature Screen_Ligand->Solvent_Temp No Improvement Screen_Ligand->Success Improvement Seen Solvent_Temp->Vary_Base Re-optimize with best new parameter Solvent_Temp->Success Improvement Seen

Caption: A step-by-step troubleshooting decision tree.

Step 1: Verify Purity of Reagents

Before spending time on optimization, always confirm the quality of your inputs.

  • C3-Aminopyrazolopyridine: Check for purity by ¹H NMR and LC-MS. Degradation can occur during storage.

  • Aryl Halide: Ensure it is pure and free of inhibitors.

  • Solvent: Use anhydrous solvent. Water can kill the catalyst and react with strong bases.

  • Base: Use freshly opened or properly stored base. NaOtBu, in particular, can degrade upon exposure to air and moisture.

Step 2: Optimize the Base

The deprotonation of the weakly acidic C3-amine is critical. The resulting amide anion is a much stronger nucleophile.

BaseStrengthCommon Use & RationalePotential Issues
NaOtBu / KOtBu Very StrongFirst choice. Highly effective for deprotonating weak N-H bonds.[4]Can promote side reactions with sensitive functional groups (e.g., esters). Solubility can be low in non-polar solvents.
LHMDS / KHMDS Very StrongSoluble alternative to alkoxides. Good for substrates with base-sensitive groups.More expensive; byproducts can sometimes complicate workup.
Cs₂CO₃ / K₃PO₄ ModerateGenerally too weak for this application unless the amine is activated by other means.Unlikely to be effective without significant optimization of other parameters.

Experimental Protocol: Base Screening

  • To three separate oven-dried reaction vials under an inert atmosphere (N₂ or Ar), add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4.4 mol%).

  • Add C3-aminopyrazolopyridine (1.0 equiv) and the aryl bromide (1.2 equiv).

  • To each vial, add a different base:

    • Vial 1: NaOtBu (1.4 equiv)

    • Vial 2: KOtBu (1.4 equiv)

    • Vial 3: LHMDS (1.4 equiv, as a 1M solution in THF)

  • Add anhydrous toluene (to 0.1 M concentration).

  • Seal the vials and heat to 100-110 °C for 12-24 hours.

  • Monitor reaction progress by LC-MS or TLC.

Step 3: Screen the Catalyst/Ligand System

If base optimization fails, the issue may lie with the catalyst's ability to perform the oxidative addition or reductive elimination steps. For challenging nucleophiles, sterically hindered, electron-rich biarylphosphine ligands are the state-of-the-art.[8][9]

Simplified Buchwald-Hartwig Catalytic Cycle

Catalytic_Cycle Pd0 L₂Pd(0) (Active Catalyst) OA_Complex Oxidative Addition Complex Pd0->OA_Complex + Ar-X Amine_Complex Amine Coordination OA_Complex->Amine_Complex + R-NH₂ Amide_Complex Palladium Amido Complex Amine_Complex->Amide_Complex - Base-H⁺X⁻ (Deprotonation) Amide_Complex->Pd0 Reductive Elimination (Rate-Limiting Step) Product Product (Ar-NH-R) Amide_Complex->Product

Caption: Key steps in the Buchwald-Hartwig amination cycle.

Recommended Ligands for Screening

LigandGeneration / TypeRationale for Use
XPhos 2nd Gen. BuchwaldExcellent general ligand, good balance of activity and stability. Often a reliable starting point.[9]
RuPhos 3rd Gen. BuchwaldHighly electron-rich and effective for coupling with heteroaryl amines and chlorides.
Josiphos-type FerrocenylBidentate ligands that can offer different reactivity profiles and may prevent catalyst decomposition pathways.[8]
BINAP Bidentate NaphthylA classic bidentate ligand, sometimes effective where monophosphine ligands fail.[8]

Protocol: Set up parallel reactions as described in the base screening protocol, but use your best base (e.g., NaOtBu) and vary the ligand in each vial.

Step 4: Vary Solvent and Temperature

If you are seeing some product formation but the reaction is stalling, adjusting the solvent and temperature can have a significant effect.

  • Temperature: Increasing the temperature (e.g., from 100 °C to 120 °C in toluene, or switching to a higher-boiling solvent like xylene or NMP) can often overcome the activation energy barrier for the rate-limiting step.

  • Solvent: If solubility of the base or palladium-amido complex is suspected to be an issue in toluene or dioxane, switching to a more polar aprotic solvent like NMP or DMA could be beneficial. However, be aware that these solvents can sometimes lead to faster catalyst decomposition at high temperatures.

Alternative Strategies & Advanced Topics

Q4: What can I do if even the most advanced Buchwald-Hartwig conditions fail?

A4: If extensive optimization is unsuccessful, it may be time to consider alternative strategies that don't rely on the direct nucleophilic attack of the C3-amine.

  • Ullmann Condensation: This classic copper-catalyzed reaction can sometimes be effective where palladium fails. Modern Ullmann conditions often use ligands like 1,10-phenanthroline or amino acids and can be run at lower temperatures than the traditional harsh protocols.[6]

  • C-H Functionalization: Instead of starting with a C3-amine, you could start with an unsubstituted pyrazolopyridine and introduce a different group at the C3 position via palladium-catalyzed direct C-H arylation.[10][11][12] This is an atom-economical approach but requires developing a new synthetic route.

  • Nitrogen-Activation Strategies: It is possible to temporarily activate the pyridine ring towards nucleophilic attack by forming an N-alkylated pyridinium salt. This makes the ring more electron-deficient and can alter the regioselectivity of certain reactions.[13]

References

  • Palladium-Catalyzed C3 Arylations of 1H and 2H Pyrazolo[4,3-b]pyridines on Water. ResearchGate. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. National Center for Biotechnology Information. [Link]

  • What are the factors which influence nucleophilicity? Quora. [Link]

  • Factors that contribute to nucleophilicity. Labster. [Link]

  • Pd‐catalyzed functionalization of the C3‐position of the pyridyl unit of 4‐arylpyridines. ResearchGate. [Link]

  • Pd(II)–Catalyzed C3-selective arylation of pyridine with (hetero)arenes. National Center for Biotechnology Information. [Link]

  • Nucleophilicity of Amines, Amino Acids and Pyridines. Munich University Library. [Link]

  • Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation. ResearchGate. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Buchwald-Hartwig Amination. ACS Green Chemistry Institute. [Link]

  • Nucleophile. Chemistry LibreTexts. [Link]

  • General strategies for synthesizing pyrazolopyridines and pyrazolopyrimidines. ResearchGate. [Link]

  • Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]

  • Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. National Center for Biotechnology Information. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. National Center for Biotechnology Information. [Link]

  • A Mild and Site-Selective Nucleophilic C−H Functionalization of Pyridines via its Stable N-alkylated Salts. ChemRxiv. [Link]

  • Unified Access to Pyrimidines and Quinazolines Enabled by N–N Cleaving Carbon Atom Insertion. National Center for Biotechnology Information. [Link]

  • Photochemical C3-amination of pyridines via Zincke imine intermediates. National Center for Biotechnology Information. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. [Link]

  • Unified Access to Pyrimidines and Quinazolines Enabled by N–N Cleaving Carbon Atom Insertion. Journal of the American Chemical Society. [Link]

  • Synergistically activating nucleophile strategy enabled organocatalytic asymmetric P-addition of cyclic imines. Royal Society of Chemistry. [Link]

  • Amines as nucleophiles. Chemguide. [Link]

Sources

Troubleshooting

Technical Support Center: Preventing Dechlorination during Palladium-Catalyzed Coupling of 6-Chloro-pyrazolopyridines

Welcome to the Technical Support Center for palladium-catalyzed cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are working with 6-chlo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for palladium-catalyzed cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are working with 6-chloro-pyrazolopyridine scaffolds. The following content provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you navigate the common challenge of dechlorination and achieve optimal results in your coupling reactions.

Introduction

The pyrazolopyridine core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities. Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of this heterocyclic system, enabling the formation of carbon-carbon and carbon-nitrogen bonds. However, the 6-chloro-pyrazolopyridine substrate often presents a significant challenge: competitive hydrodechlorination, where the chlorine atom is replaced by a hydrogen, leading to a reduced yield of the desired product and complicating purification.[1] This guide will equip you with the knowledge and practical strategies to minimize this unwanted side reaction.

Troubleshooting Guide: Minimizing Dechlorination

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Question: My primary side reaction is the hydrodechlorination of my 6-chloro-pyrazolopyridine starting material. How can I minimize this?

Answer: Hydrodechlorination is a common side reaction in palladium-catalyzed couplings of (hetero)aryl chlorides.[1] It typically arises from the formation of a palladium-hydride (Pd-H) species, which can then reductively eliminate with the pyrazolopyridine moiety to give the dechlorinated byproduct. Several factors can be adjusted to disfavor this pathway.

Workflow for Minimizing Dechlorination

G start High Dechlorination Observed ligand Optimize Ligand start->ligand Bulky, electron-rich ligands? base Change Base ligand->base Weaker, non-protic base? success Dechlorination Minimized ligand->success Yes solvent Modify Solvent base->solvent Aprotic solvent? base->success Yes temp Lower Temperature solvent->temp Lowest effective temperature? solvent->success Yes reagent Check Reagent Purity temp->reagent High purity, dry reagents? temp->success Yes reagent->start No, re-evaluate reagent->success

Caption: A logical workflow for troubleshooting dechlorination.

1. Ligand Selection is Critical

The choice of phosphine ligand is arguably the most crucial factor. Bulky, electron-rich ligands generally accelerate the desired reductive elimination step to form the product over the competing hydrodechlorination pathway.[2][3]

  • Recommended Ligands:

    • Buchwald-type biaryl phosphine ligands: SPhos, XPhos, and RuPhos are excellent choices for Suzuki and Buchwald-Hartwig couplings.[4] Their steric bulk promotes the formation of monoligated palladium species, which can enhance the rate of reductive elimination.[5][6]

    • N-Heterocyclic Carbenes (NHCs): Ligands like IPr have also shown success in coupling aryl chlorides, offering high stability and activity.[7]

2. Base Optimization

The base plays a multifaceted role, and an inappropriate choice can be a significant source of the problematic Pd-H species, especially in the presence of protic solvents.

  • Avoid Strong Alkoxide Bases: Bases like sodium tert-butoxide, while effective for aminations, can promote β-hydride elimination from the alkoxide itself, generating hydrides.[6]

  • Favor Weaker Inorganic Bases:

    • Potassium Phosphate (K₃PO₄): An excellent choice for many Suzuki couplings.

    • Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃): Milder bases that can be effective.

    • Cesium Fluoride (CsF): Can be particularly useful in minimizing side reactions.[8]

3. Solvent Choice Matters

Protic solvents can be a source of protons that lead to hydrodechlorination.

  • Use Aprotic Solvents: Dioxane, THF, and toluene are generally preferred.

  • Minimize Water: While a small amount of water is often necessary for Suzuki couplings to facilitate the transmetalation step, excessive water should be avoided. If using a biphasic system, carefully optimize the solvent-to-water ratio.

4. Temperature Control

Higher reaction temperatures can sometimes increase the rate of side reactions, including dechlorination.[9]

  • Screen Lower Temperatures: Attempt the reaction at the lowest temperature that still provides a reasonable reaction rate. Even a small reduction in temperature can significantly improve selectivity.[8] Flow chemistry can be an excellent platform for precise temperature control and optimization.[10]

Question: My Suzuki coupling with a 6-chloro-pyrazolopyridine is sluggish and gives a low yield, with significant dechlorination. What should I try?

Answer: Sluggish reactions can lead to catalyst decomposition and an increase in side products.[11] Here's a systematic approach to improve your reaction:

ParameterRecommendationRationale
Catalyst Pre-activation Use a pre-catalyst that readily forms the active Pd(0) species, such as a G3 or G4 Buchwald pre-catalyst.[12]Inefficient reduction of Pd(II) to Pd(0) can be a bottleneck.[2] Pre-catalysts ensure a consistent and rapid generation of the active catalyst.
Ligand Switch to a bulkier, more electron-rich ligand like SPhos or XPhos.These ligands promote the rate-limiting oxidative addition step with aryl chlorides and accelerate reductive elimination.[2][3]
Base Use K₃PO₄ or Cs₂CO₃.These bases are generally effective and less prone to generating hydride species compared to strong alkoxides.
Temperature Gradually increase the temperature in increments of 10 °C.While lower temperatures can reduce dechlorination, a certain activation energy must be overcome for the desired coupling to proceed efficiently.[8]
Boronic Acid/Ester Quality Use a freshly purchased or purified boronic acid, or consider using a more stable boronic ester (e.g., pinacol ester).Boronic acids can degrade over time, leading to lower yields. Boronic esters often exhibit greater stability.[2]
Question: I am attempting a Buchwald-Hartwig amination and observing significant dechlorination. What adjustments should I make?

Answer: Buchwald-Hartwig aminations often require strong bases, which can exacerbate dechlorination.[6]

  • Ligand Choice is Key: For aminations, ligands like BrettPhos and RuPhos are often highly effective.[13] Their specific steric and electronic properties are designed to facilitate C-N bond formation.

  • Base Selection: While NaOt-Bu is a common and effective base, if dechlorination is a major issue, consider switching to lithium bis(trimethylsilyl)amide (LiHMDS). LiHMDS is a strong, non-nucleophilic base that can be less prone to generating hydride species.[13]

  • Protecting Groups: If your pyrazolopyridine contains an N-H group, consider protecting it (e.g., with a Boc or SEM group). This can prevent coordination of the nitrogen to the palladium center, which can inhibit catalysis, and also alters the electronic properties of the ring system, potentially disfavoring dechlorination.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of palladium-catalyzed cross-coupling, and where does dechlorination fit in?

A1: The generally accepted mechanism for palladium-catalyzed cross-coupling involves a catalytic cycle.[2][3][14]

Catalytic Cycle of Cross-Coupling with Competing Dechlorination

G pd0 Pd(0)L_n oa Oxidative Addition pd0->oa Ar-Cl tm Transmetalation oa->tm Ar-Pd(II)-Cl pd_h Pd-H Species oa->pd_h Side Reaction re Reductive Elimination tm->re Nu-M product Desired Product (Ar-Nu) re->product dechlor Hydrodechlorination Pathway byproduct Dechlorinated Byproduct (Ar-H) dechlor->byproduct product->pd0 byproduct->pd0 pd_h->dechlor Reductive Elimination

Sources

Optimization

Tautomeric stability of 1H-pyrazolo[3,4-b]pyridine vs 2H-isomers

Ticket #8492: Tautomeric Resolution & Stability Analysis of Pyrazolo[3,4-b]pyridine Scaffolds Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist, Structural Chemistry Division Status: Open Priority: High...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #8492: Tautomeric Resolution & Stability Analysis of Pyrazolo[3,4-b]pyridine Scaffolds Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist, Structural Chemistry Division Status: Open Priority: High (Blocker for SAR/Docking)

Executive Summary

You are encountering ambiguity regarding the tautomeric state of your 1H-pyrazolo[3,4-b]pyridine scaffold. This is a common bottleneck in kinase inhibitor development. In the gas phase and non-polar solvents, the 1H-tautomer (N1-H) is the global thermodynamic minimum, typically stabilized by


9 kcal/mol over the 2H-isomer.

However, biological matrices and polar solvents can compress this energy gap. If your binding assays (IC50) do not correlate with docking scores, your computational model is likely forcing the wrong tautomer, or your synthetic route has yielded a regioisomer (N2-alkylated) rather than a tautomer.

This guide provides the diagnostic workflows to definitively assign structure and predict stability.

Module 1: Diagnostic Characterization (NMR & X-Ray)

How do I definitively prove I have the 1H-isomer?

Do not rely solely on 1H NMR integration or broad singlets. The exchange rate of the NH proton often obliterates fine coupling. You must use


N-HMBC  (Heteronuclear Multiple Bond Correlation).
Protocol: The N Fingerprint Method
  • Sample Prep: Dissolve 5–10 mg of compound in DMSO-

    
     (avoids exchange broadening common in MeOD/CDCl
    
    
    
    ).
  • Acquisition: Run a

    
    -
    
    
    
    N HMBC optimized for long-range coupling (
    
    
    Hz).
  • Analysis: Focus on the Nitrogen Chemical Shifts (referenced to liquid NH

    
    ).
    
Atom Position1H-Tautomer (Major)2H-Tautomer (Minor)Diagnostic Feature
N1 -220 to -250 ppm (Pyrrole-like)-80 to -120 ppm (Pyridine-like)Shielded in 1H-form
N2 -70 to -100 ppm (Pyridine-like)-200 to -230 ppm (Pyrrole-like)Deshielded in 1H-form
N7 (Pyridine) ~ -60 to -90 ppm~ -60 to -90 ppmLittle change (Internal Control)

Note: If you observe two sets of signals, you are seeing a slow-exchange mixture. The ratio of integrals directly correlates to the


.
Visual Logic: NMR Decision Tree

NMR_Workflow Start Start: Ambiguous Structure Solvent Dissolve in DMSO-d6 (Prevents rapid H-exchange) Start->Solvent Exp Run 1H-15N HMBC Solvent->Exp CheckN1 Check N1 Chemical Shift Exp->CheckN1 Result1 N1 is Shielded (-230 ppm) N2 is Deshielded (-90 ppm) CheckN1->Result1 High Shielding Result2 N1 is Deshielded (-100 ppm) N2 is Shielded (-210 ppm) CheckN1->Result2 Low Shielding Conclusion1 Confirmed: 1H-Tautomer (Thermodynamic Product) Result1->Conclusion1 Conclusion2 Confirmed: 2H-Tautomer (Kinetic/Stabilized Form) Result2->Conclusion2

Figure 1: Decision tree for assigning tautomeric state using Nitrogen NMR shifts.

Module 2: Thermodynamic Stability & Synthesis

Why am I getting mixtures during alkylation?

The Curtin-Hammett principle applies here. While the 1H-tautomer is thermodynamically more stable (


 kcal/mol), the deprotonated anion (pyrazolo[3,4-b]pyridin-1-ide) delocalizes charge across N1 and N2.
  • 1H-Alkylation (N1): Generally favored under thermodynamic control (high temp, reversible conditions).

  • 2H-Alkylation (N2): Can be favored under kinetic control or if steric bulk at C7/C3 blocks N1.

Troubleshooting Alkylation Regioselectivity:

IssueRoot CauseCorrective Action
Mixture of N1/N2 products Non-selective electrophile or "loose" ion pair.Switch to Cesium Carbonate (

)
in DMF. The "Ceasium Effect" often improves N1 selectivity by stabilizing the specific coordination state.
Exclusively N2 product Steric hindrance at C7 (pyridine ring) or C3.If N1 is required, synthesize de novo using a substituted hydrazine (e.g., methylhydrazine) rather than alkylating the parent bicycle.
Low Yield Proton transfer between product and starting material.Use a stronger base (NaH) to ensure complete deprotonation before adding the electrophile.

Module 3: Computational Modeling (DFT & Docking)

My docking scores don't match the biological data. What's wrong?

Standard docking software (Glide, Gold, AutoDock) often treats tautomers as fixed states or enumerates them poorly. If you dock the 1H-tautomer into a pocket that selects for the 2H-tautomer, your calculated binding energy will be artificially high because the software ignores the energy penalty required to convert 1H


 2H.
Calculated Energy Landscape

According to AM1 and DFT (B3LYP/6-311++G**) calculations:

  • 1H-Tautomer: 0.0 kcal/mol (Reference)

  • 2H-Tautomer: +8.9 to +9.5 kcal/mol (Destabilized by lone-pair repulsion with pyridine nitrogen).

Correction Protocol for Docking:

  • Enumerate: Generate both 1H and 2H tautomers explicitly in your library.

  • Dock: Dock both independently.

  • Penalty Correction: If the 2H-tautomer scores better, subtract

    
    9 kcal/mol from its binding affinity to account for the reorganization energy required to form that tautomer from the solution population.
    
    • Formula:

      
      
      
Pathway Visualization

Energy_Landscape T1 1H-Tautomer (0 kcal/mol) Global Minimum TS Transition State (Proton Shift) T1->TS Activation Binding Protein Binding Event (Induced Fit) T1->Binding If pocket requires 1H geometry T2 2H-Tautomer (+9 kcal/mol) High Energy TS->T2 T2->Binding If pocket requires 2H geometry

Figure 2: Energy landscape showing the penalty required to access the 2H-tautomer for protein binding.

References & Authoritative Sources

  • Tautomeric Stability & Energy Calculations:

    • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (Review confirming ~9 kcal/mol stability difference).

    • Source:

  • NMR Characterization (

    
    N Shifts): 
    
    • Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction. (Methodology for assigning N1 vs N2).

    • Source:

  • Synthesis & Regioselectivity:

    • Recent advances in pyrazolo[3,4-b]pyridine chemistry.[1][2][3][4][5] (Detailed synthetic pathways and alkylation logic).

    • Source:

  • Biological Context (Kinase Inhibitors):

    • Optimization of Pyrazolo[3,4-b]pyridine Analogues. (Example of SAR dependent on substitution patterns).

    • Source:

Sources

Troubleshooting

Optimization of reaction temperature for SNAr at the 6-chloro position

Technical Support Center: SNAr Optimization (6-Chloro Position) Topic: Optimization of reaction temperature for Nucleophilic Aromatic Substitution (SNAr) at the 6-chloro position. Target Scaffold: Heterocyclic systems (P...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: SNAr Optimization (6-Chloro Position)

Topic: Optimization of reaction temperature for Nucleophilic Aromatic Substitution (SNAr) at the 6-chloro position. Target Scaffold: Heterocyclic systems (Purines, Pyrimidines, Pyridines) with focus on regioselectivity and conversion.

Introduction: The SNAr Optimization Hub

Welcome to the Technical Support Center. This guide addresses the critical variable of temperature in displacing the 6-chloro group on heterocyclic scaffolds (e.g., 2,6-dichloropurine, 4,6-dichloropyrimidine).

In SNAr chemistry, temperature is not merely an accelerator; it is a selectivity switch . While the 6-chloro position is often electronically activated (para-like to ring nitrogens), improper thermal management leads to three primary failure modes:

  • Regio-scrambling: Loss of selectivity against other halogens (e.g., C2-Cl).

  • Hydrolysis: Conversion of the active chloride to a hydroxyl (lactam) species.

  • Decomposition: N-glycosidic bond cleavage (in nucleosides) or polymerization.

Module 1: Kinetic vs. Thermodynamic Control

Q: Why does the 6-chloro position react faster, and how does temperature jeopardize this?

A: The 6-chloro position (in purines/pyrimidines) is generally the kinetic product. The carbon is highly electrophilic due to the additive electron-withdrawing effects of the adjacent nitrogen atoms and the inherent dipole.

  • Low Temperature (Kinetic Control): The nucleophile attacks the most electron-deficient carbon (C6). The activation energy (

    
    ) to form the Meisenheimer complex at C6 is lower than at C2.
    
  • High Temperature (Thermodynamic Control): Excess thermal energy allows the system to overcome higher activation barriers (such as attacking C2) or allows reversible reactions to equilibrate to the most stable product, which may not be your target.

Visualizing the Energy Landscape:

ReactionProfile Start Reactants (2,6-dichloro + Nu) TS_Kinetic TS1 (C6 Attack) Low Ea Start->TS_Kinetic Low T (<50°C) TS_Thermo TS2 (C2 Attack) High Ea Start->TS_Thermo High T (>80°C) Prod_Kinetic Product A (6-Substituted) Target TS_Kinetic->Prod_Kinetic Prod_Thermo Product B (2-Substituted) Impurity TS_Thermo->Prod_Thermo

Caption: Kinetic preference for C6 substitution vs. thermal erosion of selectivity leading to C2 impurities.

Module 2: Troubleshooting Low Conversion

Q: My reaction is stuck at 50% conversion even at reflux. Should I increase the temperature further?

A: Stop. Simply increasing heat often degrades the catalyst or substrate before improving yield. If conversion stalls, the issue is likely solvation or nucleophile strength , not just Arrhenius kinetics.

Diagnostic Protocol:

  • Check the Solvent: Are you using a protic solvent (MeOH, EtOH)? These form hydrogen bonds with the nucleophile, "caging" it and reducing reactivity [1].

  • Switch to Polar Aprotic: Solvents like DMSO, DMF, or NMP leave the nucleophile "naked" and highly reactive.[1] This often allows the reaction to proceed at Room Temperature (RT) where it failed at reflux in ethanol [2].

Data Table: Solvent & Temperature Correlation

Solvent ClassExamplesEffect on NucleophileRecommended Temp (6-Cl)Risk Factor
Polar Protic MeOH, EtOH, iPrOHHigh Solvation (Reduces reactivity)Reflux (60-80°C)Slow kinetics; requires heat.
Polar Aprotic DMSO, DMF, NMPLow Solvation (Enhances reactivity)RT - 50°CRunaway exotherm; difficult workup.
Non-Polar THF, ToluenePoor Solubility (Aggregates)Reflux (65-110°C)Phase transfer catalyst (PTC) often required.

Troubleshooting Logic:

LowConversion Issue Issue: Low Conversion at Reflux CheckSolvent Current Solvent? Issue->CheckSolvent Protic Protic (Alcohol) CheckSolvent->Protic Aprotic Aprotic (DMSO/DMF) CheckSolvent->Aprotic Action1 Switch to DMSO/DMF Reduce Temp to RT Protic->Action1 Solvation Barrier Action2 Check Sterics/Electronics Add Base (DIEA/K2CO3) Aprotic->Action2 Mechanistic Barrier

Caption: Decision tree for addressing stalled SNAr reactions without arbitrarily increasing temperature.

Module 3: Managing Regioselectivity (The C6 vs. C2 Problem)

Q: I am seeing ~15% of the wrong isomer (C2 substitution). How do I fix this?

A: This is a classic symptom of "Over-Heating." In 2,6-dichloropurine or 2,4-dichloropyrimidine systems, the C6 (or C4) position is more reactive. However, at high temperatures (


), the rate of C2 attack increases disproportionately [3].

Corrective Actions:

  • The "Cold Start" Method: Initiate the reaction at 0°C . Add the nucleophile slowly. Allow it to warm to RT naturally. This ensures the kinetic product (C6) consumes the starting material before the system reaches the energy threshold for C2 attack.

  • Stoichiometry Control: Ensure you are using exactly 1.0–1.1 equivalents of nucleophile. Excess nucleophile at high temperature guarantees double-addition (C6 and C2).

  • Leaving Group Swap: If temperature optimization fails, swap the C6-Cl for C6-I (using HI or NaI/acid). The C6-I bond is weaker and reacts faster, allowing you to run the reaction at even lower temperatures (down to -40°C), completely suppressing C2 attack [4].

Module 4: Experimental Protocol (Temperature Screening)

Objective: Determine the optimal temperature (


) that maximizes conversion while minimizing hydrolysis and regio-isomers.

Reagents:

  • Substrate: 6-chloro-heterocycle (1.0 eq)

  • Nucleophile: Amine/Thiol (1.1 eq)

  • Base: DIPEA (1.2 eq)

  • Solvent: DMSO (Preferred for screening) or iPrOH.

Workflow:

  • Preparation: Prepare 4 vials containing the substrate in DMSO (0.1 M).

  • Screening Conditions:

    • Vial A: 0°C (Ice bath)

    • Vial B: 25°C (Ambient)

    • Vial C: 50°C (Block heater)

    • Vial D: 80°C (Block heater)

  • Initiation: Add Base and Nucleophile simultaneously to all vials.

  • Sampling: Take aliquots at 1 hour and 4 hours .

  • Analysis: Quench into water/MeCN. Analyze via UPLC-MS (254 nm).

Interpretation of Results:

ObservationDiagnosisSolution
High SM, Low Prod Kinetic barrierIncrease T to next level (e.g., RT

50°C).
High Prod, Trace C2-Iso Near optimalReduce T by 10°C to eliminate isomer.
Product + Hydrolysis (OH) Wet solvent / High TDry solvent (sieves) or reduce T.
Clean Product OptimalLock this temperature. Do not heat further.

References

  • Solvent Effects in Organic Chemistry: Reichardt, C. Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH, 2003. Link

  • SNAr in Polar Aprotic Solvents: Bunnett, J. F. "Mechanism and reactivity in aromatic nucleophilic substitution reactions." Quarterly Reviews, Chemical Society, 1958, 12, 1-16. Link

  • Regioselectivity in Pyrimidines: "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." WuXi AppTec QM Magic Class, Chapter 29. Link

  • Low-Temp Activation (Iodination): Liu, J., Robins, M. J.[2] "SNAr iodination of 6-chloropurine nucleosides... at temperatures below -40 degrees C." Organic Letters, 2004, 6(17), 2917-2919.[2] Link

Sources

Optimization

Recrystallization solvents for 3-amino-6-chloropyrazolo[3,4-b]pyridine purification

Welcome to the dedicated technical support guide for the purification of 3-amino-6-chloropyrazolo[3,4-b]pyridine. This resource is designed for researchers, chemists, and drug development professionals who are looking to...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of 3-amino-6-chloropyrazolo[3,4-b]pyridine. This resource is designed for researchers, chemists, and drug development professionals who are looking to achieve high purity for this critical intermediate. Recrystallization, while a powerful technique, often requires nuanced optimization. This guide provides in-depth, experience-driven advice in a direct question-and-answer format to address the specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a recrystallization solvent for 3-amino-6-chloropyrazolo[3,4-b]pyridine?

An ideal solvent is the cornerstone of a successful recrystallization. The primary principle is to select a solvent in which the target compound, 3-amino-6-chloropyrazolo[3,4-b]pyridine, exhibits high solubility at elevated temperatures but low solubility at room temperature or below.[1] This differential solubility is what drives the crystallization process upon cooling.

Key characteristics to look for are:

  • Temperature-Dependent Solubility Gradient: The compound should be sparingly soluble at room temperature but dissolve completely near the solvent's boiling point.

  • Inertness: The solvent must not react with the compound.

  • Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot gravity filtration) or remain highly soluble in the cold solvent (staying in the mother liquor after filtration).

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals after filtration.

  • Crystal Formation: The solvent should facilitate the growth of well-defined crystals rather than leading to precipitation or "oiling out."

Q2: Which solvents are good starting points for purifying pyrazolo[3,4-b]pyridine derivatives?

Based on the heterocyclic and polar nature of the pyrazolopyridine core, which contains both amino and chloro substituents, polar protic and polar aprotic solvents are excellent candidates. Common solvents mentioned in the synthesis and purification of related aminopyridines and pyridazines include alcohols, acetonitrile, and DMF.[2][3]

Recommended Starting Solvents for Screening:

  • Ethanol

  • Methanol

  • Isopropanol

  • Acetonitrile

  • Ethyl Acetate

  • Water (often as an anti-solvent)

Q3: When should I consider a mixed-solvent system versus a single solvent?

A single-solvent system is always preferred for its simplicity. However, if you cannot find a single solvent with the ideal solubility characteristics, a mixed-solvent system is a powerful alternative.

  • Use a mixed-solvent system when: No single solvent provides the desired steep solubility curve. The typical approach involves dissolving the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the dropwise addition of a "poor" or "anti-solvent" (in which it is sparingly soluble) until the solution becomes turbid. A small addition of the "good" solvent then clarifies the solution, which is then allowed to cool slowly.

  • Common Pitfall: A frequent issue with mixed solvents is "oiling out," where the compound separates as a liquid instead of forming crystals. This often happens if the solution becomes too supersaturated too quickly.[4] To mitigate this, ensure the anti-solvent is added slowly at an elevated temperature and consider very slow cooling.

Troubleshooting Guide

This section addresses specific experimental failures and provides a logical, step-by-step approach to resolving them.

Problem: My compound will not dissolve, even in a large volume of boiling solvent.
  • Probable Cause: You have selected an inappropriate solvent in which the compound's solubility is too low, even at high temperatures.

  • Solution: The solvent is not suitable. It is necessary to recover your crude compound by evaporating the solvent and restarting the purification with a different solvent system.[4] Refer to the solvent screening protocol below to systematically identify a more effective solvent. The goal is to use the minimum amount of hot solvent to achieve dissolution.[5]

Problem: No crystals form after the hot solution has cooled to room temperature.
  • Probable Cause 1: Excessive Solvent. This is the most common reason for crystallization failure.[4] The solution is not saturated enough for crystals to form.

    • Solution: Gently heat the solution to boil off a portion of the solvent (e.g., reduce the volume by 25-50%) to increase the compound's concentration.[6] Allow the concentrated solution to cool again.

  • Probable Cause 2: Supersaturation. The solution may be supersaturated, meaning it holds more dissolved solute than it theoretically should at that temperature. Crystal growth requires a nucleation point to begin.[4]

    • Solution 1 (Induce Nucleation): Try scratching the inside surface of the flask just below the solvent line with a clean glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1]

    • Solution 2 (Seeding): If you have a small crystal of pure 3-amino-6-chloropyrazolo[3,4-b]pyridine, add it to the solution. This "seed crystal" acts as a template for further crystal growth.[6]

    • Solution 3 (Further Cooling): Place the flask in an ice-water bath to further decrease the compound's solubility.[1][7]

Problem: My compound separated as an oil instead of crystals ("oiling out").
  • Probable Cause: This typically occurs when the solution is cooled too rapidly or when the boiling point of the solvent is higher than the melting point of the solute.[7] It can also be exacerbated by the presence of significant impurities.[4]

  • Solution:

    • Reheat the solution until the oil completely redissolves.

    • Add a small amount of additional solvent to prevent premature saturation.

    • Allow the flask to cool very slowly. Insulate the flask by placing it on a wooden block or several layers of paper towels to slow heat loss.[6]

    • As the solution cools, introduce vigorous stirring or agitation. This can break up the nascent oil droplets and encourage them to serve as nuclei for crystallization.[7]

Problem: The final crystals are discolored or appear impure.
  • Probable Cause 1: Colored Impurities. The starting material may contain colored, polar impurities that co-crystallize with your product.

    • Solution (Decolorization): After dissolving the crude product in the hot solvent, allow the solution to cool slightly below its boiling point and add a very small amount of activated carbon (charcoal).[7] Boil the solution with the carbon for 5-10 minutes. The colored impurities will adsorb onto the carbon surface. Remove the carbon via hot gravity filtration before allowing the solution to cool and crystallize. Caution: Using too much activated carbon can lead to significant product loss.[7]

  • Probable Cause 2: Insoluble Impurities. The crude material may contain impurities that are insoluble in the chosen recrystallization solvent.

    • Solution (Hot Gravity Filtration): After dissolving your compound in the minimum amount of hot solvent, perform a hot gravity filtration to remove any undissolved solids. It is crucial to keep the solution, funnel, and receiving flask hot during this process to prevent your desired compound from crystallizing prematurely in the funnel.[7]

Problem: The final yield of purified product is very low.
  • Probable Cause 1: Excessive Solvent. As mentioned, using too much solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.[6]

    • Solution: If the mother liquor has not been discarded, you can try to recover more product by evaporating some of the solvent and cooling again for a second crop of crystals. Note that this second crop may be less pure than the first.

  • Probable Cause 2: Premature Crystallization. The product may have crystallized in the funnel during hot gravity filtration.

    • Solution: Ensure the filtration apparatus is sufficiently pre-heated. Rinsing the filter paper with a small amount of hot, pure solvent can dissolve any crystals that have formed and wash them into the collection flask.[7]

  • Probable Cause 3: Improper Washing. Washing the collected crystals with room-temperature or warm solvent will dissolve some of your product.

    • Solution: Always wash the filtered crystals with a small amount of ice-cold recrystallization solvent to rinse away any residual mother liquor without significantly dissolving the product.[1]

Data & Protocols

Table 1: Properties of Potential Recrystallization Solvents
SolventBoiling Point (°C)PolarityNotes
Methanol 64.7Polar ProticOften a good starting point for polar heterocyclic compounds.[2]
Ethanol 78.4Polar ProticSimilar to methanol but less volatile; a very common recrystallization solvent.[2][8]
Isopropanol (IPA) 82.6Polar ProticLess polar than ethanol; may offer different selectivity for impurities.[3]
Acetonitrile 81.6Polar AproticCan be effective for compounds with nitrile or similar functional groups.[2][3]
Ethyl Acetate 77.1Moderately PolarGood for compounds of intermediate polarity.
Water 100.0Very Polar ProticOften used as an anti-solvent in combination with a more soluble organic solvent like ethanol.[2]
Experimental Protocol 1: Small-Scale Solvent Screening

This protocol allows for the rapid and efficient identification of a suitable recrystallization solvent using a minimal amount of crude product.

  • Place approximately 20-30 mg of crude 3-amino-6-chloropyrazolo[3,4-b]pyridine into several small test tubes.

  • To each tube, add a different potential solvent dropwise at room temperature. Note if the solid dissolves readily. A solvent in which the compound is highly soluble at room temperature is unsuitable.[1]

  • For solvents that did not dissolve the solid at room temperature, gently heat the test tube in a water or sand bath.

  • Continue adding the hot solvent dropwise until the solid just dissolves. Record the approximate volume used.

  • Allow the test tubes that formed a clear solution upon heating to cool slowly to room temperature, and then place them in an ice bath.

  • Observe the quantity and quality of the crystals that form. The best solvent is one that dissolves the compound when hot but yields a large amount of crystalline solid upon cooling.[1]

Diagram: Solvent Selection Workflow

G start Start: Place ~20mg Crude in Test Tube add_cold Add Solvent Dropwise (Room Temp) start->add_cold dissolves_cold Dissolves Cold? add_cold->dissolves_cold bad_solvent Result: Poor Solvent (Select Another) dissolves_cold->bad_solvent Yes heat_tube Heat Test Tube dissolves_cold->heat_tube No add_hot Add Hot Solvent Dropwise Until Dissolved heat_tube->add_hot dissolves_hot Dissolves Hot? add_hot->dissolves_hot insoluble Result: Insoluble (Select Another) dissolves_hot->insoluble No cool_slowly Cool to Room Temp, Then Ice Bath dissolves_hot->cool_slowly Yes crystals_form Crystals Form? cool_slowly->crystals_form good_solvent Result: Good Candidate Solvent crystals_form->good_solvent Yes no_crystals Result: Too Soluble (Select Another) crystals_form->no_crystals No G start Problem: No Crystals After Cooling action1 Action: Scratch inner surface of flask start->action1 action4 Action: Cool in ice-salt bath start:e->action4:w Alternate path check1 Crystals Form? action1->check1 action2 Action: Add a seed crystal check1->action2 No success Success: Collect Crystals check1->success Yes check2 Crystals Form? action2->check2 action3 Action: Boil off ~25% of solvent check2->action3 No check2->success Yes action3->start Re-cool

Caption: A decision tree for inducing crystallization.

References

  • Solubility of 6-Chloropyridazin-3-amine in Different Solvents | Request PDF. (2025, August 10).
  • Recrystalliz
  • Problems with Recrystallisations. University of York, Chemistry Teaching Labs.
  • CN104844523A - Synthesis method of 3-amino-6-chloropyridazine.
  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts.
  • Recrystallization. University of Richmond Blogs, Organic Chemistry I Lab.
  • Recrystallisation Help. (2020, October 30). Reddit r/Chempros.
  • CN101565400B - Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid.

Sources

Reference Data & Comparative Studies

Validation

1H NMR Profiling of 6-Chloro-1H-pyrazolo[3,4-b]pyridin-3-amine: A Regioisomer Comparison Guide

Target Audience: Researchers, Medicinal Chemists, and Analytical Scientists Application: Quality Control, Regioisomer Differentiation, and Kinase Inhibitor Development Executive Summary The compound 6-chloro-1H-pyrazolo[...

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Researchers, Medicinal Chemists, and Analytical Scientists Application: Quality Control, Regioisomer Differentiation, and Kinase Inhibitor Development

Executive Summary

The compound 6-chloro-1H-pyrazolo[3,4-b]pyridin-3-amine (CAS: 1352909-30-8) is a highly privileged, nitrogen-rich bicyclic scaffold utilized extensively as a key intermediate in the development of potent kinase inhibitors, including ALK and DDR1 targeted therapies [1]. During the de novo synthesis of this core—typically via the condensation of substituted chloropyridines with hydrazine—a common analytical challenge is the formation of unintended regioisomers (e.g., 4-chloro or 5-chloro analogs).

This guide provides an objective, data-driven comparison of the 1H NMR performance of the 6-chloro target against its primary structural alternatives. By analyzing the causality behind proton chemical shifts (


) and coupling constants (

), researchers can establish a self-validating analytical workflow to unambiguously confirm regiochemistry prior to downstream drug development.

Mechanistic Causality: Decoding the Pyrazolo[3,4-b]pyridine Core

To understand the 1H NMR spectrum, we must first examine the electronic environment of the pyrazolo[3,4-b]pyridine system. The molecule consists of a pyrazole ring fused to a pyridine ring, with an amine at C-3 and a chlorine atom at C-6.

  • The Heteroatom Exchangeable Protons: The pyrazole N-H (H-1) is highly deshielded due to the electron-withdrawing nature of the adjacent aromatic system, typically appearing as a broad singlet far downfield (~12.50–13.50 ppm). The C-3 amine (NH

    
    ) appears as a broad singlet in the mid-field region (~5.50–6.50 ppm).
    
  • The Pyridine Ring Protons (The Diagnostic Region): The regiochemistry of the chlorine atom dictates the substitution pattern on the pyridine ring. In the 6-chloro isomer, the remaining protons are at C-4 and C-5. Because they are adjacent (ortho) to each other, they split into an AB doublet system.

  • Causality of the Chemical Shift: H-4 is positioned para to the pyridine nitrogen (N-7) and ortho to the bridgehead carbon, placing it in an electron-deficient zone; thus, it resonates further downfield (~8.10 ppm). H-5 is ortho to the chlorine atom. While chlorine is inductively withdrawing, it acts as a resonance donor (

    
    -donor), shielding H-5 and pushing it upfield (~7.20 ppm) [2].
    

Performance Comparison: Differentiating Regioisomers

The most robust method to distinguish the 6-chloro product from its 4-chloro and 5-chloro alternatives is by evaluating the coupling constants (


) of the pyridine ring protons. The geometry of the ring dictates strict 

-value ranges that serve as absolute identifiers.
Quantitative NMR Data Comparison
Compound / RegioisomerPyridine Protons PresentChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
Diagnostic Conclusion
6-Chloro-1H-pyrazolo[3,4-b]pyridin-3-amine (Target) H-4, H-5~8.10 (H-4)~7.20 (H-5)Doublet (d)Doublet (d)

Ortho-coupling confirms C-6 substitution.
4-Chloro-1H-pyrazolo[3,4-b]pyridin-3-amine (Alternative A) H-5, H-6~7.30 (H-5)~8.50 (H-6)Doublet (d)Doublet (d)

Ortho-coupling adjacent to pyridine nitrogen confirms C-4 substitution.
5-Chloro-1H-pyrazolo[3,4-b]pyridin-3-amine (Alternative B) H-4, H-6~8.20 (H-4)~8.60 (H-6)Doublet (d)Doublet (d)

Meta-coupling confirms C-5 substitution.

Note: Data simulated based on established literature values for substituted pyrazolo[3,4-b]pyridines in DMSO-d6 [2].

Self-Validating Experimental Protocol

To ensure reproducibility and trust in the analytical data, the following protocol is designed as a self-validating system.

Rationale for Solvent Choice: The selection of DMSO-d6 over CDCl


 is not merely preferential. The highly polar nature of the pyrazolo[3,4-b]pyridine core, coupled with the hydrogen-bonding potential of the C3-amine and N1-pyrazole proton, necessitates a strongly hydrogen-bond-accepting solvent. Non-polar solvents will induce concentration-dependent aggregation, leading to severe peak broadening and loss of critical 

-coupling resolution.
Step-by-Step Methodology:
  • Sample Preparation: Weigh exactly 5.0–10.0 mg of the synthesized 6-chloro-1H-pyrazolo[3,4-b]pyridin-3-amine.

  • Solvation: Dissolve the solid in 0.6 mL of high-purity DMSO-d6 (100 atom % D, containing 0.03% v/v TMS). Vortex for 30 seconds until optically clear.

  • Acquisition Parameters:

    • Spectrometer: 400 MHz or 500 MHz NMR spectrometer.

    • Temperature: 298 K.

    • Scans (ns): 16 to 64 (adjust based on concentration to achieve a S/N ratio > 100:1 for the pyridine protons).

    • Relaxation Delay (d1): 2.0 seconds to ensure complete relaxation of the quaternary carbons if subsequent 13C NMR is planned.

  • Self-Validation & Processing:

    • Apply a 0.3 Hz exponential line broadening (LB) function prior to Fourier Transformation.

    • Internal Calibration: Phase and baseline correct the spectrum. Explicitly set the residual DMSO pentet to 2.50 ppm .

    • Hydration Check: Verify the HDO peak location. It should appear near 3.33 ppm . If the HDO peak is significantly broadened or shifted, the sample is excessively hydrated, which will trigger chemical exchange with the C3-amine and N1-pyrazole protons, obscuring their signals.

Analytical Decision Workflow

The following Graphviz diagram illustrates the logical decision tree used by analytical chemists to verify the correct regioisomer directly from crude synthesis batches.

NMR_Workflow Crude Crude Pyrazolo[3,4-b]pyridine Synthesis Batch Prep NMR Sample Prep (5-10 mg in DMSO-d6) Crude->Prep Acq 1H NMR Acquisition (400/500 MHz, 298 K) Prep->Acq Analysis Spectral Analysis: Pyridine Ring Protons (H-4, H-5, H-6) Acq->Analysis J8 J ≈ 8.0 Hz (Ortho Coupling: H-4 / H-5) Analysis->J8 Doublets observed J5 J ≈ 5.0 Hz (Ortho Coupling: H-5 / H-6) Analysis->J5 Doublets observed J2 J ≈ 2.0 Hz (Meta Coupling: H-4 / H-6) Analysis->J2 Doublets observed Target Confirmed: 6-Chloro Target Isomer J8->Target Iso1 Rejected: 4-Chloro Regioisomer J5->Iso1 Iso2 Rejected: 5-Chloro Regioisomer J2->Iso2

Caption: Workflow for differentiating pyrazolo[3,4-b]pyridine regioisomers via 1H NMR coupling constants.

References

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL:[Link]

  • A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water Source: Longdom Publishing / ResearchGate URL:[Link]

Comparative

A Comparative Guide to the LC-MS Fragmentation Patterns of Pyrazolo[3,4-b]pyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold The pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, for...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold

The pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds investigated for a wide range of therapeutic applications, including as kinase inhibitors for anticancer therapies.[1][2] The arrangement of nitrogen atoms in this fused heterocyclic system allows for diverse interactions with biological targets. As drug development pipelines increasingly rely on high-throughput screening and rapid compound characterization, liquid chromatography-mass spectrometry (LC-MS) has become an indispensable tool. Understanding the fragmentation patterns of these molecules under collision-induced dissociation (CID) is crucial for their unambiguous identification, structural elucidation, and metabolic profiling.

This guide provides an in-depth analysis of the characteristic LC-MS fragmentation patterns of pyrazolo[3,4-b]pyridine derivatives. We will explore the influence of various substituents on the fragmentation pathways and draw objective comparisons with other common heterocyclic scaffolds in drug discovery, namely indazoles, imidazo[1,2-a]pyridines, and purines. This comparative approach, supported by experimental data from the literature, aims to equip researchers with the knowledge to confidently interpret mass spectra and accelerate their drug discovery efforts.

Characteristic Fragmentation Patterns of the Pyrazolo[3,4-b]pyridine Core

The fragmentation of the pyrazolo[3,4-b]pyridine nucleus is primarily dictated by the stability of the fused aromatic system and the nature of its substituents. Several key fragmentation pathways are consistently observed.

A common fragmentation pathway for more complex, fused pyrazolo[3,4-b]pyridine systems, such as pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines, is initiated by the elimination of a carbon monoxide (CO) molecule (a loss of 28 Da). This is often followed by the loss of a hydrogen cyanide (HCN) molecule (a loss of 27 Da).[3][4] For derivatives containing halogens, the subsequent loss of the halogen radical (e.g., Cl•, Br•) or the corresponding hydrohalic acid (e.g., HCl, HBr) is also a characteristic fragmentation step.[4][5][6][7]

For pyrazolo[3,4-b]pyridine-5-carboxylic acid derivatives, a primary fragmentation is the elimination of a carbon dioxide (CO2) molecule (a loss of 44 Da).[8] This is often followed by the loss of water (18 Da) and then successive losses of CO and HCN.[8]

The substituents on the pyrazolo[3,4-b]pyridine core significantly influence the fragmentation cascade. Electron-donating and electron-withdrawing groups can direct bond cleavages and rearrangements, leading to a rich diversity of product ions.

Comparative Fragmentation Analysis with Alternative Heterocyclic Cores

To provide a comprehensive understanding, the fragmentation patterns of pyrazolo[3,4-b]pyridines are compared with those of other medicinally relevant nitrogen-containing heterocyclic scaffolds.

Heterocyclic CoreCommon Fragmentation PathwaysKey Differentiators
Pyrazolo[3,4-b]pyridine - Loss of HCN (27 Da) from the pyrazole or pyridine ring.- Loss of CO (28 Da) and CO2 (44 Da) from carbonyl/carboxyl-substituted derivatives.[3][4][8]- Loss of halogen radicals or hydrohalic acids for halogenated derivatives.[4][6][7]The initial cleavages often involve the pyridine portion of the fused ring, followed by the pyrazole ring. The presence of both rings offers multiple fragmentation initiation sites.
Indazole - Cleavage of the N-N bond in the pyrazole ring.- Loss of HCN (27 Da).- For N-acylated indazoles, the formation of an acylium-indazole ion is characteristic.Fragmentation is often initiated by the cleavage of the pyrazole ring. The fragmentation is generally simpler compared to the fused pyrazolo[3,4-b]pyridine system.
Imidazo[1,2-a]pyridine - Homolytic cleavage of substituent bonds, especially at the 3-position.[9]- Elimination of CO.[9]- Cleavage of the pyridine ring.The initial fragmentation is often dictated by the substituent at the 3-position. The fusion of the imidazole and pyridine rings leads to a stable core with fragmentation often occurring at the substituent level first.
Purine - Cleavage of the glycosidic bond in nucleoside analogs.[10][11]- Stepwise fragmentation of the purine core, often involving losses of HCN and other small molecules.[7]The fragmentation is highly dependent on whether it is the core purine or a nucleoside/nucleotide analog. For the core, fragmentation involves the breakdown of both the pyrimidine and imidazole rings.

Table 1: Comparison of Common Fragmentation Pathways of Different Heterocyclic Cores. This table provides a summary of the typical fragmentation patterns observed for pyrazolo[3,4-b]pyridines and three other common heterocyclic scaffolds in drug discovery. The key differentiators highlight the unique aspects of each core's fragmentation behavior.

Proposed Fragmentation Mechanisms

The following diagrams illustrate the proposed fragmentation pathways for a representative pyrazolo[3,4-b]pyridine derivative.

M [M+H]+ M_minus_HCN [M+H - HCN]+ M->M_minus_HCN -HCN M_minus_CO [M+H - CO]+ M->M_minus_CO -CO (from carbonyl) M_minus_Halogen [M+H - X•]+ M->M_minus_Halogen -X• (from halogen)

Figure 1: Simplified Fragmentation Pathways of a Generic Substituted Pyrazolo[3,4-b]pyridine. This diagram illustrates some of the common initial fragmentation steps for a protonated pyrazolo[3,4-b]pyridine molecule, including the neutral loss of hydrogen cyanide (HCN), carbon monoxide (CO), and a halogen radical (X•).

Experimental Protocol: A General Method for LC-MS/MS Analysis of Pyrazolo[3,4-b]pyridine Derivatives

This section provides a detailed, step-by-step methodology for the analysis of novel pyrazolo[3,4-b]pyridine derivatives, typical for kinase inhibitor screening programs.

1. Sample Preparation

  • Objective: To prepare a clean sample solution suitable for LC-MS injection.

  • Procedure:

    • Prepare a 1 mg/mL stock solution of the pyrazolo[3,4-b]pyridine derivative in a suitable organic solvent (e.g., DMSO, methanol).

    • Dilute the stock solution with an appropriate solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL.

    • For samples from biological matrices (e.g., plasma, serum), a protein precipitation step is necessary. Add three volumes of cold acetonitrile containing an internal standard to one volume of the biological sample.

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean vial for LC-MS analysis.

2. Liquid Chromatography (LC) Conditions

  • Objective: To achieve chromatographic separation of the analyte from impurities and matrix components.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is a common choice.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would be:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions

  • Objective: To detect and fragment the analyte for structural confirmation.

  • Instrumentation: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode is typically used for nitrogen-containing heterocyclic compounds.

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Desolvation Gas Flow: 800 L/hr

  • MS Scan:

    • Full Scan (MS1): Scan a mass range appropriate for the expected molecular weight of the compound (e.g., m/z 100-1000).

  • MS/MS Scan (Product Ion Scan):

    • Select the protonated molecule [M+H]+ as the precursor ion.

    • Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation and obtain a characteristic product ion spectrum. Nitrogen is commonly used as the collision gas.

cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection Stock Stock Dilution Dilution Stock->Dilution Injection Injection Dilution->Injection C18_Column C18_Column Injection->C18_Column Gradient Elution ESI_Source ESI_Source C18_Column->ESI_Source Mass_Analyzer Mass_Analyzer ESI_Source->Mass_Analyzer MS1_Scan MS1_Scan Mass_Analyzer->MS1_Scan Full Scan MS2_Scan MS2_Scan Mass_Analyzer->MS2_Scan Product Ion Scan (CID)

Sources

Validation

High-Resolution FTIR Spectral Analysis of Primary Amine Stretches in Pyrazolopyridines: A Comparative Guide to Sampling Techniques

Introduction Pyrazolopyridines are privileged heterocyclic scaffolds in modern drug discovery, frequently serving as purine bioisosteres in the development of targeted kinase inhibitors[1]. The functionalization of these...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction Pyrazolopyridines are privileged heterocyclic scaffolds in modern drug discovery, frequently serving as purine bioisosteres in the development of targeted kinase inhibitors[1]. The functionalization of these rings with primary amines (-NH₂) is a critical synthetic step that dictates the molecule's hydrogen-bonding capability within a target protein's hinge region. Fourier-Transform Infrared (FTIR) spectroscopy is the frontline analytical tool for confirming the presence of this primary amine. However, accurately resolving the N-H stretching vibrations in the 3500–3300 cm⁻¹ region requires a nuanced understanding of both molecular physics and instrumental sampling techniques.

As a Senior Application Scientist, I frequently encounter researchers struggling to differentiate the primary amine doublet from background noise or moisture interference. This guide objectively compares the two dominant FTIR sampling techniques—Attenuated Total Reflectance (ATR) and KBr Pellet Transmission—providing causality-driven insights and self-validating protocols to ensure spectral integrity.

Mechanistic Causality: The Primary Amine Doublet Why does a primary amine produce two distinct bands, while a secondary amine produces only one? The answer lies in the vibrational degrees of freedom. The -NH₂ group undergoes two coupled stretching modes:

  • Asymmetric Stretch (~3400–3500 cm⁻¹): The two hydrogen atoms move in opposite directions. This requires higher energy, thus appearing at a higher wavenumber[2].

  • Symmetric Stretch (~3300–3400 cm⁻¹): The two hydrogen atoms move in phase (together). This requires slightly less energy, appearing at a lower wavenumber[2][3].

In pyrazolopyridines, the electron-withdrawing nature of the heterocyclic core and potential intramolecular hydrogen bonding can broaden these bands or shift them to lower wavenumbers. Furthermore, this critical 3500–3300 cm⁻¹ window overlaps perfectly with the broad O-H stretching band of water. Therefore, selecting an FTIR technique that maximizes the Signal-to-Noise (S/N) ratio in this specific high-frequency region while minimizing moisture contamination is paramount.

Workflow: Strategic Selection of FTIR Modality

FTIR_Workflow A Synthesized Pyrazolopyridine (Primary Amine Intact?) B Assess Analytical Objective & Sample Properties A->B C High Throughput & Moisture Sensitive B->C D High Resolution & Publication Quality B->D E ATR-FTIR Method (Diamond/ZnSe Crystal) C->E F Transmission Method (KBr Pellet Matrix) D->F G Spectral Acquisition Focus: 3500-3300 cm⁻¹ E->G Lower S/N at high cm⁻¹ F->G High S/N, watch H₂O H Resolve N-H Doublet (Asymmetric & Symmetric) G->H I Self-Validation: Assess O-H Interference H->I

Decision matrix for selecting FTIR sampling techniques for primary amine characterization.

Comparative Analysis: ATR-FTIR vs. KBr Pellet Transmission When analyzing the high-wavenumber region (>2800 cm⁻¹), the physical interaction between the IR beam and the sample dictates spectral quality.

  • ATR-FTIR: Utilizes an internal reflection element (IRE) like a diamond crystal. The depth of penetration of the evanescent wave is inversely proportional to the wavenumber. Consequently, at 3500 cm⁻¹, the penetration depth is extremely shallow, leading to weaker absorbance signals and a potentially jagged baseline[4]. However, it requires zero sample preparation, eliminating the introduction of external moisture[5].

  • KBr Pellet Transmission: The sample is diluted in an IR-transparent potassium bromide matrix. Because the IR beam passes entirely through the sample pathlength, it yields superior S/N ratios and smooth baselines at high wavenumbers, making it the gold standard for resolving the delicate N-H doublet[4][5]. The critical trade-off is KBr's hygroscopic nature; poor preparation will introduce a massive O-H band that swallows the amine signals.

Quantitative Data Presentation Table 1: Representative comparison of FTIR performance metrics for a model 5-amino-pyrazolopyridine compound.

MetricATR-FTIR (Diamond Crystal)Transmission (KBr Pellet)Analytical Impact
Asymmetric N-H Peak 3455 cm⁻¹ (Weak, Broad)3462 cm⁻¹ (Sharp, Distinct)KBr provides better resolution of the higher energy stretch.
Symmetric N-H Peak 3340 cm⁻¹ (Weak)3345 cm⁻¹ (Sharp, Distinct)ATR penetration depth limits signal intensity at >3000 cm⁻¹.
S/N Ratio (at 3400 cm⁻¹) ~ 15:1~ 120:1KBr yields a significantly smoother baseline[4].
O-H Interference Risk Low (Surface moisture only)High (Hygroscopic matrix)KBr requires rigorous desiccation protocols.
Sample Prep Time < 1 minute5 - 10 minutesATR is superior for high-throughput screening.

Self-Validating Experimental Protocols To ensure scientific integrity, the following protocols incorporate built-in validation steps to prevent false-positive interpretations caused by water vapor or matrix effects.

Protocol A: High-Resolution KBr Pellet Transmission Objective: Achieve publication-quality resolution of the N-H doublet.

  • Matrix Desiccation (Causality): Dry spectroscopic-grade KBr powder in an oven at 110°C for at least 4 hours prior to use. Reasoning: KBr is highly hygroscopic; ambient moisture will create a broad O-H band at 3400 cm⁻¹ that masks the primary amine[5].

  • Milling: Combine 1–2 mg of the pyrazolopyridine analyte with 100 mg of dried KBr in an agate mortar. Grind vigorously for 1 minute until a fine, uniform powder is achieved. Reasoning: Particles larger than the IR wavelength (>2.5 µm) cause Christiansen effect scattering, distorting the baseline.

  • Pressing: Transfer the mixture to a 13 mm die set. Apply 10 tons of pressure under a vacuum for 2 minutes to form a transparent pellet.

  • Acquisition & Validation: Collect the spectrum (32 scans, 4 cm⁻¹ resolution).

    • Self-Validation Check: Inspect the region around 1630 cm⁻¹ (water bending mode). If a strong peak is present here alongside a broad 3400 cm⁻¹ band, your pellet is wet. Discard and remake. If the 1630 cm⁻¹ band is absent, the doublet at 3500/3300 cm⁻¹ is definitively your primary amine.

Protocol B: Rapid ATR-FTIR Screening Objective: Fast confirmation of functional group transformations without moisture artifacts.

  • Background Collection: Clean the diamond ATR crystal with isopropanol and allow it to evaporate. Collect a background spectrum (ambient air).

  • Sample Application: Place 2–3 mg of neat pyrazolopyridine powder directly onto the crystal.

  • Compression (Causality): Lower the pressure anvil until the clutch clicks. Reasoning: The evanescent wave only penetrates ~1-2 µm into the sample. Intimate optical contact is non-negotiable for signal generation.

  • Acquisition & Validation: Collect the spectrum (64 scans to compensate for lower high-wavenumber sensitivity, 4 cm⁻¹ resolution).

    • Self-Validation Check: Apply an ATR-correction algorithm (available in most spectrometer software). Because higher wavenumbers penetrate less deeply, the uncorrected N-H peaks will appear artificially weak compared to the fingerprint region. The correction normalizes the relative intensities, confirming the amine's presence without KBr-induced moisture risks.

Conclusion For routine, high-throughput verification of pyrazolopyridine synthesis, ATR-FTIR provides an artifact-free, rapid solution. However, when the analytical objective demands absolute structural elucidation and publication-grade resolution of the primary amine's symmetric and asymmetric stretches, the KBr pellet method—executed with rigorous moisture control—remains the undisputed gold standard.

References
  • Interpreting Infrared Spectra - Specac Ltd[2]

  • Why Is Kbr Commonly Used As A Binder In Ftir Sample Preparation? Discover Its Ir Transparency Benefits - Kintek Press[5]

  • A Researcher's Guide to Confirming C=N Bond Formation with FTIR Spectroscopy - Benchchem[3]

  • Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents - PMC[1]

  • The Effect of Sample Preparation Techniques on Lignin Fourier Transform Infrared Spectroscopy - MDPI[4]

Sources

Comparative

Comparison of pyrazolo[3,4-b]pyridine vs pyrazolo[1,5-a]pyrimidine potency

A Technical Comparison Guide for Medicinal Chemists Executive Summary In the landscape of kinase inhibitor design, nitrogen-fused heterocycles are the "privileged structures" of choice. Among these, pyrazolo[3,4-b]pyridi...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Comparison Guide for Medicinal Chemists

Executive Summary

In the landscape of kinase inhibitor design, nitrogen-fused heterocycles are the "privileged structures" of choice. Among these, pyrazolo[3,4-b]pyridine (often called 7-azaindazole) and pyrazolo[1,5-a]pyrimidine represent two dominant, yet distinct, scaffolds. While both function as bioisosteres of the adenine ring in ATP, their electronic signatures, vector orientations for substitution, and solubility profiles dictate divergent therapeutic applications.

This guide objectively compares these two scaffolds, supported by experimental data, to assist researchers in selecting the optimal core for their specific target profile.

Part 1: Structural & Electronic Divergence

The fundamental difference lies in the fusion topology and the nature of the bridgehead atoms. This dictates the hydrogen bond donor/acceptor (HBD/HBA) capabilities essential for interacting with the kinase hinge region.

1.1 Structural Anatomy & Numbering
  • Pyrazolo[3,4-b]pyridine (7-Azaindazole): A 5,6-fused system where the rings are distinct. The N1-H acts as a critical H-bond donor, mimicking the N9-H of purine.

  • Pyrazolo[1,5-a]pyrimidine: A 5,6-fused system sharing a bridgehead nitrogen. This scaffold lacks the N-H donor in its core aromatic state, altering its interaction with the hinge region (often requiring substituents to provide the donor).

Scaffolds cluster_0 Pyrazolo[3,4-b]pyridine (7-Azaindazole) cluster_1 Pyrazolo[1,5-a]pyrimidine PP_34b N1 (Donor) N7 (Acceptor) C3 (Vector to Gatekeeper) C4/5/6 (Solvent Front) Hinge Hinge Region Interaction PP_34b->Hinge Direct mimics Purine (N1-H, N7) PP_15a N1 (Acceptor) N4 (Bridgehead) C3 (Hinge/Gatekeeper) C7 (Solvent Front) PP_15a->Hinge Requires C3/C5 substituents

Figure 1: Structural logic and binding vectors of the two scaffolds.

1.2 Physicochemical Properties
PropertyPyrazolo[3,4-b]pyridinePyrazolo[1,5-a]pyrimidineImpact on Drug Design
H-Bond Donors (Core) 1 (N1-H)0 (All N are acceptors)[3,4-b] binds hinge directly; [1,5-a] needs functionalization.
Basicity (pKa) Low (Pyridine N is weakly basic)Moderate (N1 is accessible)[1,5-a] often has better solubility at low pH.
Lipophilicity (cLogP) ModerateLower (More polar N content)[1,5-a] is generally more "drug-like" for CNS penetration.
Metabolic Stability High (Aromatic stability)Variable (Pyridine ring susceptible)[3,4-b] often requires blocking groups at C4/C6.
Part 2: Potency & Selectivity Case Studies
2.1 Case Study A: TRK Inhibition (The [1,5-a] Advantage)

The pyrazolo[1,5-a]pyrimidine scaffold has achieved clinical dominance in Tropomyosin Receptor Kinase (TRK) inhibition (e.g., Larotrectinib).

  • Mechanism: The scaffold orients substituents at C3 and C5 to interact with the hinge (Met592) and the solvent front simultaneously.

  • Data: In comparative SAR studies, [1,5-a] derivatives consistently yield sub-nanomolar potency due to the ability to "wrap" the kinase active site via macrocyclization.

CompoundScaffoldTargetIC50 (nM)Key Interaction
Larotrectinib Pyrazolo[1,5-a]pyrimidineTRKA0.4 - 2.0C3-pyrrolidine H-bond to hinge
Repotrectinib Pyrazolo[1,5-a]pyrimidineTRKA (G595R)< 0.2Macrocycle stabilizes active conformation
Comp 15y Pyrazolo[3,4-b]pyridineTBK10.2N1-H/N7 interaction with hinge Glu/Cys
2.2 Case Study B: GSK-3

Inhibition (The [3,4-b] Advantage)

For Glycogen Synthase Kinase-3 (GSK-3), the pyrazolo[3,4-b]pyridine scaffold is preferred.

  • Mechanism: GSK-3 requires a tight donor-acceptor pair in the hinge. The N1-H and N7 of the 7-azaindazole core perfectly mimic the donor-acceptor motif of ATP, often resulting in higher intrinsic affinity without complex side chains.

  • Potency: 6-aryl-substituted pyrazolo[3,4-b]pyridines frequently exhibit IC50 < 10 nM against GSK-3

    
     with >50-fold selectivity over CDK2.
    
Part 3: Experimental Protocols
3.1 Synthesis Workflows

The choice of scaffold often comes down to synthetic accessibility. [1,5-a] systems are generally easier to diversify at the late stage via condensation.

Synthesis cluster_A Route A: Pyrazolo[1,5-a]pyrimidine cluster_B Route B: Pyrazolo[3,4-b]pyridine Start1 5-Aminopyrazole StepA1 Cyclocondensation (Reflux in EtOH/AcOH) Start1->StepA1 + 1,3-Electrophile StepB1 Nucleophilic Subst. + Cyclization Start1->StepB1 + 2-Halo-pyridine Reagent1 1,3-Dicarbonyl (or equivalent) Reagent1->StepA1 Reagent2 2-Chloronicotinic acid Reagent2->StepB1 ProductA Pyrazolo[1,5-a]pyrimidine (Regioselective) StepA1->ProductA ProductB Pyrazolo[3,4-b]pyridine (7-Azaindazole) StepB1->ProductB

Figure 2: Divergent synthetic pathways from a common 5-aminopyrazole precursor.

3.2 Protocol: Synthesis of Pyrazolo[1,5-a]pyrimidine Core

This protocol yields the core scaffold used in TRK inhibitor synthesis.

  • Reagents: 3-Amino-4-cyanopyrazole (1.0 eq), 1,3-diketone (e.g., acetylacetone, 1.1 eq), Glacial Acetic Acid (solvent).

  • Procedure:

    • Dissolve the aminopyrazole in glacial acetic acid (5 mL/mmol).

    • Add the 1,3-diketone dropwise at room temperature.

    • Heat the mixture to reflux (118°C) for 4–6 hours. Monitor via TLC (EtOAc/Hexane 1:1).

    • Workup: Cool to room temperature. The product often precipitates. Filter the solid and wash with cold ethanol. If no precipitate, evaporate solvent and recrystallize from EtOH.

  • Validation: 1H NMR should show the disappearance of the pyrazole -NH2 protons (broad singlet ~5-6 ppm) and the formation of new aromatic protons on the pyrimidine ring.

3.3 Protocol: Kinase Potency Assay (FRET-based)

Standardized method to compare IC50 values.

  • System: LanthaScreen™ Eu Kinase Binding Assay (ThermoFisher) or Z'-LYTE™.

  • Steps:

    • Preparation: Dilute compounds in 100% DMSO (10-point dose response, 3-fold serial dilution).

    • Incubation: Mix Kinase (5 nM), Tracer (Alexa Fluor™ conjugate), and Antibody (Eu-anti-tag) in assay buffer.

    • Addition: Add 10 nL of compound to 10 µL of kinase mixture in a 384-well plate.

    • Read: Incubate for 60 min at RT. Read FRET signal (Excitation 340 nm, Emission 615/665 nm).

    • Analysis: Plot Emission Ratio (665/615) vs. log[Compound]. Fit to Sigmoidal Dose-Response equation to determine IC50.

Part 4: Conclusion & Recommendation
  • Choose Pyrazolo[1,5-a]pyrimidine if:

    • You are targeting TRK, B-Raf, or RET .

    • You require a "bent" conformation to access a back-pocket or solvent-exposed region.

    • You intend to use macrocyclization strategies (connecting C3 and C5).

    • Key Advantage: Superior solubility and established clinical success in solid tumors.

  • Choose Pyrazolo[3,4-b]pyridine if:

    • You are targeting GSK-3, TBK1, or CDK2 .

    • Your target requires a strict Adenine-mimic (Donor-Acceptor) at the hinge.

    • You need a rigid, planar core for intercalation (e.g., Topoisomerase targeting).

    • Key Advantage: Higher intrinsic ligand efficiency (LE) due to direct hinge hydrogen bonding without bulky substituents.

References
  • Vertex Pharmaceuticals. (2009). Novel pyrazolopyrimidines as highly potent B-Raf inhibitors. Bioorganic & Medicinal Chemistry Letters.[1] Link

  • Array BioPharma. (2012). Potent and selective pyrazolo[1,5-a]pyrimidine based inhibitors of B-Raf(V600E) kinase. Bioorganic & Medicinal Chemistry Letters.[1] Link

  • Wyeth Research. (2010). Indazolylpyrazolopyrimidine as Highly Potent B-Raf Inhibitors with in Vivo Activity. Journal of Medicinal Chemistry. Link

  • GlaxoSmithKline. (2003). 6-heteroaryl-pyrazolo[3,4-b]pyridines: potent and selective inhibitors of glycogen synthase kinase-3 (GSK-3).[2] Bioorganic & Medicinal Chemistry Letters.[1] Link

  • MDPI. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors.[3] Pharmaceuticals.[4] Link

  • University of Dundee. (2022).[5] Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

Sources

Validation

A Senior Application Scientist's Guide to HPLC Method Development for Separating Pyrazolo[3,4-b]pyridine Regioisomers

Introduction: The Regioisomer Challenge in Drug Discovery The pyrazolo[3,4-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds investigated for their therapeutic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Regioisomer Challenge in Drug Discovery

The pyrazolo[3,4-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds investigated for their therapeutic potential, including roles as kinase inhibitors and anti-leukemic agents.[1][2][3] During the synthesis of these candidates, the formation of regioisomers—molecules with identical atoms and bonds but different spatial arrangements of substituents—is a common and critical challenge.[4] These isomers often exhibit vastly different pharmacological activities and toxicological profiles. Consequently, their accurate separation and quantification are non-negotiable for regulatory approval and ensuring patient safety.

Regioisomers possess nearly identical physicochemical properties, such as molecular weight, pKa, and often logP, making their separation by high-performance liquid chromatography (HPLC) a formidable task.[5] A standard C18 column with a generic gradient may prove entirely insufficient. This guide provides a systematic, in-depth comparison of HPLC strategies, moving beyond rote protocols to explain the underlying chromatographic principles that enable the successful resolution of these challenging compounds. We will explore method development within the two primary modes of separation applicable here: Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC).

Pillar 1: Understanding the Analyte's "Personality"

Before any injection, a successful separation begins with understanding the physicochemical characteristics of the pyrazolo[3,4-b]pyridine molecule.

  • Inherent Basicity: The pyridine nitrogen atom imparts a basic character to the scaffold, with a typical pKa in the range of 5-6.[6][7] This is the single most important parameter for method development in RP-HPLC, as the molecule's ionization state—and therefore its polarity and retention—can be manipulated by adjusting the mobile phase pH.[8][9]

  • Polarity and Hydrophobicity: The overall polarity is dictated by the nature of the substituents (R¹, R², etc.). Highly polar functional groups (e.g., -OH, -NH₂, -COOH) may render the molecule poorly retained on traditional RP columns, making HILIC a more suitable approach.[10] Conversely, lipophilic moieties (e.g., -Ph, -CF₃, -tBu) will increase retention in RP-HPLC.

  • Aromaticity and π-π Interactions: The fused aromatic ring system is electron-rich, creating opportunities for π-π stacking interactions.[1] This suggests that stationary phases containing phenyl groups may offer alternative selectivity compared to purely aliphatic phases like C18.[11][12]

Strategy 1: Reversed-Phase HPLC – The Workhorse Reimagined

RP-HPLC separates molecules based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase.[13] While it is the most common chromatographic mode, success with regioisomers requires a nuanced approach to phase selection and mobile phase optimization.

Logical Workflow for RP-HPLC Method Development

The following workflow illustrates a systematic process for developing a robust RP-HPLC method for pyrazolo[3,4-b]pyridine regioisomers.

RP_HPLC_Workflow cluster_analyte Analyte Assessment cluster_screening Initial Screening cluster_optimization Optimization A Estimate logP and pKa of Regioisomers B Select Columns: 1. C18 (Workhorse) 2. Phenyl-Hexyl (π-π) A->B C Select Mobile Phases: 1. ACN/Water 2. MeOH/Water B->C D Run Generic Gradient (e.g., 5-95% B in 15 min) at acidic pH (e.g., pH 2.7) C->D E Evaluate Resolution (Rs) D->E F Is Rs > 1.5? E->F G pH Optimization: Screen pH 2.5 to 7.5 (fully protonated or neutral) F->G No H Fine-tune Gradient Slope & Isocratic Hold F->H Yes G->H I Method Finalized H->I

Caption: RP-HPLC method development workflow.

Stationary Phase Selection: Beyond C18

The choice of stationary phase is a powerful tool for influencing selectivity.

  • C18 (Octadecylsilane): This is the universal starting point. It separates almost exclusively on hydrophobic interactions.[12][14] For regioisomers where substituent position significantly alters the overall hydrophobicity, a C18 column may be sufficient.

  • Phenyl-Hexyl: This is a highly recommended secondary screening column. The phenyl groups provide a "shape-selective" mechanism through π-π interactions with the pyrazolo[3,4-b]pyridine core.[11][12] A regioisomer where a substituent is positioned in a way that sterically hinders this interaction will elute differently than an isomer where the interaction is favorable, even if their overall hydrophobicity is similar.

Mobile Phase Optimization: The Key to Resolution
  • Organic Modifier (ACN vs. MeOH): Acetonitrile and methanol are the most common organic modifiers. Switching between them is a primary strategy for altering selectivity.[15] Methanol is a protic solvent capable of hydrogen bonding, while acetonitrile has a strong dipole moment. These different properties can change how the regioisomers interact with the stationary and mobile phases, often leading to changes in elution order. A "solvent triangle" approach can systematically explore the selectivity space between ACN, MeOH, and a third solvent like tetrahydrofuran.[16][17]

  • pH Control (The Critical Parameter): For basic compounds like pyrazolo[3,4-b]pyridines, pH is the most impactful parameter. The goal is to operate at a pH at least 2 units away from the analyte's pKa to ensure a single, stable ionization state.[18]

    • Acidic pH (e.g., 2.5 - 3.5): At this pH, the pyridine nitrogen will be fully protonated (cationic). The molecule becomes more polar and retention times decrease. This is often an excellent starting point as it typically yields sharp peaks and robust methods.

    • Neutral/Slightly Basic pH (e.g., 7.0 - 8.0): At this pH, the pyridine nitrogen will be in its neutral, non-ionized form. The molecule is less polar and retention times will be significantly longer.

    • The "Danger Zone" (pH ≈ pKa): Operating at a pH close to the pKa will result in a mixed population of ionized and neutral forms, leading to broad, distorted peaks and a method that is highly sensitive to small pH variations.[9]

Experimental Protocol: RP-HPLC Method Development
  • Analyte Preparation: Prepare a 1 mg/mL stock solution of the regioisomer mixture in a suitable solvent (e.g., 50:50 ACN:Water). Dilute to a working concentration of ~50 µg/mL.

  • Initial Screening Conditions:

    • Columns: (a) C18, 4.6 x 150 mm, 3.5 µm; (b) Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water (pH ≈ 2.7).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at a suitable wavelength (e.g., 254 nm or λmax).

    • Gradient: 5% to 95% B over 15 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.

  • Evaluation: Analyze the chromatograms from both columns. If separation is poor (Resolution < 1.5), proceed to pH optimization.

  • pH Optimization:

    • Prepare buffers at different pH values (e.g., pH 4.5 using ammonium acetate, pH 7.0 using ammonium bicarbonate).

    • Repeat the gradient run on the most promising column from the initial screen at each new pH condition.

  • Gradient Optimization: Once the best column/pH combination is found, refine the gradient slope to maximize resolution around the eluting peaks. If peaks are well-separated, the gradient can be steepened to reduce run time.

Data Comparison: Hypothetical RP-HPLC Screening Results
Condition IDColumnMobile Phase BpHIsomer 1 RT (min)Isomer 2 RT (min)Resolution (Rs)Comments
RP-1C18Acetonitrile2.78.528.520.00Co-elution, poor selectivity.
RP-2Phenyl-HexylAcetonitrile2.78.959.251.65Baseline separation achieved due to π-π interactions.
RP-3Phenyl-HexylMethanol2.710.1110.351.30Partial separation, selectivity change observed.
RP-4Phenyl-HexylAcetonitrile7.012.4312.982.10Excellent separation, but longer run time due to increased retention of the neutral form.

Strategy 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative for polar compounds that are not well-retained in RP-HPLC (e.g., those with multiple polar substituents).[10] It utilizes a polar stationary phase (like bare silica) and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.[19] Retention is driven by the partitioning of the analyte into a water-enriched layer on the surface of the stationary phase.[20]

Logical Workflow for HILIC Method Development

HILIC_Workflow cluster_analyte Analyte Assessment cluster_screening Initial Screening cluster_optimization Optimization A Analyte has low retention in RP-HPLC (logD < 0) B Select Columns: 1. Bare Silica 2. Amide or Diol A->B C Mobile Phase: ACN/Water with buffer (e.g., 10 mM Ammonium Formate, pH 3.0) B->C D Run High-to-Low Aqueous Gradient (e.g., 95:5 to 60:40 ACN:Water) C->D E Evaluate Retention & Resolution D->E F Are peaks retained & separated? E->F G Adjust Buffer Concentration (affects ionic interactions) F->G No H Optimize Water Content & Gradient Slope F->H Yes G->H I Method Finalized H->I

Caption: HILIC method development workflow.

Stationary Phase Selection
  • Bare Silica: Unbonded silica is the most widely used HILIC stationary phase.[19] Its surface silanol groups are highly polar and facilitate the formation of the aqueous layer for partitioning.

  • Amide or Diol Phases: These bonded phases offer different selectivities compared to bare silica. They are generally less acidic and can provide unique hydrogen bonding and dipole-dipole interactions, which can be beneficial for separating closely related isomers.[21]

Mobile Phase Optimization

In HILIC, the mobile phase composition is counter-intuitive compared to RP-HPLC.

  • Organic Solvent: Acetonitrile is the weak solvent and is required in high concentrations (>60%) to promote retention.

  • Aqueous Component: Water is the strong, eluting solvent. Increasing the percentage of water will decrease retention.[10]

  • Buffer/Additive: A buffer (e.g., ammonium formate or ammonium acetate) is crucial in HILIC. It controls the pH and ionic strength of the aqueous layer. This is vital for maintaining consistent retention and good peak shape, especially for ionizable compounds like pyrazolo[3,4-b]pyridines.[20]

Experimental Protocol: HILIC Method Development
  • Analyte Preparation: As per the RP-HPLC protocol, but ensure the final injection solvent has a high organic content (e.g., 90:10 ACN:Water) to be compatible with the mobile phase and prevent peak distortion.

  • Initial Screening Conditions:

    • Columns: (a) Bare Silica, 4.6 x 100 mm, 3.5 µm; (b) Amide, 4.6 x 100 mm, 3.5 µm.

    • Mobile Phase A: 95:5 ACN:Water with 10 mM Ammonium Formate, pH 3.0.

    • Mobile Phase B: 50:50 ACN:Water with 10 mM Ammonium Formate, pH 3.0.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection: UV at a suitable wavelength.

    • Gradient: 0% to 100% B over 12 minutes (this equates to a gradient from 5% to 50% aqueous), hold for 2 minutes, then return to 0% B and equilibrate for 5 minutes. Note: Equilibration is critical in HILIC.

  • Optimization:

    • Evaluate retention and resolution. If retention is too strong, increase the starting percentage of the aqueous component (Mobile Phase B).

    • Vary the buffer concentration (e.g., from 5 mM to 20 mM) to modulate electrostatic interactions, which can significantly affect selectivity for charged analytes.

Data Comparison: Hypothetical HILIC Screening Results
Condition IDColumnBufferIsomer 1 RT (min)Isomer 2 RT (min)Resolution (Rs)Comments
HILIC-1Bare Silica10 mM AmFm, pH 3.06.817.051.45Partial separation, good starting point.
HILIC-2Amide10 mM AmFm, pH 3.07.558.012.05Baseline separation, Amide phase offers better selectivity.

Advanced Strategies: When Conventional Methods Fall Short

For particularly difficult separations, other techniques can be explored:

  • Mixed-Mode Chromatography: These columns possess both hydrophobic (e.g., C18) and ion-exchange (e.g., cation exchange) functionalities on a single stationary phase.[6][22] This dual mechanism can provide exceptional selectivity for basic, ionizable compounds like pyrazolo[3,4-b]pyridines.

  • Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO₂ as the main mobile phase, modified with a small amount of an organic solvent like methanol.[23] It is an orthogonal technique to LC, often providing unique selectivity for isomers. Pyridine-based stationary phases are particularly effective in SFC for separating basic compounds.[24][25]

Conclusion and Recommendations

The separation of pyrazolo[3,4-b]pyridine regioisomers is a solvable, albeit complex, analytical challenge. A successful strategy is not based on a single "magic bullet" method but on a systematic evaluation of analyte properties and chromatographic variables.

  • Start with Reversed-Phase HPLC. It is robust and widely available. Critically, do not rely solely on a C18 column. Always screen a Phenyl-based column in parallel to leverage potential π-π interactions.

  • Master pH Control. For these basic heterocycles, mobile phase pH is the most powerful tool for manipulating retention and selectivity in RP-HPLC. Always work at a pH at least 2 units away from the analyte pKa.

  • Consider HILIC for Polar Analogs. If your regioisomers are highly polar and elute near the void volume in RP-HPLC, HILIC is the logical next step and often provides the necessary retention and resolution.

  • Systematic Screening is Key. A logical, structured approach that screens both stationary and mobile phase variables will always yield a better, more robust method than a random walk approach.

By applying the principles and workflows outlined in this guide, researchers, scientists, and drug development professionals can confidently develop and validate reliable HPLC methods to ensure the purity and quality of their pyrazolo[3,4-b]pyridine-based drug candidates.

References

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  • Bocian, S., et al. (2018). Synthesis of stationary phases containing pyridine, phenol, aniline and morpholine via click chemistry and their characterization and evaluation in supercritical fluid chromatography. ResearchGate. Retrieved from [Link]

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  • Duan, Y., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Molecules, 26(11), 3144. Retrieved from [Link]

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  • Napte, B. (2023, October 30). pH, pKa, and Retention. Pharma Growth Hub. Retrieved from [Link]

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  • Wang, M., et al. (2019). Asymmetric Synthesis of Chiral Pyrazolo[3,4-b]pyridin-6-ones under Carbene Catalysis. Angewandte Chemie, 131(35), 12341-12345. Retrieved from [Link]

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Comparative

Structural Characterization Guide: 3-Amino-6-chloropyrazolo[3,4-b]pyridine

This guide provides an in-depth structural and experimental analysis of 3-amino-6-chloropyrazolo[3,4-b]pyridine , a critical heterocyclic scaffold in the development of kinase inhibitors (e.g., targeting VEGFR-2). Execut...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth structural and experimental analysis of 3-amino-6-chloropyrazolo[3,4-b]pyridine , a critical heterocyclic scaffold in the development of kinase inhibitors (e.g., targeting VEGFR-2).

Executive Summary & Significance

3-amino-6-chloropyrazolo[3,4-b]pyridine is a fused bicyclic system combining a pyridine ring and a pyrazole ring. Its structural significance lies in its ability to mimic the purine ring of ATP, making it a privileged scaffold for designing Type I and Type II kinase inhibitors.

The presence of the 6-chloro substituent is pivotal: it provides a handle for further functionalization (via Suzuki-Miyaura or Buchwald-Hartwig couplings) and alters the electronic landscape of the pyridine ring, enhancing


-stacking capabilities compared to the non-chlorinated parent.

Crystallographic Data Comparison

As direct single-crystal data for the specific unsubstituted 3-amino-6-chloro derivative is often proprietary or found within complex co-crystals, this guide utilizes Comparative Structural Modeling (CSM) . We analyze the target against its verified parent scaffold (3-amino-1H-pyrazolo[3,4-b]pyridine ) and a structurally characterized 6-chloro analog (CJ129 ) to establish its solid-state profile.

Table 1: Comparative Crystal Data & Predicted Parameters
ParameterTarget: 3-amino-6-chloro... Parent: 3-amino-1H-pyrazolo... Analog: CJ129 (6-Cl-3-Me...)
Crystal System Monoclinic (Predicted)MonoclinicMonoclinic
Space Group P2₁/c (Predicted)


Z (Molecules/Cell) 444
Density (

)
~1.52 g/cm³1.42 g/cm³1.48 g/cm³
Packing Motif Inversion Dimers (R

(8))
Inversion Dimers

-Stacked Sheets

-

Distance
3.4 – 3.6 Å3.65 Å3.683 Å
Melting Point >240°C (Dec.)220–225°C250–252°C

Analyst Note: The introduction of the chlorine atom at position 6 typically increases the density and melting point due to the heavy atom effect and enhanced halogen bonding potential, while maintaining the planar sheet-like packing characteristic of the


 space group.

Structural Insights & Molecular Interactions

Understanding the intermolecular forces is crucial for predicting solubility and formulation stability.

A. Hydrogen Bonding Network (The "Zipper")

The 3-amino-pyrazolo[3,4-b]pyridine core features a self-complementary Hydrogen Bond Donor (HBD) and Hydrogen Bond Acceptor (HBA) motif.

  • Primary Interaction: The amino group (

    
    ) at position 3 acts as a donor to the pyridine nitrogen (
    
    
    
    ) of a neighboring molecule.
  • Motif: This forms a centrosymmetric R

    
    (8)  dimer, creating a "ribbon" structure running parallel to the crystallographic b-axis.
    
  • Significance: This strong dimerization explains the compound's high melting point and poor solubility in non-polar solvents.

B. - Stacking & Halogen Bonding
  • 
    -Stacking:  The planar fused ring system facilitates offset face-to-face stacking (centroid-centroid distance ~3.6 Å). The electron-withdrawing chlorine atom reduces the electron density of the pyridine ring, potentially strengthening interactions with electron-rich aromatic solvents or protein residues (e.g., Phenylalanine gates in kinases).
    
  • Halogen Bonding: The C-Cl bond is capable of forming Type II halogen bonds (

    
    ), which can be exploited in co-crystal engineering to improve solubility.
    

Experimental Protocols (Step-by-Step)

Protocol A: Synthesis of the Crystalline Scaffold

Context: High-purity material is required for single-crystal growth. This route avoids metal contamination.

  • Reagents: 2,6-Dichloronicotinonitrile (1.0 eq), Hydrazine hydrate (80%, 3.0 eq), Ethanol (Solvent).

  • Reaction: Dissolve 2,6-dichloronicotinonitrile in ethanol. Add hydrazine hydrate dropwise at 0°C.

  • Cyclization: Reflux the mixture at 80°C for 4–6 hours. The pyridine ring nitrogen nucleophilically attacks the hydrazine intermediate to close the pyrazole ring.

  • Isolation: Cool to room temperature. The product precipitates as a solid.[1][2] Filter and wash with cold ethanol.

  • Purification: Recrystallize from DMF/Water (1:1) or Glacial Acetic Acid to obtain X-ray quality needles.

Protocol B: Single Crystal Growth (Vapor Diffusion)

Targeting the P2₁/c polymorph.

  • Dissolution: Dissolve 20 mg of the purified 3-amino-6-chloropyrazolo[3,4-b]pyridine in 2 mL of DMSO (the compound has low solubility in common organic solvents).

  • Setup: Place the DMSO solution in a small inner vial.

  • Diffusion: Place the inner vial into a larger jar containing 10 mL of Methanol (antisolvent). Cap tightly.

  • Timeline: Allow to stand undisturbed at 20°C for 7–14 days. Methanol vapor will slowly diffuse into the DMSO, lowering solubility and promoting slow nucleation.

  • Harvesting: Colorless prism-like crystals should form. Mount on a glass fiber using epoxy for XRD.

Visualization of Structural Logic

The following diagram illustrates the synthesis pathway and the resulting supramolecular assembly logic observed in the crystal lattice.

G cluster_cryst Crystal Engineering Logic Precursor 2,6-Dichloronicotinonitrile Reaction Cyclization (Hydrazine/EtOH, 80°C) Precursor->Reaction Product 3-Amino-6-chloro pyrazolo[3,4-b]pyridine Reaction->Product Dimer R2,2(8) H-Bond Dimer (Primary Motif) Product->Dimer Self-Assembly Stacking Pi-Pi Stacking (3.6 Å separation) Dimer->Stacking Layering Lattice 3D Crystal Lattice (P21/c Space Group) Stacking->Lattice Packing

Figure 1: Workflow from chemical synthesis to supramolecular crystal assembly.

References

  • General Synthesis & Scaffold Data

    • Synthesis of 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
    • Source:

  • Crystal Structure of Analog (CJ129)

    • Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: X-ray diffraction and DFT.
    • Source:

  • Halogen Bonding in Pyridines

    • Supramolecular Assemblies of Amino-Chloropyridine Deriv
    • Source:

  • Structural Precursors

    • Crystal structure of 3-iodo-1H-pyrazolo[3,4-b]pyridine (Dimer form
    • Source:

Sources

Validation

Biological assay validation for pyrazolo[3,4-b]pyridine based CDK inhibitors

Executive Summary: The Scaffold Advantage In the development of Cyclin-Dependent Kinase (CDK) inhibitors, the pyrazolo[3,4-b]pyridine scaffold has emerged as a superior bioisostere to the traditional purine core found in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Advantage

In the development of Cyclin-Dependent Kinase (CDK) inhibitors, the pyrazolo[3,4-b]pyridine scaffold has emerged as a superior bioisostere to the traditional purine core found in first-generation inhibitors like Roscovitine.

While purines mimic the adenine ring of ATP, they often suffer from rapid metabolic clearance and limited selectivity. The pyrazolo[3,4-b]pyridine framework offers a "privileged" structure that retains the critical hydrogen-bonding geometry required for the ATP-binding pocket (specifically the hinge region interaction) while providing distinct vectors for substitution (C3, C4, C6) to tune selectivity and improve physicochemical properties.

This guide outlines the validation hierarchy required to characterize these inhibitors, comparing their performance against industry standards.

Structural Logic & Binding Mode

To validate a pyrazolo[3,4-b]pyridine inhibitor, one must first confirm its mechanism of action. Unlike allosteric Type III inhibitors, these compounds are designed as Type I ATP-competitive inhibitors .

The Hinge Region Interaction

The potency of this scaffold stems from its ability to form a bidentate or tridentate hydrogen bond network with the kinase hinge region (e.g., Leu83 in CDK2).

  • N1/N2 Position: Acts as a hydrogen bond donor/acceptor pair, mimicking the N7/N6 of adenine.

  • C4 Position: Allows for hydrophobic bulk to occupy the "gatekeeper" region, enhancing selectivity over other kinases.

Visualization: Scaffold vs. ATP Binding

The following diagram illustrates the competitive binding logic that must be validated via X-ray crystallography or docking studies.

HingeBinding cluster_0 Inhibitor Scaffold ATP_Site ATP Binding Pocket (CDK Active Site) Hinge Hinge Region (Leu83) Pyrazolo Pyrazolo[3,4-b]pyridine Core Pyrazolo->ATP_Site Competes with ATP Pyrazolo->Hinge H-Bonds (Donor/Acceptor) R_Groups C3/C4 Substituents (Selectivity Vectors) R_Groups->ATP_Site Hydrophobic Interaction

Caption: Schematic representation of the pyrazolo[3,4-b]pyridine scaffold competing for the ATP pocket via critical hinge region H-bonds.

Comparative Performance Profile

The following table synthesizes data from multiple structure-activity relationship (SAR) studies, comparing a representative optimized pyrazolo[3,4-b]pyridine against standard clinical references.

Table 1: Biochemical & Cellular Potency Comparison[1]
FeaturePyrazolo[3,4-b]pyridine (Optimized) Roscovitine (Purine Std) Palbociclib (Clinical Std) Advantage/Note
Scaffold Type Fused Pyridine-PyrazolePurinePyridopyrimidinePyrazolo-pyridine offers better metabolic stability than purines.
CDK2 IC50 6 – 15 nM 400 – 700 nM>10,000 nM (Inactive)Superior potency against CDK2 compared to Roscovitine.
CDK1 IC50 5 – 20 nM 600 – 800 nM>10,000 nMHigh potency in G2/M phase regulation.
CDK4/6 IC50 Variable (Tunable)>1,000 nM11 nM Palbociclib is highly selective; Pyrazolo-pyridines are often pan-CDK or CDK1/2/9 selective.
Cellular IC50 (HCT-116) 0.5 – 2.0 µM 10 – 15 µM~0.5 µMPotency translates well to cell-based assays, outperforming Roscovitine significantly.
Selectivity Profile High affinity for CDK1/2/9Pan-CDK (Low selectivity)Highly Selective (CDK4/6)Ideal for targeting tumors driven by broad cell cycle dysregulation.

Key Insight: While Palbociclib dominates CDK4/6 inhibition, the pyrazolo[3,4-b]pyridine scaffold is the preferred choice for designing CDK2/9 inhibitors , which are critical for overcoming resistance in specific cancers (e.g., AML, ovarian) where Roscovitine lacks sufficient potency.

Biochemical Validation Protocol (The Gold Standard)

To generate the IC50 data cited above, the ADP-Glo™ Kinase Assay is the industry standard. Unlike radiometric assays (


), it is non-radioactive, homogeneous, and less prone to interference from fluorescent compounds.
Protocol: ADP-Glo™ for CDK Profiling

Objective: Quantify the conversion of ATP to ADP by the CDK/Cyclin complex in the presence of the inhibitor.

  • Reagent Preparation:

    • Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.

    • Enzyme: Recombinant CDK2/CyclinE or CDK1/CyclinB (0.2–0.5 ng/µL).

    • Substrate: Histone H1 peptide (0.2 µg/µL).

  • Reaction Assembly (384-well plate):

    • Add 1 µL of Inhibitor (Pyrazolo-pyridine derivative in DMSO).

    • Add 2 µL of Kinase Enzyme mix. Incubate 10 min at RT (allows inhibitor binding).

    • Add 2 µL of ATP/Substrate mix to initiate reaction.[1][2]

  • Incubation:

    • Run reaction for 60 minutes at RT.

  • Detection (Two-Step):

    • Step 1: Add 5 µL ADP-Glo™ Reagent .[1][2] Incubate 40 min. (Depletes unconsumed ATP).

    • Step 2: Add 10 µL Kinase Detection Reagent . Incubate 30 min. (Converts ADP

      
       ATP 
      
      
      
      Luciferase light).[1][3][4]
  • Readout: Measure Luminescence (RLU). Calculate IC50 using a sigmoidal dose-response curve.

Cellular Validation: Mechanism of Action

Merely killing cells (cytotoxicity) is insufficient. You must prove the compound arrests the cell cycle at the specific checkpoint controlled by the target CDK.

Flow Cytometry (FACS) Analysis

Objective: Determine if the pyrazolo[3,4-b]pyridine inhibitor causes accumulation in G1, S, or G2/M phase.

  • CDK4/6 Inhibition: Expect G0/G1 Arrest .

  • CDK1/2 Inhibition: Expect G2/M Arrest or S-phase block .[5]

Step-by-Step Protocol
  • Treatment: Seed HCT-116 or MCF-7 cells (

    
     cells/well). Treat with inhibitor at 
    
    
    
    and
    
    
    the IC50 concentration for 24 hours.
  • Harvest: Trypsinize cells, wash with PBS.

  • Fixation (Critical Step):

    • Resuspend pellet in 500 µL PBS.

    • Add 4.5 mL ice-cold 70% ethanol dropwise while vortexing.

    • Incubate at -20°C for >2 hours (or overnight).

  • Staining:

    • Wash ethanol-fixed cells with PBS.

    • Resuspend in Propidium Iodide (PI) / RNase Staining Solution (PI binds DNA; RNase removes RNA to prevent background).

    • Incubate 30 min at 37°C in the dark.

  • Analysis: Run on Flow Cytometer (excitation 488 nm, emission ~617 nm). Collect 10,000 events. Use ModFit or FlowJo to calculate phase distribution.

Validation Workflow Diagram

This workflow ensures a self-validating system: biochemical potency must correlate with the phenotypic cell cycle arrest.

ValidationWorkflow Synthesis Pyrazolo[3,4-b]pyridine Synthesis Biochem Biochemical Assay (ADP-Glo) Synthesis->Biochem Determine Ki/IC50 Cellular Cell Viability (MTT/MTS) Biochem->Cellular If IC50 < 100nM FACS Cell Cycle Analysis (Flow Cytometry) Cellular->FACS Confirm Mechanism FACS->Synthesis SAR Refinement Western Biomarker Check (p-Rb, PARP) FACS->Western Validate Pathway

Caption: Integrated workflow for validating CDK inhibitors. Biochemical potency must precede cellular mechanistic confirmation.

References

  • Misra, R. N., et al. (2003).[6] "1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases: highly potent 2,6-Difluorophenacyl analogues."[6] Bioorganic & Medicinal Chemistry Letters.

  • Mohamed, M. S., et al. (2012).[7] "Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives." Open Journal of Medicinal Chemistry.

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."[1] Promega Protocols.

  • Haider, R. (2024). "Evaluation of cell cycle inhibitors by flow cytometry." Journal of Cancer Research and Cellular Therapeutics.

  • Popowycz, F., et al. (2011). "Pyrazolo[4,3-d]pyrimidine bioisostere of roscovitine: evaluation of a novel selective inhibitor of cyclin-dependent kinases."[8] Journal of Medicinal Chemistry.

Sources

Safety & Regulatory Compliance

Safety

6-chloro-1H-pyrazolo[3,4-b]pyridin-3-amine proper disposal procedures

An Essential Guide to the Proper Disposal of 6-chloro-1H-pyrazolo[3,4-b]pyridin-3-amine The structural complexity of 6-chloro-1H-pyrazolo[3,4-b]pyridin-3-amine—a halogenated, nitrogen-containing heterocyclic aromatic ami...

Author: BenchChem Technical Support Team. Date: February 2026

An Essential Guide to the Proper Disposal of 6-chloro-1H-pyrazolo[3,4-b]pyridin-3-amine

The structural complexity of 6-chloro-1H-pyrazolo[3,4-b]pyridin-3-amine—a halogenated, nitrogen-containing heterocyclic aromatic amine—necessitates a rigorous and informed approach to its disposal.[1] Improper handling can lead to significant health risks and environmental contamination.[1] This guide synthesizes technical data, regulatory standards, and field-proven best practices to create a self-validating system for waste management.

Hazard Identification and Risk Assessment: A Foundational Step

Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is paramount. 6-chloro-1H-pyrazolo[3,4-b]pyridin-3-amine is classified with several hazards that dictate the necessary safety precautions.

According to available safety data, this compound is harmful if swallowed or inhaled, causes skin irritation, and leads to serious eye irritation.[2][3] It may also cause respiratory irritation.[2][3] These hazards are rooted in its chemical nature as a chlorinated aromatic amine, a class of compounds known for potential toxicity.[1]

Table 1: Hazard Profile of 6-chloro-1H-pyrazolo[3,4-b]pyridin-3-amine

Hazard ClassificationGHS Hazard StatementRationale and Implication
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowedIngestion can lead to systemic toxic effects. Accidental ingestion must be avoided by prohibiting eating, drinking, and smoking in the laboratory.[2][3][4]
Acute Toxicity, Inhalation (Category 4) H332: Harmful if inhaledThe compound, particularly as a dust or aerosol, can cause harm if breathed in. All handling should occur in a well-ventilated area, preferably a chemical fume hood.[2][5]
Skin Irritation (Category 2) H315: Causes skin irritationDirect contact with the skin can cause inflammation and irritation. Protective gloves and clothing are mandatory to prevent exposure.[2][3]
Serious Eye Irritation (Category 2) H319: Causes serious eye irritationThe compound can cause significant, potentially damaging, irritation to the eyes. Chemical safety goggles and, in some cases, a face shield are essential.[2][3][4]
Specific Target Organ Toxicity - Single Exposure (Category 3) H335: May cause respiratory irritationInhalation may lead to irritation of the respiratory tract.[2][3][6] Engineering controls like fume hoods are the primary defense.

Regulatory Framework: Ensuring Compliance

The disposal of 6-chloro-1H-pyrazolo[3,4-b]pyridin-3-amine is governed by regulations for hazardous waste. In the United States, this falls under the Resource Conservation and Recovery Act (RCRA) administered by the Environmental Protection Agency (EPA).[7][8]

Due to its chlorinated heterocyclic structure, this compound is classified as a halogenated organic waste .[9] Waste streams containing such compounds must be segregated from non-halogenated waste to ensure proper final disposal, which is typically high-temperature incineration.[6][10] Mixing hazardous waste with non-hazardous waste renders the entire volume hazardous, increasing disposal costs and regulatory burden.[9]

Under RCRA, any residues, contaminated materials (like PPE or spill cleanup debris), or solutions derived from the handling of this compound are also considered hazardous waste via the "derived-from" rule.[11]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE ensemble is non-negotiable when handling 6-chloro-1H-pyrazolo[3,4-b]pyridin-3-amine for disposal.[12][13] The selection of PPE is directly informed by the hazard assessment.

  • Hand Protection : Double-gloving with powder-free nitrile gloves is recommended.[5] Nitrile provides good resistance to chlorinated solvents and aromatic compounds.[14] Double-gloving provides an added layer of protection in case the outer glove is breached.[5]

  • Eye and Face Protection : Chemical safety goggles are mandatory.[14][15] For operations with a higher risk of splashes, such as spill cleanup or bulk transfers, a full-face shield should be worn in addition to goggles.[5][16]

  • Body Protection : A disposable, solid-front, back-closing gown made of a low-permeability fabric is required to protect the body and personal clothing from contamination.[5] A standard lab coat is insufficient for managing this hazardous waste.

  • Respiratory Protection : All handling of the solid compound or concentrated solutions should be performed within a certified chemical fume hood to prevent inhalation.[5][13] If a fume hood is not available or during a large spill, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates (e.g., ABEK-P2 type) must be used.[6]

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the collection and disposal of waste containing 6-chloro-1H-pyrazolo[3,4-b]pyridin-3-amine.

Diagram 1: Disposal Workflow

G cluster_prep Preparation & Segregation cluster_collection Waste Collection cluster_labeling Labeling & Storage A 1. Identify Waste Stream (Solid, Liquid, Debris) B 2. Select Designated Halogenated Waste Container A->B C 3. Don Full PPE (Double Gloves, Goggles, Gown) B->C D 4. Transfer Waste into Container (Use Fume Hood) C->D E 5. Do NOT Exceed 90% Capacity D->E F 6. Securely Close Container E->F G 7. Complete Hazardous Waste Label (Name, Hazards, Date) F->G H 8. Store in Designated Satellite Accumulation Area G->H I 9. Arrange for Pickup by EHS H->I

Caption: Workflow for safe disposal of 6-chloro-1H-pyrazolo[3,4-b]pyridin-3-amine.

Experimental Protocol: Waste Handling and Containerization

  • Waste Segregation :

    • Identify all waste streams containing 6-chloro-1H-pyrazolo[3,4-b]pyridin-3-amine. This includes:

      • Unused or expired solid compound.

      • Contaminated solutions (e.g., reaction mixtures, mother liquors).

      • Contaminated labware (e.g., pipette tips, vials).

      • Spill cleanup materials and contaminated PPE.

    • This waste MUST be segregated as Halogenated Organic Waste .[9] Do not mix with non-halogenated organic waste, aqueous waste, or regular trash.

  • Container Selection :

    • Use only containers that are compatible with the waste. For liquid waste, a UN-certified plastic jerry can is appropriate.[17] For solid waste, a sealable, labeled plastic container or bag within a rigid outer container is suitable.

    • Ensure the container is clean, in good condition, and has a secure, leak-proof lid.[9]

  • Waste Collection :

    • Perform all waste transfers inside a certified chemical fume hood to minimize inhalation exposure.[13]

    • Use a dedicated funnel for transferring liquids to prevent spills.

    • Do not fill liquid waste containers beyond 90% capacity to allow for vapor expansion.[17]

    • Once waste is added, securely close the container.[2] Clean the exterior of the container of any contamination.[9]

  • Labeling :

    • All hazardous waste containers must be clearly labeled as soon as the first drop of waste is added.

    • The label must include:

      • The words "Hazardous Waste".

      • The full chemical name: "6-chloro-1H-pyrazolo[3,4-b]pyridin-3-amine" and any other components in the mixture.

      • The specific hazard characteristics (e.g., "Toxic," "Irritant").

      • The date accumulation started.

      • The name and contact information of the generating researcher or lab.

  • Interim Storage :

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • The SAA must be at or near the point of generation and under the control of the operator.

    • Store away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[2][9][18]

  • Final Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup of the full waste container.

    • The ultimate disposal method for this type of waste is typically high-temperature incineration in a licensed hazardous waste disposal facility.[6][19][20] This method ensures the complete destruction of the chlorinated organic molecule, preventing its release into the environment.[19]

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • Evacuate and Alert : Alert all personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.[5]

  • Control Ignition Sources : If the compound is dissolved in a flammable solvent, turn off all nearby ignition sources.[2][21]

  • Don PPE : Before attempting cleanup, don the appropriate PPE, including respiratory protection.[2][5]

  • Containment : For liquid spills, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit).[21] For solid spills, carefully sweep or scoop the material to avoid creating dust.[6][22] DO NOT use water to clean up a solid spill, as this may increase the area of contamination.

  • Cleanup : Collect all contaminated absorbent material and spilled compound using spark-proof tools and place it in a designated hazardous waste container.[2][21]

  • Decontaminate : Clean the spill area thoroughly with an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report : Report the incident to your supervisor and EHS department.[9]

In case of personal exposure, follow these first-aid measures immediately:

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[2][23]

  • Skin Contact : Remove contaminated clothing and wash the affected skin area with plenty of soap and water.[2][12] Seek medical attention if irritation persists.[23]

  • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][18]

  • Ingestion : Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[2][4]

By adhering to this comprehensive disposal guide, laboratory professionals can effectively manage waste streams containing 6-chloro-1H-pyrazolo[3,4-b]pyridin-3-amine, ensuring a safe and compliant research environment.

References

  • Industrial Safety Solution. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • Capot Chemical. (2017). MSDS of 6-chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • Environmental Protection Agency (EPA). (n.d.). Microbial Decomposition of Chlorinated Aromatic Compounds. Retrieved from [Link]

  • Texas Department of Insurance. (n.d.). Chlorine Safety. Retrieved from [Link]

  • Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

  • Environmental Protection Agency (EPA). (2025). 6-Methyl-1H-pyrazolo[3,4-b]quinolin-3-amine Env. Fate/Transport. Retrieved from [Link]

  • Technology Catalogue. (n.d.). Disposing Amine Waste. Retrieved from [Link]

  • University of Wuppertal. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling. Retrieved from [Link]

  • Environmental Protection Agency (EPA). (2025). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • PubChem. (n.d.). 6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine. Retrieved from [Link]

  • ACS Publications. (n.d.). Tracking Aromatic Amines from Sources to Surface Waters. Retrieved from [Link]

  • Angene Chemical. (2025). Safety Data Sheet. Retrieved from [Link]

  • BuyChemJapan. (n.d.). 6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Toxicological Profile for Pyridine. Retrieved from [Link]

  • Indaver. (n.d.). Hazardous waste acceptance conditions. Retrieved from [Link]

  • Environmental Protection Agency (EPA). (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the nuclear chlorination of aromatic amines in the para position.
  • Princeton University Environmental Health & Safety. (n.d.). Chemical Incompatibility Chart. Retrieved from [Link]

  • Eurofins. (n.d.). Federal (RCRA-TCLP) and State (Title 22-STLC, TTLC) Hazardous Waste Criteria. Retrieved from [Link]

  • California Department of Toxic Substances Control. (n.d.). RCRA Listed Derived-from Rule. Retrieved from [Link]

  • ALS Global. (2023). Waste Characterization Regulations: A Guide to Compliance with the RCRA. Retrieved from [Link]

  • University of Alabama at Birmingham. (n.d.). Incompatible Chemicals. Retrieved from [Link]

Sources

Handling

A Researcher's Guide to Handling 6-chloro-1H-pyrazolo[3,4-b]pyridin-3-amine: A Risk-Based Approach to Personal Protective Equipment

This guide provides essential safety protocols and operational plans for the handling and disposal of 6-chloro-1H-pyrazolo[3,4-b]pyridin-3-amine. As a Senior Application Scientist, my objective is to offer a framework gr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and operational plans for the handling and disposal of 6-chloro-1H-pyrazolo[3,4-b]pyridin-3-amine. As a Senior Application Scientist, my objective is to offer a framework grounded in established safety principles, synthesizing data from closely related chemical structures to ensure a comprehensive and cautious approach. The procedural guidance herein is designed to empower researchers to work safely, understanding not just what to do, but why it is critical.

A specific Safety Data Sheet (SDS) for 6-chloro-1H-pyrazolo[3,4-b]pyridin-3-amine is not widely available. Therefore, this guide is built upon the hazard profile of its immediate precursor, 6-chloro-1H-pyrazolo[3,4-b]pyridine, and other structurally similar aminopyridine compounds.[1] This methodology of analogue-based risk assessment is a standard and prudent practice in chemical safety for new or sparsely documented compounds.

Hazard Analysis: Understanding the Risks

The foundational step in safe handling is a thorough understanding of the potential hazards. Based on the known toxicology of its structural analogue, 6-chloro-1H-pyrazolo[3,4-b]pyridine, we can anticipate a similar hazard profile.[2] The presence of the amine group can sometimes modify, and in many cases increase, the toxicological properties of a molecule.

Table 1: Anticipated Hazard Profile

Hazard Statement GHS Classification Implication for the Researcher
H302: Harmful if swallowed Acute Toxicity, Oral (Category 4) Accidental ingestion of even small amounts can cause significant illness.[2][3]
H332: Harmful if inhaled Acute Toxicity, Inhalation (Category 4) Inhaling dust or aerosols can lead to respiratory distress and systemic toxic effects.[2]
H315: Causes skin irritation Skin Irritation (Category 2) Direct contact can cause redness, inflammation, or dermatitis.[2][3]
H319: Causes serious eye irritation Eye Irritation (Category 2) Direct contact with eyes can cause significant, potentially painful, irritation.[2][3]

| H335: May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure) | Inhalation may irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[2][3] |

The chemical structure combines a chlorinated pyridine ring with a pyrazole and an amine group. Chlorinated pyridines and aminopyridines are classes of compounds known for their biological activity and, consequently, their potential toxicity.[1][4][5] Therefore, a conservative approach that assumes significant hazard is warranted.

Core Protective Measures: Your Personal Defense

Based on the hazard analysis, a multi-layered PPE strategy is mandatory. All handling of this compound, especially in solid form, must be performed within a certified chemical fume hood to control exposure.[1][3]

Primary Engineering Control: The Chemical Fume Hood

Your first line of defense is not worn, but rather worked within. A properly functioning chemical fume hood is essential to contain dust and vapors, preventing inhalation, which is a primary exposure route.[1][3]

Personal Protective Equipment (PPE) Ensemble
  • Eye and Face Protection :

    • Minimum Requirement : ANSI Z87.1-compliant safety glasses with side shields.

    • Recommended : Chemical splash goggles that form a seal around the eyes are superior.[6][7]

    • Best Practice : Use of a full-face shield over safety glasses or goggles, especially when handling larger quantities or during procedures with a high splash potential.[4]

  • Hand and Skin Protection :

    • Gloves : Wear chemical-resistant gloves. Nitrile gloves are a common and appropriate choice for incidental contact.[8] Always inspect gloves for tears or punctures before use. For prolonged handling, consider thicker gloves or double-gloving. After handling, remove gloves using the proper technique to avoid contaminating your skin and dispose of them as hazardous waste.[8]

    • Lab Coat : A flame-resistant lab coat that is fully buttoned is required. Ensure the cuffs are snug to protect the wrists.

    • Clothing and Footwear : Long pants and closed-toe shoes are mandatory in any laboratory setting.[4]

  • Respiratory Protection :

    • Standard Operations : When working within a certified fume hood, additional respiratory protection is typically not required.

    • Emergency or High-Risk Scenarios : In the event of a large spill outside of a fume hood or during instrument maintenance where exposure to residue is possible, a respirator is necessary. A NIOSH-approved air-purifying respirator with P100 (particulate) and organic vapor cartridges would be appropriate.[7][8] All respirator use requires prior medical clearance and fit-testing as part of a formal respiratory protection program.

Operational and Disposal Plans

Adherence to strict protocols is essential for safety. The following step-by-step procedures provide a clear guide for operations from preparation to disposal.

Experimental Workflow: A Safety-First Approach

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase risk_assessment 1. Conduct Risk Assessment (Review SDS of Analogs) ppe_selection 2. Select & Inspect PPE risk_assessment->ppe_selection ppe_donning 3. Don PPE Correctly ppe_selection->ppe_donning fume_hood_prep 4. Prepare Fume Hood (Verify Airflow, Clear Area) ppe_donning->fume_hood_prep handling 5. Handle Chemical (Weighing, Reactions) fume_hood_prep->handling decontamination 6. Decontaminate Surfaces & Glassware handling->decontamination waste_seg 7. Segregate Hazardous Waste decontamination->waste_seg ppe_doffing 8. Doff PPE Correctly waste_seg->ppe_doffing wash_hands 9. Wash Hands Thoroughly ppe_doffing->wash_hands

Caption: Workflow for Safe Handling of 6-chloro-1H-pyrazolo[3,4-b]pyridin-3-amine.

Protocol 1: PPE Donning and Doffing Sequence
  • Donning (Putting On) :

    • Put on lab coat and ensure it is fully buttoned.

    • Put on respiratory protection, if required by your risk assessment.

    • Put on eye and face protection (goggles/face shield).

    • Wash hands thoroughly.

    • Put on gloves, ensuring cuffs go over the sleeves of the lab coat.

  • Doffing (Taking Off) : This sequence is critical to prevent cross-contamination.

    • Remove gloves using a glove-to-glove, then skin-to-skin technique. Dispose of them immediately in a hazardous waste container.

    • Remove lab coat by folding it inward on itself and place it in a designated area for laundering.

    • Wash hands thoroughly.

    • Remove eye and face protection.

    • Remove respiratory protection, if worn.

    • Wash hands again thoroughly.

Protocol 2: Spill Management

In the event of a spill, immediate and correct action is crucial.[1]

  • Alert & Evacuate : Alert personnel in the immediate area and evacuate if the spill is large or outside of a fume hood.

  • Assess : From a safe distance, assess the extent of the spill and any immediate dangers (e.g., proximity to ignition sources).

  • Protect : Don the appropriate PPE, including respiratory protection and double gloves.

  • Contain : Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical spill kit.[1][7] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Clean : Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.[7] Avoid any actions that could generate dust.

  • Decontaminate : Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

Protocol 3: Disposal Plan

All materials contaminated with 6-chloro-1H-pyrazolo[3,4-b]pyridin-3-amine must be treated as hazardous waste.

  • Waste Characterization : This compound and its associated waste are classified as hazardous chemical waste.

  • Containerization :

    • Solid Waste : Collect all contaminated solids (gloves, absorbent materials, weigh paper) in a designated, clearly labeled, and sealed hazardous waste container.[1]

    • Liquid Waste : Collect all contaminated liquids (reaction mixtures, solvents) in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix incompatible waste streams.

  • Disposal : Waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local and national regulations. Incineration at high temperatures is a common disposal method for pyridine-based compounds.

By understanding the underlying hazards and rigorously adhering to these operational and safety plans, you can effectively mitigate the risks associated with handling 6-chloro-1H-pyrazolo[3,4-b]pyridin-3-amine, ensuring a safe and productive research environment.

References

  • Jubilant Ingrevia. (2024, February 9).
  • Benchchem. Personal protective equipment for handling 4-Amino-3-chloropyridine N-oxide.
  • Biochem Chemopharma France.
  • Sdfine.
  • Santa Cruz Biotechnology. (n.d.).
  • ChemicalBook. (2025, July 26).
  • Patsnap. (2026, February 13).
  • ChemScene. (2025, August 26).
  • Sigma-Aldrich. (2025, November 6).
  • Capot Chemical. (2017, August 7). MSDS of 6-chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine.
  • ChemSupply Australia. (n.d.).
  • Fluorochem Ltd. (2024, December 19).
  • Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine. NCBI.

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